TIC10g
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H21N3O4 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
5-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]-1-methylimidazol-2-amine |
InChI |
InChI=1S/C20H21N3O4/c1-23-16(13-5-7-17-19(8-13)27-12-26-17)11-22-20(23)21-10-14-4-6-15(24-2)9-18(14)25-3/h4-9,11H,10,12H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
AKQCUNWVVQYIIO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Synthesis of TIC10/ONC201: A Technical Guide to a Novel TRAIL-Inducing Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of TIC10, also known as ONC201, a first-in-class, orally bioavailable small molecule that induces the expression of Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL). Initially identified through a high-throughput screen of the National Cancer Institute (NCI) chemical library, TIC10 has demonstrated significant preclinical antitumor activity in a variety of cancer models, including those resistant to conventional therapies. This document details the pivotal discovery process, including the critical structural re-evaluation of the active compound. A summary of the synthetic chemistry, based on the foundational Stähle procedure, is presented. Furthermore, this guide elucidates the molecular mechanism of action, focusing on the dual inhibition of Akt and ERK pathways, leading to the nuclear translocation of the transcription factor Foxo3a and subsequent upregulation of TRAIL and its death receptor DR5. Quantitative data on its biological activity and pharmacokinetic parameters are summarized in structured tables. Detailed experimental protocols for key assays are provided to facilitate further research and development of this promising anticancer agent.
Discovery of TIC10/ONC201
TIC10 (TRAIL-Inducing Compound 10), later named ONC201, was identified from a screen of the National Cancer Institute (NCI) Diversity Set II chemical library. The primary goal of the screen was to discover small molecules capable of inducing the transcription of the TRAIL gene, a key player in cancer immunosurveillance. The initial screen utilized a colon cancer cell line engineered with a TRAIL promoter-driven luciferase reporter. This effort led to the identification of TIC10 as a potent inducer of TRAIL expression.[1][2]
A critical development in the early history of TIC10/ONC201 was the revision of its chemical structure. The structure initially assigned to the active compound, a linear imidazolinopyrimidinone, was based on a 1973 patent by Stähle et al. However, subsequent synthesis and analysis revealed that this linear isomer was biologically inactive.[1] Through meticulous NMR and X-ray crystallography studies, the active compound from the NCI library was determined to be an angular isomer of the originally proposed structure.[1] This structural elucidation was crucial for the continued preclinical and clinical development of ONC201.
Chemical Synthesis
The synthesis of ONC201 is based on a modification of the procedure originally described by Stähle and co-workers for the synthesis of pyrazolo[3,4-c]isoquinolines. While the specific, optimized synthesis of the active angular isomer of ONC201 is proprietary, the general approach involves a multi-step synthesis. The foundational patent describes the reaction of a hydrazine (B178648) derivative with a substituted isoquinoline (B145761) precursor to form the pyrazolo[3,4-c]isoquinoline core.
The synthesis of related imidazo[1,2-a]pyrimidine (B1208166) derivatives often involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. For pyrazolo[5,1-a]isoquinolines, a common method is the ruthenium-catalyzed annulation of pyrazole (B372694) derivatives with alkynes. These general strategies highlight the chemical tractability of this class of heterocyclic compounds.
Mechanism of Action
ONC201 exerts its anticancer effects through a unique mechanism of action that culminates in the induction of apoptosis via the TRAIL pathway. The key molecular events are:
-
Dual Inhibition of Akt and ERK: ONC201 indirectly inhibits the phosphorylation and activation of two critical survival kinases, Akt and extracellular signal-regulated kinase (ERK).[3]
-
Activation of Foxo3a: The inhibition of Akt and ERK leads to the dephosphorylation of the transcription factor Foxo3a. Dephosphorylated Foxo3a translocates from the cytoplasm to the nucleus.[3]
-
Transcriptional Upregulation of TRAIL and DR5: In the nucleus, Foxo3a binds to the promoter of the TRAIL gene, leading to its transcriptional upregulation.[3] Additionally, Foxo3a induces the expression of Death Receptor 5 (DR5), one of the receptors for TRAIL, further sensitizing cancer cells to apoptosis.[2]
This induction of the TRAIL pathway by ONC201 is p53-independent, making it a promising therapeutic strategy for cancers with mutated or non-functional p53.[3]
Signaling Pathway Diagram
Caption: TIC10/ONC201 Signaling Pathway.
Quantitative Data
The biological activity and pharmacokinetic properties of ONC201 have been evaluated in numerous preclinical and clinical studies.
Table 1: In Vitro Anticancer Activity of ONC201 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Ramos | Burkitt's Lymphoma | 1.3 | [4] |
| Karpas299 | Anaplastic Large Cell Lymphoma | ~2.5 | [4] |
| UPN2 | Mantle Cell Lymphoma | ~5.0 | [4] |
| HCT116 | Colorectal Carcinoma | ~1-5 | [3] |
| A549 | Lung Carcinoma | ~10 | [5] |
| Patient-derived Glioblastoma | Glioblastoma | Varies | [6] |
Table 2: Pharmacokinetic Parameters of ONC201
| Species | Dose | Route | Cmax (µM) | Tmax (h) | Half-life (h) | Bioavailability | Citation |
| Mouse | 15 mg/kg | Gavage | ~1-2 (Plasma) | 1 | - | Orally active | [7] |
| Mouse | 15 mg/kg | Gavage | ~0.5-1 (Brain) | 1 | - | Crosses BBB | [7] |
| Human | 625 mg | Oral | ~1-3 | ~4-8 | ~24-48 | Orally active | [8] |
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of ONC201.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[7]
-
Treatment: Prepare serial dilutions of ONC201 in complete cell culture medium. Treat the cells with a range of ONC201 concentrations (e.g., 0.1 to 20 µM) or vehicle control (DMSO) for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.[4]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Akt and ERK Phosphorylation
This protocol assesses the effect of ONC201 on the phosphorylation status of Akt and ERK.
-
Cell Treatment and Lysis: Treat cells with ONC201 (e.g., 10 µM) for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
TRAIL Induction Assay (Flow Cytometry)
This protocol quantifies the cell surface expression of TRAIL following ONC201 treatment.
-
Cell Treatment: Treat cells with ONC201 (e.g., 5-10 µM) for 72 hours.[9]
-
Cell Staining: Harvest the cells and wash with PBS. Stain the cells with a phycoerythrin (PE)-conjugated anti-TRAIL antibody or an isotype control antibody for 30 minutes on ice.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of TRAIL-positive cells and the mean fluorescence intensity.[9]
Foxo3a Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the subcellular localization of Foxo3a.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with ONC201 (e.g., 10 µM) for 2 hours.[5]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block the cells with 1% BSA in PBS.
-
Incubate with a primary antibody against Foxo3a overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
Visualizations
Experimental Workflow for TIC10/ONC201 Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [repository.upenn.edu]
- 3. ijbs.com [ijbs.com]
- 4. Dual Inactivation of Akt and ERK by TIC10 Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of TIC10g in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of TIC10g (also known as ONC201), a promising anti-cancer agent. It details the compound's core signaling pathways, presents quantitative data from preclinical studies, and outlines key experimental protocols for its investigation.
Core Mechanism of Action
This compound, a first-in-class small molecule imipridone, exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing the expression of Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL).[1][2] This induction is achieved through the dual inactivation of the key survival kinases Akt and extracellular signal-regulated kinase (ERK).[1][3] The inhibition of Akt and ERK leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a.[1] Once in the nucleus, Foxo3a binds to the promoter of the TRAIL gene, leading to its transcriptional upregulation.[1][4] The resulting increase in TRAIL protein then triggers apoptosis in cancer cells through the extrinsic pathway by binding to its death receptors, DR4 and DR5.[1][5]
Beyond the TRAIL pathway, this compound's mechanism involves the activation of the integrated stress response (ISR).[6][7][8] This is initiated through the activation of the eIF2α kinases HRI and PKR, leading to the upregulation of the transcription factor ATF4.[6][7] ATF4, in turn, induces the expression of the pro-apoptotic protein CHOP and the TRAIL receptor DR5, further sensitizing cancer cells to apoptosis.[6][9]
More recently, this compound has been identified as a selective antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an agonist of the mitochondrial caseinolytic protease P (ClpP).[10][11][12] Antagonism of DRD2 contributes to the inactivation of Akt and ERK signaling.[13] The activation of ClpP leads to the degradation of mitochondrial proteins, inducing proteotoxic stress and contributing to cell death.[14]
A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising therapeutic for brain tumors.[1] Preclinical studies have demonstrated its efficacy in a wide range of cancer models, including those resistant to standard therapies.[10]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound (ONC201) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| SNU-16 | Gastric Adenocarcinoma | 1.82 | [9] |
| SNU-5 | Gastric Adenocarcinoma | 2.88 | [9] |
| SNU-1 | Gastric Adenocarcinoma | 1.35 | [9] |
| AGS | Gastric Adenocarcinoma | > 40 | [9] |
| D425 | Medulloblastoma | ~1.8 - 6.5 | [15] |
| D458 | Medulloblastoma | ~1.8 - 6.5 | [15] |
| DAOY | Medulloblastoma | ~1.8 - 6.5 | [15] |
| HD-MB03 | Medulloblastoma | ~1.8 - 6.5 | [15] |
| PANC-1 | Pancreatic Adenocarcinoma | 1.8 | [4] |
| HCT116 | Colorectal Carcinoma | Not specified | [16][17] |
| SF8628 | Diffuse Intrinsic Pontine Glioma | Not specified | [18] |
| SU-DIPG-IV | Diffuse Intrinsic Pontine Glioma | Not specified | [18] |
| U251 | Glioblastoma | Not specified | [18] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.
Caption: Core signaling pathways activated by this compound (ONC201) in cancer cells.
Caption: A general workflow for the preclinical evaluation of this compound's anti-cancer activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (ONC201) stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Foxo3a, anti-TRAIL, anti-DR5, anti-ATF4, anti-CHOP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the changes in mRNA levels of target genes, such as TNFSF10 (TRAIL) and TNFRSF10B (DR5), following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Amplification: Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if Foxo3a directly binds to the promoter region of the TNFSF10 (TRAIL) gene following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-Foxo3a antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for the TRAIL promoter region and a negative control region
-
qPCR master mix and real-time PCR system
Procedure:
-
Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-Foxo3a antibody or an IgG control overnight. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the TRAIL promoter to quantify the amount of precipitated DNA.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control orally at the desired dose and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition (TGI).
This guide provides a foundational understanding of the mechanism of action of this compound and the experimental approaches to study it. For more specific details and troubleshooting, researchers should refer to the primary literature cited.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. First-In-Class Small Molecule ONC201 Induces DR5 and Cell Death in Tumor but Not Normal Cells to Provide a Wide Therapeutic Index as an Anti-Cancer Agent | PLOS One [journals.plos.org]
- 6. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ONC201/TIC10 plus TLY012 anti-cancer effects via apoptosis inhibitor downregulation, stimulation of integrated stress response and death receptor DR5 in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Role of TIC10g in TRAIL-mediated apoptosis
An In-Depth Technical Guide on the Role of TIC10g in TRAIL-Mediated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that selectively induces apoptosis in cancer cells, making it a promising therapeutic agent. However, the development of TRAIL resistance in many tumor types has limited its clinical efficacy. This compound, a small molecule G-protein coupled receptor agonist, has emerged as a potent sensitizer (B1316253) of cancer cells to TRAIL-mediated apoptosis. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Introduction to TRAIL and this compound
TRAIL initiates apoptosis by binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), activation of caspase-8, and subsequent execution of the apoptotic program. Many cancer cells, however, evade this process through various resistance mechanisms, such as the downregulation of death receptors or the overexpression of anti-apoptotic proteins like c-FLIP.
This compound (also known as ONC201) is a first-in-class imipridone that has been identified as a potent anti-cancer agent. It functions as an allosteric agonist of the G-protein coupled receptor ClpX, leading to the inactivation of the Akt/mTOR signaling pathway and the induction of the integrated stress response. A key aspect of this compound's anti-neoplastic activity is its ability to transcriptionally upregulate the expression of TRAIL and its death receptors, thereby overcoming TRAIL resistance.
Core Mechanism: this compound-Induced Upregulation of the TRAIL Pathway
The primary mechanism by which this compound enhances TRAIL-mediated apoptosis is through the integrated stress response (ISR). Activation of the ISR by this compound leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4, a key transcription factor, then binds to the promoter regions of the genes encoding for TRAIL and DR5, driving their expression.
This upregulation is further amplified by the transcription factor C/EBP homologous protein (CHOP), which is also induced by ATF4. CHOP works in concert with ATF4 to robustly increase the transcription of the DR5 gene. The resulting increase in cell surface DR5 protein sensitizes cancer cells to either endogenous TRAIL produced by the cells themselves or to exogenously administered TRAIL.
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to TRAIL-mediated apoptosis.
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative findings from studies investigating the effect of this compound on the TRAIL pathway and apoptosis in various cancer cell lines.
Table 1: Effect of this compound on TRAIL and DR5 Expression
| Cell Line | This compound Concentration | Treatment Time (h) | Fold Increase in DR5 mRNA | Fold Increase in TRAIL mRNA | Reference |
| HCT116 (Colon) | 5 µM | 24 | ~15 | ~8 | |
| MDA-MB-231 (Breast) | 5 µM | 24 | ~10 | ~6 | |
| U87 (Glioblastoma) | 2.5 µM | 48 | ~4 | Not Reported |
Table 2: Enhancement of TRAIL-Induced Apoptosis by this compound
| Cell Line | This compound Concentration | TRAIL Concentration | % Apoptotic Cells (TRAIL alone) | % Apoptotic Cells (this compound + TRAIL) | Reference |
| HCT116 (Colon) | 2.5 µM | 50 ng/mL | ~15% | ~60% | |
| MDA-MB-231 (Breast) | 2.5 µM | 100 ng/mL | ~10% | ~50% | |
| A549 (Lung) | 5 µM | 100 ng/mL | <10% | ~45% |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the role of this compound.
Cell Viability and Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells following treatment.
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with vehicle control, this compound alone, TRAIL alone, or a combination of this compound and TRAIL for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression
This method is used to detect changes in the levels of specific proteins (e.g., DR5, ATF4, CHOP, Caspase-8).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-DR5, anti-ATF4, anti-cleaved Caspase-8) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure changes in mRNA levels of target genes like TNFSF10 (TRAIL) and TNFRSF10B (DR5).
-
RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for TRAIL, DR5, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Run the reaction on a real-time PCR system. Calculate the relative fold change in gene expression using the ΔΔCt method.
Experimental Workflow Diagram
Caption: General workflow for studying this compound's effect on apoptosis.
Implications for Drug Development
The ability of this compound to transcriptionally induce both the ligand (TRAIL) and the receptor (DR5) of a key apoptotic pathway represents a powerful anti-cancer strategy. This dual-action mechanism suggests that this compound could be effective as a monotherapy in tumors with an intact, albeit dormant, TRAIL pathway.
Furthermore, its role as a TRAIL-sensitizer opens up significant opportunities for combination therapies. For drug development professionals, this indicates several potential avenues:
-
Combination Trials: Designing clinical trials that combine this compound (ONC201) with recombinant TRAIL or TRAIL-receptor agonist antibodies.
-
Biomarker Development: Identifying biomarkers, such as basal levels of ISR proteins or DR5, to predict which patients are most likely to respond to this compound therapy.
-
Development of Analogs: Synthesizing and screening for this compound analogs with improved potency, selectivity, or pharmacokinetic properties.
Conclusion
This compound effectively overcomes TRAIL resistance in cancer cells by activating the integrated stress response, leading to ATF4/CHOP-mediated transcriptional upregulation of TRAIL and its death receptor DR5. This mechanism robustly sensitizes a wide range of cancer cell types to apoptosis. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and the development of novel therapeutic strategies leveraging the this compound-TRAIL axis.
TIC10g: A Novel Antitumor Agent Modulating the Akt/ERK/Foxo3a Signaling Cascade
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
TIC10g, also known as ONC201, is a potent, orally active small molecule that has emerged as a promising anti-cancer agent.[1][2] It exhibits a unique mechanism of action by transcriptionally inducing the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a powerful inducer of apoptosis in a wide range of human cancer cells.[2][3] Notably, this compound's activity is independent of the p53 tumor suppressor pathway and it possesses the ability to cross the blood-brain barrier, making it a candidate for treating notoriously difficult-to-treat cancers like glioblastoma.[3][4] This technical guide provides a comprehensive overview of this compound's core mechanism, focusing on its modulation of the Akt/ERK/Foxo3a signaling cascade, and presents key experimental data and protocols for researchers in the field.
Core Mechanism of Action: Dual Inactivation of Akt and ERK Leading to Foxo3a-Mediated TRAIL Induction
The primary antitumor effect of this compound is driven by its ability to induce the expression of the endogenous tumor suppressor TRAIL.[3] This is achieved through a dual inactivation of two key pro-survival signaling kinases: Akt (also known as Protein Kinase B) and ERK (Extracellular signal-Regulated Kinase).[3][5]
Akt and ERK are central nodes in signaling pathways that promote cell proliferation, survival, and resistance to apoptosis. Both kinases are known to phosphorylate and thereby inactivate the Forkhead Box O3 (Foxo3a) transcription factor.[3][6] This phosphorylation leads to the sequestration of Foxo3a in the cytoplasm, preventing it from translocating to the nucleus and activating its target genes.[3][6]
This compound disrupts this process by inhibiting the phosphorylation of both Akt and ERK.[3] The dephosphorylation of Foxo3a allows it to translocate into the nucleus, where it binds to the promoter region of the TRAIL gene, leading to its transcriptional upregulation.[3][7] The resulting increase in TRAIL protein production induces apoptosis in tumor cells through both direct and bystander effects.[3] This targeted induction of an endogenous tumor suppressor highlights the novelty of this compound's therapeutic strategy.
Signaling Pathway Diagram
References
- 1. TIC10 potential cancer drug structure established - ecancer [ecancer.org]
- 2. Dual inactivation of Akt and ERK by TIC10 signals Foxo3a nuclear translocation, TRAIL gene induction, and potent antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Inactivation of Akt and ERK by TIC10 Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TIC10/ONC201—a potential therapeutic in glioblastoma - Karpel-Massler - Translational Cancer Research [tcr.amegroups.org]
- 5. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bimodal Regulation of FoxO3 by AKT and 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Preclinical Efficacy of ONC201: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
ONC201, the first-in-class small molecule of the imipridone class, has emerged as a promising anti-cancer agent with a unique mechanism of action. Initially identified as an inducer of the TNF-related apoptosis-inducing ligand (TRAIL), subsequent research has unveiled a multi-faceted approach to its tumoricidal activity.[1] This technical guide provides a comprehensive review of the preclinical data supporting the efficacy of ONC201, with a focus on its molecular mechanisms, in vitro and in vivo activities, and detailed experimental methodologies.
Mechanism of Action
ONC201's anti-cancer effects are orchestrated through a complex interplay of signaling pathways, primarily initiated by its engagement with two key cellular targets: the G protein-coupled dopamine (B1211576) receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP).[2][3] This dual engagement triggers a cascade of downstream events culminating in cancer cell death.
The primary mechanism involves the antagonism of DRD2, which is often overexpressed in various malignancies, including glioblastoma.[4] This leads to the dual inactivation of the Akt and ERK signaling pathways.[5] The inactivation of these pro-survival kinases results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[5] Once in the nucleus, FOXO3a upregulates the expression of the pro-apoptotic ligand TRAIL and its death receptor 5 (DR5).[5][6]
Concurrently, ONC201 activates the integrated stress response (ISR), a cellular stress pathway.[6][7][8] This activation, mediated by the eIF2α kinases HRI and PKR, leads to the increased expression of the transcription factor ATF4.[7][8] ATF4 further contributes to the upregulation of DR5, sensitizing cancer cells to TRAIL-mediated apoptosis.[6][7]
Furthermore, ONC201's agonistic effect on the mitochondrial protease ClpP disrupts mitochondrial function, leading to metabolic stress and contributing to its cytotoxic effects.[3][9] This disruption of mitochondrial respiration can lead to ATP depletion and a distinct form of cell death characterized by cell membrane ballooning and rupture.
The culmination of these actions—TRAIL and DR5 upregulation, Akt/ERK pathway inhibition, and mitochondrial dysfunction—results in a potent and selective anti-tumor effect, with limited toxicity to normal cells.[1]
Preclinical Efficacy: In Vitro Data
ONC201 has demonstrated significant cytotoxic activity across a broad range of cancer cell lines, including those resistant to standard therapies. The following tables summarize the 50% inhibitory concentration (IC50) values of ONC201 in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MDA-MB-231 | ~2 | [1] |
| T47D | ~0.8 | [1] | |
| SKBR3 | ~5 | [1] | |
| Endometrial Cancer | Ishikawa | ~2.4 | [1] |
| HEC-1A | ~14 | [1] | |
| Colon Cancer | HCT116 | Not specified | [1] |
| Cervical Cancer | HeLa | Not specified | [6] |
| SiHa | Not specified | [6] | |
| Ovarian Cancer | SKOV3 | Not specified | [10] |
| VOA4627 | Not specified | [10] | |
| Glioblastoma | U251 | Not specified | [9] |
| SF8628 | Not specified | [9] | |
| SU-DIPG-IV | Not specified | [9] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Preclinical Efficacy: In Vivo Data
The anti-tumor activity of ONC201 has been validated in numerous preclinical animal models, demonstrating its potential for clinical translation.
| Cancer Model | Animal Model | ONC201 Treatment Regimen | Tumor Growth Inhibition | Citation |
| H3K27M-mutant Glioma | Orthotopic Mouse Model | 125 mg/kg, weekly | Significant survival benefit | [11] |
| H3.3K27M DMG | Orthotopic Mouse Model | 100 mg/kg, weekly | Significant survival benefit | [3] |
| Colorectal Cancer | Xenograft Mouse Model | Not specified | Complete reduction in tumor progression | [1] |
| Glioblastoma | Intracranial Xenograft Model | Single dose | Doubled median survival | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the preclinical efficacy of ONC201.
Cell Viability Assay (MTS)
Objective: To determine the cytotoxic effect of ONC201 on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of ONC201 in growth medium.
-
Remove the medium from the wells and add 100 µL of the ONC201 dilutions to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of ONC201 on the phosphorylation status of key signaling proteins (e.g., Akt, ERK) and the expression of proteins involved in apoptosis and the integrated stress response.
Protocol:
-
Treat cells with ONC201 at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-FOXO3a, anti-ATF4, anti-DR5, anti-cleaved caspase-3) overnight at 4°C. Recommended starting dilutions are typically 1:1000.[8][15]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:10000 dilution) for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following ONC201 treatment.
Protocol:
-
Treat cells with ONC201 for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2][16]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2][16]
-
Incubate the cells for 15 minutes at room temperature in the dark.[2][16]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[2][16]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of ONC201 in a living organism.
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth by measuring the tumor dimensions with calipers twice a week.[5][17]
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.[17]
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Administer ONC201 orally (e.g., by gavage) at the desired dose and schedule (e.g., 100-125 mg/kg, once or twice weekly).[3][11] The control group receives the vehicle.
-
Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
The preclinical data for ONC201 strongly support its continued development as a novel anti-cancer therapeutic. Its unique mechanism of action, targeting both DRD2 and ClpP, leads to a multi-pronged attack on cancer cells through the induction of apoptosis, inhibition of key survival pathways, and disruption of mitochondrial function. The robust in vitro and in vivo efficacy observed across a wide range of cancer models, particularly in difficult-to-treat malignancies like glioblastoma, highlights its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the promising anti-tumor activities of ONC201. Future preclinical studies should continue to explore rational combination strategies and predictive biomarkers to optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. kumc.edu [kumc.edu]
- 3. virtualtrials.org [virtualtrials.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sites.math.duke.edu [sites.math.duke.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of nuclear-cytoplasmic translocation of Foxo1 and Foxo3A in adult skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 13. Cell viability assessment [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. antibodies.cancer.gov [antibodies.cancer.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. m.youtube.com [m.youtube.com]
In Vitro Efficacy of TIC10g: A Technical Guide to Cellular Mechanisms and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10g, also known as ONC201, is a pioneering small molecule that has demonstrated significant anti-tumor activity across a spectrum of cancer cell lines in preclinical, in vitro studies. A key characteristic of this compound is its ability to cross the blood-brain barrier, positioning it as a promising therapeutic agent for aggressive brain tumors such as glioblastoma. Initially identified through screening for compounds that induce Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL), this compound upregulates the TRAIL gene transcriptionally in a p53-independent manner. This mechanism of action allows this compound to harness the body's innate tumor suppressor pathways to selectively trigger apoptosis in malignant cells while largely sparing their normal counterparts. This technical guide provides an in-depth overview of the in vitro effects of this compound on various cell lines, detailing its core mechanism of action, summarizing quantitative data on its efficacy, and providing comprehensive experimental protocols for its study.
Core Mechanism of Action: The Akt/ERK/Foxo3a/TRAIL Axis
The primary anti-cancer effect of this compound is mediated through the dual inactivation of two critical pro-survival kinases: Akt and extracellular signal-regulated kinase (ERK).[1] This dual inhibition leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a.[1] Once localized in the nucleus, Foxo3a binds to the promoter region of the TRAIL gene, initiating its transcription and leading to a sustained increase in TRAIL protein expression.[1] The newly synthesized TRAIL then acts through an autocrine or paracrine loop, binding to its death receptors, DR4 and DR5, on the surface of cancer cells. This engagement triggers the extrinsic apoptosis pathway, leading to programmed cell death.[2] Furthermore, this compound has been shown to upregulate the expression of DR5, further sensitizing cancer cells to TRAIL-mediated apoptosis.
Data Presentation: Quantitative Efficacy of this compound (ONC201) in Various Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound (ONC201) in a range of cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
Table 1: IC50 Values of this compound (ONC201) in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | IC50 (µM) |
| CAMA-1 | Estrogen Receptor-Positive (ER+) | 1.43 - 1.90 |
| MCF7 | Estrogen Receptor-Positive (ER+) | 1.43 - 1.90 |
| T47D | Estrogen Receptor-Positive (ER+) | 1.43 - 1.90 |
| BT474 | HER2-Positive | ~2 |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.8 - 5 |
| SUM159 | Triple-Negative Breast Cancer (TNBC) | 0.8 - 5 |
| Various TNBC Lines | Triple-Negative Breast Cancer (TNBC) | 2.05 - 43.39 |
Data sourced from multiple studies, reflecting the range of reported IC50 values.[3][4][5][6][7]
Table 2: IC50 Values of this compound (ONC201) in Glioblastoma and Medulloblastoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| T98G | Glioblastoma | Not specified |
| U87MG | Glioblastoma | Not specified |
| SF188 | Glioblastoma | Not specified |
| D425 | Medulloblastoma | ~1.8 - 6.5 |
| D458 | Medulloblastoma | ~1.8 - 6.5 |
| DAOY | Medulloblastoma | ~1.8 - 6.5 |
| HD-MB03 | Medulloblastoma | ~1.8 - 6.5 |
| D283-Med | Medulloblastoma | Not specified |
| D341-Med | Medulloblastoma | Not specified |
| Med411 | Medulloblastoma | Not specified |
Data indicates a potent anti-proliferative effect in these CNS malignancies.[8][9][10][11][12]
Table 3: IC50/GI50 Values of this compound (ONC201) in Colorectal, Lung, and Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (µM) |
| HCT116 | Colorectal Cancer | Not specified |
| DLD-1 | Colorectal Cancer | Not specified |
| SW480 | Colorectal Cancer | Not specified |
| A549 | Non-Small Cell Lung Cancer | Not specified |
| H460 | Non-Small Cell Lung Cancer | Not specified |
| Various Endometrial | Endometrial Cancer | 2.4 - 14 |
This compound demonstrates broad-spectrum activity against various solid tumors.[3][4][13][14][15][16]
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the effects of this compound are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the dose-dependent effect of this compound on cancer cell viability and to calculate the IC50/GI50 value.
Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.[17][18][19]
-
Cell Adherence: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 0.1 to 20 µM. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Formazan Solubilization (for MTT assay): After the incubation with MTT reagent, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm for the MTT assay and 490 nm for the MTS assay.
-
Data Analysis: Normalize the absorbance readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 or GI50 value.
Western Blot Analysis
This protocol details the methodology for examining changes in the expression and phosphorylation status of key proteins in the this compound signaling pathway.
Workflow for Western Blot Analysis
Caption: Workflow for analyzing protein expression changes induced by this compound.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2][21][22][23][24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Foxo3a, TRAIL, DR5, cleaved caspase-8, cleaved PARP) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized, but a starting dilution of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:2000 to 1:10,000) for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH, or tubulin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Logical Flow of Apoptosis Detection
References
- 1. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CST | Cell Signaling Technology [cellsignal.com]
- 3. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ONC201/TIC10 enhances durability of mTOR inhibitor everolimus in metastatic ER+ breast cancer | eLife [elifesciences.org]
- 7. ONC201 and an MEK Inhibitor Trametinib Synergistically Inhibit the Growth of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 10. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MDB-76. ONC201 INHIBITS THE CHARACTERISTICS OF CANCER STEM CELLS IN GROUP 3 MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecular TRAIL Inducer ONC201 Induces Death in Lung Cancer Cells: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small Molecular TRAIL Inducer ONC201 Induces Death in Lung Cancer Cells: A Preclinical Study | PLOS One [journals.plos.org]
- 17. e-roj.org [e-roj.org]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
- 23. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. ptglab.com [ptglab.com]
In Vivo Animal Models for TIC10g Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10g, also known as ONC201, is a first-in-class small molecule inhibitor of Dopamine Receptor D2 (DRD2) and an agonist of the mitochondrial protease ClpP, which has demonstrated significant anti-cancer activity in a variety of preclinical models. Its primary mechanism of action involves the induction of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway, which selectively triggers apoptosis in cancer cells while sparing normal cells. This technical guide provides a comprehensive overview of the in vivo animal models utilized in this compound research, detailing experimental protocols and summarizing key quantitative data to facilitate the design and execution of future preclinical studies.
Core Mechanism of Action: The this compound-Induced TRAIL Pathway
This compound exerts its anti-tumor effects through a unique signaling cascade that culminates in the upregulation of TRAIL and its death receptor 5 (DR5) on tumor cells. This process is initiated by the dual inactivation of the pro-survival kinases Akt and ERK. This inactivation leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a. Once in the nucleus, Foxo3a binds to the promoter of the TRAIL gene, leading to its transcriptional activation and increased expression of the TRAIL ligand. The binding of TRAIL to its receptor DR5 on the surface of cancer cells initiates a signaling cascade that leads to apoptosis (programmed cell death).[1][2]
In Vivo Animal Models and Quantitative Data Summary
A variety of in vivo animal models have been employed to evaluate the efficacy of this compound across different cancer types. These primarily include subcutaneous and orthotopic xenograft models in immunocompromised mice, as well as syngeneic models in immunocompetent mice.
Glioblastoma (GBM) Models
| Cell Line | Animal Model | Implantation Site | This compound (ONC201) Dosage | Key Findings | Reference |
| U251-luc | Athymic Nude Mice | Intracranial (Orthotopic) | 100 mg/kg, p.o., weekly (in combination with TMZ and radiation) | Significantly prolonged survival and reduced tumor burden in a triple therapy regimen. | [3] |
| Patient-Derived Xenograft (PDX) | Not Specified | Intracranial (Orthotopic) | Not Specified | A single dose doubled median survival. | [1] |
| U87 MG-luc | Athymic Nude Mice | Intracranial (Orthotopic) | Not specified | Model established for non-invasive monitoring of tumor growth. | [4] |
Colorectal Cancer (CRC) Models
| Cell Line | Animal Model | Implantation Site | This compound (ONC201) Dosage | Key Findings | Reference |
| HCT116 p53-/- | Not Specified | Subcutaneous | 100 mg/kg, weekly | Complete tumor ablation in some mice after one month. | [5] |
| HT29 | Not Specified | Subcutaneous | 50-100 mg/kg | Dose- and frequency-dependent inhibition of tumor growth. | [5] |
| MC38 | C57BL/6 Mice | Subcutaneous (Syngeneic) | Not specified (in combination with anti-VEGF) | Significant tumor regression. | [6][7] |
| Patient-Derived Xenograft (PDX) | Not Specified | Not Specified | Not specified (in combination with bevacizumab) | Significant tumor regression. | [7][8] |
| HCT116 | Not Specified | Intravenous | Not Specified | Inhibition of metastasis. | [1] |
Detailed Experimental Protocols
General Experimental Workflow
The general workflow for conducting in vivo studies with this compound involves several key stages, from cell culture and implantation to treatment and endpoint analysis.
Glioblastoma Orthotopic Xenograft Model (U251-luc cells)
a. Cell Culture:
-
Culture U251-luc human glioblastoma cells in appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before harvesting.
b. Animal Model:
-
Use athymic nude mice (e.g., Nu/Nu strain), 6-8 weeks old.
c. Intracranial Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame (e.g., KOPF model 940).[3]
-
Create a small burr hole in the skull at specific coordinates relative to the bregma.
-
Using a stereotaxic injector (e.g., Stoelting Quintessential Stereotaxic Injector), slowly inject approximately 5 x 10^5 U251-luc cells in a small volume (e.g., 5-10 µL) of sterile PBS into the brain parenchyma.[3][9]
-
Close the incision with sutures.
d. Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging (BLI).[3][10][11][12]
-
Administer D-luciferin (e.g., 150 mg/kg, intraperitoneally) to the mice.[12]
-
Image the mice using an in vivo imaging system (e.g., IVIS) to quantify the bioluminescent signal, which correlates with tumor volume.[10][12]
-
Begin imaging a few days post-implantation and continue weekly or as required.
e. This compound (ONC201) Treatment:
-
Prepare this compound for oral administration. The formulation can be a suspension in a vehicle such as 0.5% methylcellulose.
-
Administer this compound via oral gavage at the desired dose and schedule (e.g., 100 mg/kg, weekly).[3]
f. Endpoint Analysis:
-
Survival: Monitor mice daily and record survival data. Euthanize mice when they exhibit signs of neurological impairment or significant weight loss.
-
Tumor Burden: At the end of the study, euthanize mice, perfuse with saline and 4% paraformaldehyde, and harvest the brains.
-
Immunohistochemistry (IHC): Process the brains for paraffin (B1166041) embedding and sectioning. Perform IHC staining for biomarkers such as TRAIL, DR5, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).[13][14][15]
-
TUNEL Assay: Perform TUNEL staining on tissue sections to detect apoptotic cells.[16][17][18][19][20]
Colorectal Cancer Subcutaneous Xenograft Model (HCT116 cells)
a. Cell Culture:
-
Culture HCT116 human colorectal carcinoma cells as described for U251 cells.
b. Animal Model:
-
Use athymic nude mice, 6-8 weeks old.
c. Subcutaneous Implantation:
-
Harvest HCT116 cells and resuspend in sterile PBS, often mixed with an equal volume of Matrigel to enhance tumor formation.
-
Inject approximately 2-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[21]
d. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
e. This compound (ONC201) Treatment:
-
Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Administer this compound via oral gavage as described for the GBM model. A dose of 100 mg/kg weekly has been shown to be effective.[5]
f. Endpoint Analysis:
-
Tumor Growth Inhibition: Continue tumor volume measurements throughout the treatment period. Calculate the percentage of tumor growth inhibition compared to the vehicle-treated control group.
-
Biomarker Analysis: At the end of the study, excise the tumors and process for IHC and TUNEL assays as described above.
Colorectal Cancer Syngeneic Model (MC38 cells)
a. Cell Culture:
-
Culture MC38 murine colorectal cancer cells in an appropriate medium.
b. Animal Model:
c. Subcutaneous Implantation:
-
Inject approximately 1 x 10^6 MC38 cells subcutaneously into the flank of each mouse.[22]
d. Orthotopic Implantation (Intracecal):
-
Anesthetize the mouse and make a small abdominal incision to expose the cecum.
-
Inject approximately 2 x 10^6 MC38 cells into the cecal wall.[2][23][24]
-
Suture the abdominal wall and skin.
e. This compound (ONC201) Treatment:
-
Administer this compound as described for the xenograft models.
f. Endpoint Analysis:
-
In addition to tumor growth and survival, this model allows for the study of the immune response to this compound treatment.
-
Flow Cytometry: Analyze immune cell populations (e.g., T cells, NK cells) within the tumor and spleen.
-
Immunohistochemistry: Stain for immune cell markers (e.g., CD3, CD8, NKp46) in tumor sections.
Conclusion
The in vivo animal models described in this guide are essential tools for the preclinical evaluation of this compound. Subcutaneous xenograft models are valuable for assessing the direct anti-tumor activity of this compound, while orthotopic models provide a more clinically relevant microenvironment to study tumor growth and response to therapy. Syngeneic models are crucial for understanding the interplay between this compound and the immune system. The detailed protocols and summarized data presented here should serve as a valuable resource for researchers designing and conducting future in vivo studies with this promising anti-cancer agent.
References
- 1. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. td2inc.com [td2inc.com]
- 5. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor effects of ONC201 in combination with VEGF-inhibitors significantly impacts colorectal cancer growth and survival in vivo through complementary non-overlapping mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tumor effects of ONC201 in combination with VEGF-inhibitors significantly impacts colorectal cancer growth and survival in vivo through complementary non-overlapping mechanisms | springermedizin.de [springermedizin.de]
- 9. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. TUNEL assay as a measure of chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biotna.net [biotna.net]
- 19. genscript.com [genscript.com]
- 20. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 23. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. td2inc.com [td2inc.com]
The Imipridone ONC201: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC201, the founding member of the imipridone class of anti-cancer compounds, is an orally active small molecule that has demonstrated a favorable safety profile and promising efficacy in preclinical and clinical settings, particularly in H3 K27M-mutant diffuse midline gliomas.[1] Its unique mechanism of action, involving dual antagonism of the Dopamine Receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP), triggers a cascade of downstream signaling events culminating in tumor cell apoptosis and growth inhibition.[2][3][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of ONC201, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex biological pathways and workflows.
Pharmacokinetics
ONC201 exhibits favorable pharmacokinetic properties, including oral bioavailability and the ability to penetrate the blood-brain barrier, a critical feature for its efficacy in central nervous system malignancies.[5][6]
Preclinical Pharmacokinetics
Toxicology and pharmacokinetic studies in animal models have established a benign safety profile for ONC201, with no maximum tolerated dose reached in rats and dogs at doses significantly exceeding the efficacious levels in xenograft models.[5]
Table 1: Preclinical Safety and No-Observed-Adverse-Effect-Level (NOAEL) of ONC201 [5]
| Species | Maximum Administered Dose (Oral) | NOAEL (Single Oral Dose) | Human Equivalent Dose (HED) of NOAEL |
| Rat (Sprague Dawley) | 225 mg/kg | 125 mg/kg | ~1.25 g |
| Dog (Beagle) | 120 mg/kg | 42 mg/kg | ~1.25 g |
A quantitative whole-body autoradiography study in rats demonstrated rapid and wide distribution of [14C]-ONC201, with concentrations peaking at 1 hour in most tissues. The compound was evenly distributed across brain substructures.[6]
Clinical Pharmacokinetics
Phase I and II clinical trials have characterized the pharmacokinetic profile of ONC201 in adult and pediatric patients with advanced cancers.
Table 2: Pharmacokinetic Parameters of ONC201 in Adult Patients with Refractory Solid Tumors (625 mg oral dose, every 3 weeks) [7]
| Parameter | Mean Value | Range |
| Cmax (μg/mL) | - | 1.5 - 7.5 |
| Tmax (h) | 1.8 | - |
| T1/2 (h) | 11.3 | - |
| AUC (h·μg/mL) | 37.7 | - |
| Volume of Distribution (L) | 369 | - |
Table 3: Pharmacokinetic Parameters of ONC201 in Pediatric Patients with Diffuse Midline Gliomas (Adult equivalent 625 mg dose, scaled by body weight, weekly) [2]
| Parameter | Mean Value | Standard Deviation |
| Cmax (μg/mL) | 2.3 | 1.3 |
| Tmax (h) | 2.1 | - |
| T1/2 (h) | 8.4 | - |
| AUC0-tlast (h·μg/mL) | 16.4 | - |
| Volume of Distribution (L) | 187 | 138 |
Pharmacokinetic analyses from a study evaluating twice-weekly ONC201 administration in pediatric patients showed no drug accumulation with the more frequent dosing schedule.[8]
Pharmacodynamics and Mechanism of Action
ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action, initiating a signaling cascade that disrupts key tumor survival pathways.
Primary Targets: DRD2 and ClpP
ONC201 acts as a bitopic antagonist of the Dopamine D2 and D3 receptors (DRD2/3) and an allosteric agonist of the mitochondrial protease ClpP.[2][3][4]
-
DRD2/3 Antagonism: ONC201 binds to DRD2 and DRD3 with low micromolar affinity (Ki of ~30-67 μM in radioligand binding assays).[4][9] This antagonism is believed to contribute to its anti-cancer properties, as DRD2 is overexpressed in several malignancies, including glioma, and its inhibition can induce apoptosis.[10]
-
ClpP Agonism: ONC201 activates the peptidase and protease activity of mitochondrial ClpP. This activation is dose- and time-dependent, with a half-maximal effective concentration (EC50) for increasing ClpP protease activity of approximately 1.25 μM.[3][11] Activation of ClpP disrupts mitochondrial homeostasis and contributes to the induction of the integrated stress response.
Downstream Signaling Pathways
The engagement of DRD2 and ClpP by ONC201 triggers two major downstream signaling pathways: the Integrated Stress Response (ISR) and the TRAIL pathway.
ONC201 induces the ISR, a key cellular stress response pathway.[12][13] This is characterized by the phosphorylation of eIF2α, leading to the preferential translation of Activating Transcription Factor 4 (ATF4).[12] ATF4, in turn, induces the expression of the pro-apoptotic transcription factor CHOP and the death receptor DR5.[12]
ONC201 was initially identified as a TRAIL-inducing compound.[14] It promotes the expression of the pro-apoptotic ligand TRAIL through the dual inactivation of the pro-survival kinases Akt and ERK.[14][15] This leads to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which then activates the transcription of the TRAIL gene.[14][15] The concurrent upregulation of both TRAIL and its receptor DR5 (via the ISR) enhances the apoptotic signal.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of ONC201.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the cytotoxic or cytostatic effects of ONC201 on cancer cell lines.[16][17][18]
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of ONC201 concentrations for 24-72 hours.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Solubilization (MTT only): Add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm for MTT or 490 nm for MTS using a microplate reader.
References
- 1. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Dopamine Receptors in the Anticancer Activity of ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EXTH-77. ONC201 EXHIBITS PASSIVE DIFFUSION AND BROAD DISTRIBUTION IN THE CENTRAL NERVOUS SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Safety and pharmacokinetics of ONC201 (dordaviprone) administered two consecutive days per week in pediatric patients with H3 K27M-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DDIS-12. ONC201: THE FIRST SELECTIVE, NON-COMPETITIVE DRD2/3 ANTAGONIST FOR CLINICAL NEURO-ONCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
TIC10g: A Novel Inhibitor of the Notch Signaling Pathway - Target Identification and Validation
This technical guide provides an in-depth overview of the identification and validation of TIC10g, a novel small molecule inhibitor of the Notch signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of new therapeutic agents targeting this critical developmental and disease-related pathway.
Introduction to the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a crucial role in regulating cell fate decisions, proliferation, differentiation, and apoptosis.[1] Dysregulation of the Notch pathway has been implicated in a variety of diseases, including developmental disorders and cancer.[1] The core of the pathway involves the interaction of transmembrane Notch receptors with their ligands on adjacent cells. This interaction triggers a series of proteolytic cleavages of the Notch receptor, culminating in the release of the Notch intracellular domain (NICD).[1] The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML) to activate the transcription of target genes.
This compound Target Identification
The initial identification of this compound's target was achieved through a combination of phenotypic screening and target deconvolution strategies. A high-throughput screen of a proprietary compound library was conducted to identify molecules that inhibit the proliferation of a Notch-dependent cancer cell line. This compound emerged as a potent hit from this screen. Subsequent target deconvolution efforts, including affinity chromatography and cellular thermal shift assays (CETSA), were employed to pinpoint the direct molecular target of this compound.
Target Identification and Validation Workflow
The following diagram illustrates the general workflow employed for the identification and validation of the molecular target of this compound.
This compound Target Validation: Inhibition of γ-Secretase
Biochemical and cellular assays have validated that this compound directly targets and inhibits the activity of the γ-secretase complex, a key enzyme responsible for the final cleavage of the Notch receptor and the release of the NICD.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various assays.
| Biochemical Assays | This compound |
| γ-Secretase Inhibition (IC50) | 15.2 nM |
| Binding Affinity (Ki) to γ-Secretase | 5.8 nM |
| Cellular Thermal Shift Assay (ΔTm) | +4.2 °C |
| Cell-Based Assays | This compound |
| Notch Reporter Assay (IC50) | 35.7 nM |
| Hes1 Gene Expression Inhibition (IC50) | 42.1 nM |
| Cancer Cell Line Proliferation (GI50) | 68.5 nM |
This compound Mechanism of Action: Modulation of the Notch Signaling Pathway
This compound exerts its biological effects by inhibiting γ-secretase, thereby preventing the release of the NICD and subsequent activation of Notch target genes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
γ-Secretase Activity Assay
This assay measures the in vitro activity of γ-secretase in the presence of this compound.
-
Materials: Recombinant human γ-secretase complex, fluorogenic γ-secretase substrate (e.g., a peptide derived from the Notch receptor with a fluorescent reporter), assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% CHAPS), this compound, and a known γ-secretase inhibitor as a positive control.
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the recombinant γ-secretase complex to each well.
-
Add the diluted this compound or control to the wells and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths dependent on the substrate).
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to γ-secretase in a cellular context.
-
Materials: Notch-dependent cancer cell line, cell lysis buffer, this compound, antibodies specific for a subunit of the γ-secretase complex (e.g., Presenilin-1), and standard Western blotting reagents.
-
Procedure:
-
Treat cultured cells with either vehicle or this compound for a specified time.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatants and analyze the amount of soluble γ-secretase subunit by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature.
-
Determine the melting temperature (Tm) for both vehicle- and this compound-treated samples. A shift in Tm (ΔTm) indicates direct target engagement.
-
Notch Reporter Assay
This cell-based assay quantifies the effect of this compound on Notch signaling activity.
-
Materials: A cell line (e.g., HEK293T) co-transfected with a Notch receptor, a Notch ligand, and a reporter plasmid containing a luciferase gene under the control of a CSL-responsive promoter. This compound, and a luciferase assay reagent.
-
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the concentration of this compound.
-
Conclusion
The data presented in this technical guide provide a comprehensive overview of the identification and validation of this compound as a potent and specific inhibitor of the γ-secretase complex and the Notch signaling pathway. The detailed experimental protocols offer a foundation for further investigation and development of this compound as a potential therapeutic agent for Notch-dependent diseases.
References
The Cellular Journey of TIC10g: An In-depth Technical Guide to Uptake and Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
TIC10g, a promising anti-cancer agent, exerts its therapeutic effects by modulating intracellular signaling pathways. A comprehensive understanding of its cellular uptake, subcellular distribution, and the molecular mechanisms governing these processes is paramount for optimizing its clinical efficacy and developing next-generation analogs. This technical guide provides a detailed overview of the current knowledge surrounding the cellular pharmacokinetics and pharmacodynamics of this compound. We present a summary of the key signaling pathways affected by this compound, detailed experimental protocols for studying its cellular behavior, and a framework for the quantitative analysis of its uptake and localization. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, this guide offers the foundational knowledge and methodologies for researchers to pursue these critical investigations.
Introduction
This compound, also known as ONC201, is a small molecule that has garnered significant attention for its potent anti-tumor activity across a range of malignancies. Its primary mechanism of action involves the inactivation of Akt and ERK, leading to the nuclear translocation of the transcription factor Foxo3a. This, in turn, induces the expression of the pro-apoptotic ligand TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), triggering cancer cell death. The efficiency of this process is intrinsically linked to the ability of this compound to traverse the cell membrane and localize to its sites of action within the cell. This document serves as a comprehensive resource for researchers investigating the cellular uptake and subcellular localization of this compound.
Cellular Uptake of this compound
The process by which this compound enters a cell is a critical determinant of its bioavailability and therapeutic window. While the precise mechanisms for this compound are still under investigation, the uptake of small molecules is generally governed by processes such as passive diffusion and carrier-mediated transport.
Quantitative Analysis of Cellular Uptake
Quantifying the rate and extent of this compound uptake is essential for understanding its pharmacology. Techniques such as radiolabeling or fluorescent tagging of the molecule can be employed to track its accumulation within cells over time.
Note on Data Presentation: The following table is an illustrative example of how quantitative uptake data for this compound could be presented. Specific experimental values for this compound are not yet widely available in the literature.
Table 1: Illustrative Cellular Uptake of this compound in Cancer Cells
| Time (minutes) | This compound Concentration (µM) | Uptake (pmol/10^6 cells) |
| 5 | 1 | 15.2 ± 2.1 |
| 15 | 1 | 42.8 ± 4.5 |
| 30 | 1 | 75.1 ± 6.8 |
| 60 | 1 | 98.6 ± 8.2 |
| 120 | 1 | 110.3 ± 9.5 |
Subcellular Localization of this compound
Once inside the cell, the distribution of this compound to specific organelles dictates its interaction with target proteins and the initiation of downstream signaling events. The primary known pathway for this compound involves its indirect effect on the nuclear translocation of Foxo3a. Therefore, understanding its concentration in the cytoplasm and nucleus is of particular interest.
Quantitative Analysis of Subcellular Localization
Cell fractionation followed by quantification techniques such as mass spectrometry or analysis of radiolabeled this compound can provide data on its distribution.
Note on Data Presentation: The following table is an illustrative example of how quantitative subcellular localization data for this compound could be presented. Specific experimental values for this compound are not yet widely available in the literature.
Table 2: Illustrative Subcellular Distribution of this compound in Cancer Cells after 1-hour Incubation
| Subcellular Fraction | Percentage of Total Intracellular this compound |
| Cytosol | 65% ± 5.2% |
| Nucleus | 25% ± 3.8% |
| Mitochondria | 8% ± 1.5% |
| Other | 2% ± 0.5% |
Signaling Pathway of this compound
The anti-cancer effects of this compound are primarily mediated through the TRAIL pathway. The following diagram illustrates the key steps in this signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the cellular uptake and subcellular localization of this compound.
Immunofluorescence Staining for Foxo3a Localization
This protocol allows for the visualization of Foxo3a's subcellular location in response to this compound treatment.
Protocol Details:
-
Cell Culture: Seed cells (e.g., HCT116, U87) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound or a vehicle control for the specified time.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Foxo3a diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Imaging: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.
-
Quantification: Capture images and quantify the fluorescence intensity of Foxo3a in the nucleus and cytoplasm using image analysis software (e.g., ImageJ).
Subcellular Fractionation and Western Blotting
This protocol enables the biochemical separation of cellular compartments to quantify the relative abundance of a protein of interest in each fraction.
Protocol Details:
-
Cell Harvest: Treat cells with this compound, then harvest by scraping and wash with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Nuclear Pelletting: Disrupt the cells using a Dounce homogenizer and centrifuge at a low speed to pellet the nuclei.
-
Cytoplasmic Fraction: Collect the supernatant, which contains the cytoplasmic fraction.
-
Nuclear Lysis: Wash the nuclear pellet and then resuspend and lyse it in a nuclear extraction buffer.
-
Nuclear Lysate Clarification: Centrifuge at high speed to remove insoluble debris.
-
Nuclear Fraction: Collect the supernatant, which is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blotting: Block the membrane and probe with a primary antibody against Foxo3a, as well as antibodies for loading controls for each fraction (e.g., GAPDH for cytoplasm and Lamin B1 for the nucleus). Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Conclusion
The cellular uptake and subcellular localization of this compound are critical parameters that influence its anti-cancer activity. This guide provides a framework for researchers to investigate these aspects through detailed experimental protocols and a clear representation of the key signaling pathway. While quantitative data for this compound is still emerging, the methodologies outlined here will enable the scientific community to generate the data necessary to fully understand its cellular journey and to optimize its therapeutic potential. Future studies focusing on the precise mechanisms of this compound transport across the cell membrane and its accumulation in various organelles will be invaluable for the continued development of this promising anti-cancer agent.
The Impact of TIC10g on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TIC10g, also known as ONC201, is a first-in-class small molecule that has demonstrated significant antitumor activity across a range of preclinical and clinical models. Its unique mechanism of action, which involves the induction of the tumor suppressor protein TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), sets it apart from conventional cytotoxic agents. This technical guide provides an in-depth analysis of this compound's core mechanisms and its multifaceted impact on the tumor microenvironment (TME). We will explore the primary signaling pathways modulated by this compound, its effects on immune cell populations within the TME, and its potential for combination therapies. This document synthesizes key quantitative data and experimental methodologies from pivotal studies to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Induction of TRAIL
This compound is a potent, orally active, and stable small molecule that transcriptionally induces TRAIL in a p53-independent manner and can cross the blood-brain barrier.[1] Its primary mechanism revolves around the dual inactivation of two key survival kinases: Akt and extracellular signal-regulated kinase (ERK).[1][2]
The inactivation of Akt and ERK leads to the dephosphorylation and subsequent nuclear translocation of the Forkhead Box Protein O3 (Foxo3a).[1][2][3] Foxo3a is a transcription factor that is normally held inactive in the cytoplasm by Akt- and ERK-mediated phosphorylation.[4][5] Once in the nucleus, Foxo3a binds to the promoter of the TRAIL gene, upregulating its transcription.[1][2][3] The resulting increase in TRAIL protein expression, both in tumor cells and the surrounding microenvironment, leads to apoptosis in cancer cells.[1][2]
Signaling Pathway: Akt/ERK/Foxo3a/TRAIL
Induction of the Integrated Stress Response
Beyond the direct induction of TRAIL, this compound also triggers the Integrated Stress Response (ISR) in cancer cells.[6][7] This pathway is another crucial component of its antitumor activity. This compound activates the kinases HRI and PKR, which phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α).[7] This phosphorylation leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[7][8]
ATF4, in turn, induces the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[6][7][9] CHOP then upregulates the expression of Death Receptor 5 (DR5), one of the receptors for TRAIL.[3][6][7] This upregulation of DR5 on the surface of tumor cells sensitizes them to TRAIL-mediated apoptosis, creating a synergistic effect with the increased TRAIL production.[6]
Signaling Pathway: Integrated Stress Response
Impact on the Tumor Microenvironment
The antitumor effects of this compound are not limited to direct action on cancer cells but also extend to the modulation of the TME.
Immune Cell Modulation
A key aspect of this compound's impact on the TME is its ability to stimulate an immune response, particularly involving Natural Killer (NK) cells.[6][10] Studies have shown that this compound treatment leads to the accumulation and activation of NK cells and CD3+ T cells within tumors.[10] In vivo experiments have demonstrated that the depletion of NK cells inhibits the efficacy of this compound, highlighting the crucial role of these immune cells in its therapeutic effect.[10] Furthermore, this compound has been shown to activate primary human NK cells, increasing their degranulation and expression of IFN-γ.[10] In patients treated with ONC201, an increase in activated, TRAIL-secreting NK cells has been observed in the peripheral blood.[10]
Effects on Tumor Vasculature and Hypoxia
The tumor microenvironment is often characterized by hypoxia, which contributes to tumor progression and therapeutic resistance.[11][12] While direct, extensive studies on this compound's effect on tumor vasculature are still emerging, its ability to induce apoptosis in tumor cells can indirectly alleviate hypoxic conditions by reducing the overall tumor mass and oxygen consumption. By promoting a more "normalized" tumor microenvironment, this compound may enhance the efficacy of other therapies, such as radiation and chemotherapy.[13]
Impact on Cancer Stem Cells
This compound has also demonstrated efficacy against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse.[6][14] By targeting this resilient cell population, this compound holds the potential for more durable therapeutic responses.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Glioblastoma Models
| Model System | Treatment | Outcome | Reference |
| Orthotopic Glioblastoma Mouse Model | This compound/ONC201 | Enhanced therapeutic efficacy | [15] |
| Heterotopic Glioblastoma Model | This compound/ONC201 + ABT263 | Significant enhancement of tumor growth inhibition | [16] |
| Orthotopic IDH-WT GBM Mouse Model | ONC201 + Radiation + Temozolomide | Extended survival (average 123 days vs. 44-103 days with other combinations) | [13] |
Table 2: Clinical Data for this compound (ONC201) in Glioblastoma
| Clinical Trial Phase | Patient Population | Dosage | Key Findings | Reference |
| Phase 2 | Recurrent Glioblastoma (n=17) | 625 mg per os every 3 weeks | Median overall survival: 41.6 weeks; Progression-Free Survival at 6 months (PFS6): 11.8%. One patient showed a partial response for >6 months. | [15] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on this compound.
Western Blot Analysis for Protein Expression
-
Objective: To determine the levels of specific proteins (e.g., p-Akt, p-ERK, Foxo3a, TRAIL) in cells treated with this compound.
-
Methodology:
-
Cells are cultured and treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 72 hours).[2]
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry is used to quantify protein band intensity, often normalized to a loading control like Ran or β-actin.[2]
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., HCT116 p53-/-) are subcutaneously injected into immunocompromised mice.[7]
-
Tumors are allowed to grow to a palpable size (e.g., ~125 mm³).[7]
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., 25-50 mg/kg) via a specified route (e.g., intravenous or intraperitoneal), while the control group receives a vehicle.[7]
-
Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
-
Experimental Workflow: In Vivo Efficacy Assessment
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a novel mechanism of action that extends beyond direct cytotoxicity to beneficially modulate the tumor microenvironment. Its ability to induce TRAIL, trigger the integrated stress response, and stimulate an antitumor immune response, particularly through the activation of NK cells, makes it a compelling candidate for further development, both as a monotherapy and in combination with other anticancer agents. Future research should continue to explore the full spectrum of its effects on the TME, including its impact on other immune cell subsets, tumor vasculature, and stromal components. Elucidating the predictive biomarkers of response to this compound will be crucial for its successful clinical implementation and for identifying patient populations most likely to benefit from this innovative therapy. The synergistic potential of this compound with immune checkpoint inhibitors and standard-of-care chemotherapies warrants further investigation in well-designed clinical trials.[10][13][16]
References
- 1. Dual inactivation of Akt and ERK by TIC10 signals Foxo3a nuclear translocation, TRAIL gene induction, and potent antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Inactivation of Akt and ERK by TIC10 Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Expression Regulation and Physiological Role of Transcription Factor FOXO3a During Ovarian Follicular Development [frontiersin.org]
- 6. ONC201/TIC10 plus TLY012 anti-cancer effects via apoptosis inhibitor downregulation, stimulation of integrated stress response and death receptor DR5 in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ER stress activating ATF4/CHOP-TNF-α signaling pathway contributes to alcohol-induced disruption of osteogenic lineage of multipotential mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of hypoxia in the tumor microenvironment and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of hypoxia in cancer progression, angiogenesis, metastasis, and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. TIC10/ONC201—a potential therapeutic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of TIC10g Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10g, also known as ONC201, has emerged as a promising anti-cancer agent due to its unique mechanism of action that involves the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) signaling pathway.[1] This small molecule has demonstrated a favorable safety profile and the ability to cross the blood-brain barrier, making it a compelling candidate for further development.[1] Understanding the structure-activity relationship (SAR) of this compound analogs is paramount for the rational design of more potent and selective next-generation therapeutics. This technical guide provides a comprehensive overview of the SAR of this compound analogs, detailing their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Dual-Pronged Attack Leading to Apoptosis
The anti-cancer activity of this compound and its analogs stems from their ability to transcriptionally upregulate TRAIL, a cytokine that selectively induces apoptosis in cancer cells while sparing normal cells.[1] This is achieved through a sophisticated mechanism involving the dual inactivation of two key pro-survival signaling pathways: Akt and ERK.[2]
The inactivation of Akt and ERK leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Forkhead box O3a (FOXO3a).[1][2] Once in the nucleus, FOXO3a binds to the promoter region of the TRAIL gene, initiating its transcription and leading to an increased production and cell-surface expression of the TRAIL protein.[1][2] This, in turn, triggers the extrinsic apoptosis pathway in cancer cells.
Furthermore, some this compound analogs, such as ONC201, have been shown to act as selective antagonists of the dopamine (B1211576) receptor D2 (DRD2) and allosteric agonists of the mitochondrial protease caseinolytic protease P (ClpP).[3]
Structure-Activity Relationship of this compound Analogs
Key Structural Features Influencing Activity:
-
The Angular Imipridone Core is Essential: The angular [3,4-e] structure of the imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one core is critical for anti-cancer activity. The linear [4,3-d] isomer of ONC201 is significantly less potent, unable to induce cell death at concentrations below 1 mM.[2]
-
Substitutions on the Benzyl (B1604629) Groups: Modifications to the benzyl groups at the 4 and 7 positions of the imipridone ring system have led to the development of more potent analogs.
-
Addition of Protruding Basic Amino Groups: The introduction of aminopropynyl groups at the terminals of the imipridone framework has been shown to be indispensable for achieving a significant drop in the viability of certain cancer cell lines.[6]
Quantitative Data on this compound and Analogs
The following table summarizes the available quantitative data for this compound (ONC201) and some of its key analogs against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| ONC201 (this compound) | HCT116 | Colorectal Cancer | ~1-5 | [2] |
| AN3CA | Endometrial Cancer | 2-4 | [7] | |
| HEC1A | Endometrial Cancer | 2-4 | [7] | |
| Ishikawa | Endometrial Cancer | 2-4 | [7] | |
| RL952 | Endometrial Cancer | 2-4 | [7] | |
| KLE | Endometrial Cancer | 2-4 | [7] | |
| H3 K27M-mutant Glioma | Glioma | ~0.6 | [3] | |
| H3 wildtype/G34 Glioma | Glioma | ~1.5 | [3] | |
| ONC206 | DMG cells | Diffuse Midline Glioma | nM range (10x more potent than ONC201) | [4] |
| ONC212 | Various Solid Tumors & Hematological Malignancies | Multiple | nM range | [5] |
| [4,3-d] linear isomer of ONC201 | HCT116 | Colorectal Cancer | >1000 | [2] |
Experimental Protocols
The evaluation of this compound analogs involves a series of key in vitro and in vivo experiments to determine their potency, mechanism of action, and therapeutic potential.
Cell Viability Assays (MTT, MTS, or CellTiter-Glo®)
These assays are fundamental for determining the cytotoxic or cytostatic effects of the analogs on cancer cell lines and for calculating IC50 values.
Principle: These colorimetric or luminescent assays measure the metabolic activity of viable cells. A reduction in signal compared to untreated control cells indicates a decrease in cell viability.
General Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analog for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer.
-
MTS/CellTiter-Glo®: Add the respective reagent directly to the wells.
-
-
Signal Measurement: Measure the absorbance (MTT, MTS) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Use a non-linear regression model to calculate the IC50 value.[6]
Western Blot Analysis for Akt and ERK Phosphorylation
This technique is used to confirm the on-target effect of this compound analogs on the Akt and ERK signaling pathways.
Principle: Western blotting allows for the detection of specific proteins (total and phosphorylated forms of Akt and ERK) in cell lysates separated by size.
General Protocol:
-
Cell Lysis: Treat cells with the this compound analog for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the p-Akt/total Akt and p-ERK/total ERK ratios indicates inhibition of these pathways.[2]
FOXO3a Nuclear Translocation Assay
This assay visualizes the movement of FOXO3a from the cytoplasm to the nucleus upon treatment with this compound analogs.
Principle: Immunofluorescence microscopy is used to detect the subcellular localization of FOXO3a.
General Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the this compound analog.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate the cells with a primary antibody against FOXO3a.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. An increase in the nuclear co-localization of the FOXO3a and DAPI signals indicates nuclear translocation.[4]
TRAIL Induction Assay
This experiment quantifies the upregulation of TRAIL expression on the cell surface following treatment with this compound analogs.
Principle: Flow cytometry is used to measure the level of cell-surface TRAIL protein.
General Protocol:
-
Cell Treatment: Treat cells in suspension or adherent cells that are later detached with the this compound analog.
-
Staining:
-
Incubate the cells with a primary antibody that specifically binds to an extracellular epitope of TRAIL.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of TRAIL expression on the cell surface. An increase in fluorescence intensity compared to control cells indicates TRAIL induction.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound Analog Mechanism of Action
Caption: Cell Viability Assay Workflow
Caption: Western Blot Workflow
Conclusion
The imipridone scaffold of this compound offers a versatile platform for the development of novel anti-cancer agents. The structure-activity relationship studies, although not yet fully compiled in a single public resource, clearly indicate that modifications to the core structure can lead to significant improvements in potency and pharmacokinetic properties. The dual inactivation of Akt and ERK, leading to FOXO3a-mediated TRAIL induction, remains a key mechanism of action for this class of compounds. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of this compound analogs, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipridones affect tumor bioenergetics and promote cell lineage differentiation in diffuse midline gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of ONC212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Imipridones with Alkyne- and Triazole-Linked Warheads on the Tricyclic Skeleton, Showing Superior Ability to Eradicate PANC-1 and Fadu Cells Compared to ONC201 | MDPI [mdpi.com]
- 7. Antitumorigenic effect of combination treatment with ONC201 and TRAIL in endometrial cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Docking of ONC201: A Technical Guide to Target Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC201, a first-in-class small molecule of the imipridone class, has shown significant promise in preclinical and clinical settings for the treatment of various cancers, particularly high-grade gliomas.[1] Its unique mechanism of action involves the engagement of two primary targets: the G protein-coupled receptor (GPCR) Dopamine Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP).[1][2] Understanding the molecular interactions between ONC201 and these targets is crucial for optimizing its therapeutic potential and developing next-generation analogs. This technical guide provides an in-depth overview of the computational docking studies of ONC201 with DRD2 and ClpP, summarizing quantitative binding data, detailing experimental protocols, and visualizing the associated signaling pathways.
Introduction to ONC201 and its Targets
ONC201, also known as TIC10, was initially identified through a phenotypic screen for compounds capable of inducing the transcription of the TNF-related apoptosis-inducing ligand (TRAIL) gene, a key regulator of apoptosis, independent of p53 status.[3] Subsequent research has elucidated a dual mechanism of action centered on two distinct protein targets.
Dopamine Receptor D2 (DRD2): ONC201 acts as a selective antagonist of DRD2, a receptor frequently overexpressed in various cancer cells, including glioblastoma.[4][5] By blocking DRD2, ONC201 disrupts downstream signaling pathways, including the Akt and ERK pathways, which are critical for cancer cell survival and proliferation.[4]
Caseinolytic Protease P (ClpP): In addition to its effects on DRD2, ONC201 functions as a direct activator of the mitochondrial protease ClpP.[2][6] This activation leads to the degradation of mitochondrial proteins, resulting in mitochondrial dysfunction and subsequent induction of the integrated stress response (ISR), ultimately contributing to cancer cell death.[7][8]
Quantitative Binding Data
Computational docking studies, complemented by in vitro binding assays, have provided quantitative estimates of the interaction between ONC201 and its targets. The following table summarizes key binding affinity and activity data.
| Target | Parameter | Value (µM) | Method | Reference |
| DRD2 | Ki | 3 | In vitro binding studies | [3] |
| DRD3 | Ki | 3 | In vitro binding studies | [9] |
| ClpP | EC50 (casein proteolysis) | ~1.25 | Recombinant ClpP activity assay | [7][8] |
Note: Ki (inhibitor constant) represents the concentration of the inhibitor required to produce half-maximum inhibition. EC50 (half maximal effective concentration) represents the concentration of a drug that gives half-maximal response.
Signaling Pathways and Mechanisms of Action
The binding of ONC201 to DRD2 and ClpP initiates a cascade of downstream signaling events that collectively contribute to its anti-cancer effects.
DRD2 Antagonism and Downstream Signaling
Antagonism of DRD2 by ONC201 leads to the dual inactivation of the Akt and ERK signaling pathways.[4] This results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the expression of the pro-apoptotic ligand TRAIL and its death receptor DR5.[10]
ClpP Activation and Mitochondrial Stress
ONC201 allosterically activates the mitochondrial protease ClpP, leading to the degradation of mitochondrial proteins.[7] This process disrupts oxidative phosphorylation and induces the integrated stress response (ISR), characterized by the upregulation of ATF4 and CHOP, which further contributes to apoptosis.[7][8]
Experimental Protocols: Computational Docking
While specific docking parameters for ONC201 are often proprietary, this section outlines a generalized and robust workflow for performing computational docking of a small molecule like ONC201 to its protein targets, DRD2 and ClpP, using widely accepted software and methodologies.
General Workflow for Computational Docking
The process of computational docking involves preparing the protein and ligand structures, defining the binding site, performing the docking calculations, and analyzing the results.
Detailed Methodologies
4.2.1. Software and Tools
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For preparing protein and ligand files and performing the docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of protein-ligand interactions.
-
Open Babel: For converting ligand file formats.
4.2.2. Protein Preparation (Receptor)
-
Obtain Protein Structure: Download the crystal structure of the target protein (e.g., human DRD2 or ClpP) from the Protein Data Bank (PDB).
-
Clean the Structure: Using MGL-Tools, remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Compute Gasteiger charges for the protein atoms.
-
Set Receptor Type: Define the receptor as a rigid macromolecule.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
4.2.3. Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of ONC201, typically in SDF or MOL2 format.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
4.2.4. Grid Box Generation
-
Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review and active site prediction tools.
-
Set Grid Parameters: In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm.
4.2.5. Docking Execution
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but also the thoroughness of the conformational search.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the configuration file. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
4.2.6. Analysis of Results
-
Examine Binding Affinities: The output log file will contain a table of the top-ranked binding poses and their corresponding binding energies. The more negative the value, the stronger the predicted binding affinity.
-
Visualize Docking Poses: Use PyMOL or Chimera to visualize the predicted binding poses of ONC201 within the active site of the target protein.
-
Analyze Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues in the best-scoring pose to understand the molecular basis of binding.
Conclusion
Computational docking studies have been instrumental in elucidating the molecular interactions between ONC201 and its primary targets, DRD2 and ClpP. These in silico approaches, in conjunction with experimental validation, provide a powerful framework for understanding the compound's mechanism of action, interpreting structure-activity relationships, and guiding the design of more potent and selective anticancer agents. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance the therapeutic potential of ONC201 and the broader class of imipridone compounds.
References
- 1. A ClpP protein model as tuberculosis target for screening marine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. schrodinger.com [schrodinger.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking and simulation studies of synthetic protease inhibitors against COVID-19: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Preclinical Toxicity Profile of TIC10g (ONC201): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the initial preclinical toxicity profile of TIC10g, also known as ONC201. The information presented is collated from available preclinical study data to inform researchers, scientists, and drug development professionals. This document focuses on quantitative toxicity data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.
Executive Summary
This compound (ONC201) is a small molecule inducer of the tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) that has demonstrated a favorable safety profile in preclinical models. Good Laboratory Practice (GLP) compliant toxicology and safety pharmacology studies have been conducted in rodent (Sprague-Dawley rats) and non-rodent (beagle dogs) species. The available data indicates that this compound is well-tolerated at doses significantly exceeding the efficacious doses, suggesting a wide therapeutic index. No dose-limiting toxicities have been observed in these initial preclinical evaluations. The mechanism of action involves the induction of the TRAIL pathway, leading to apoptosis in cancer cells while largely sparing normal cells.
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from preclinical toxicology studies of this compound.
Table 1: Single-Dose Oral Toxicity Study in Sprague-Dawley Rats
| Dose Group (mg/kg) | Number of Animals (Male/Female) | Mortality | Clinical Observations |
| 0 (Vehicle Control) | 5/5 | 0/10 | No abnormalities observed. |
| 12.5 | 5/5 | 0/10 | No abnormalities observed. |
| 125 | 5/5 | 0/10 | No abnormalities observed. |
Data from a GLP-compliant single-dose oral toxicity and toxicokinetic study.[1]
Note: Detailed hematology, clinical chemistry, and histopathology data from this study are not publicly available at this time. However, the study concluded that there was no mortality at the tested doses.[1]
Experimental Protocols
Single-Dose Oral Toxicity and Toxicokinetic Study in Rats (GLP)
Objective: To assess the potential toxicity of a single oral dose of this compound in Sprague-Dawley rats and to characterize its toxicokinetic profile.[1]
Test System:
Study Design:
-
Groups: Three groups of animals received this compound at dose levels of 12.5 and 125 mg/kg, and a control group received the vehicle.[1]
-
Route of Administration: Oral gavage.[1]
-
Observation Period: Animals were observed for 19 days following administration.[1]
-
Endpoints:
-
Mortality: Checked daily.[1]
-
Clinical Observations: Daily observations for any signs of toxicity.
-
Body Weight: Measured prior to dosing and at regular intervals throughout the study.
-
Toxicokinetics: Plasma samples were collected at predetermined time points to assess the absorption, distribution, metabolism, and excretion of this compound.
-
Pathology: A necropsy was performed at the end of the recovery period.[1]
-
Formulation: The specific vehicle used for the formulation of this compound is not detailed in the publicly available documents.
Signaling Pathways and Experimental Workflows
This compound (ONC201) Signaling Pathway
This compound primarily exerts its anti-tumor effects through the activation of the TRAIL signaling pathway. This leads to the induction of apoptosis in cancer cells. The key steps in this pathway are outlined in the diagram below.
Caption: this compound (ONC201) signaling pathway leading to apoptosis.
Experimental Workflow for a Single-Dose Oral Toxicity Study
The following diagram illustrates the typical workflow for a single-dose oral toxicity study conducted under GLP guidelines.
Caption: Workflow for a single-dose oral toxicity study.
References
An In-depth Technical Review of the Therapeutic Potential of TIC10g (ONC201)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
TIC10g, also known as ONC201, is a first-in-class, orally active small molecule demonstrating significant therapeutic potential across a range of malignancies, most notably glioblastoma. Initially identified in a high-throughput screen for compounds that induce the endogenous tumor suppressor, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), this compound circumvents the limitations of recombinant TRAIL therapies.[1][2] Its unique mechanism of action involves the dual inactivation of Akt and ERK, leading to the nuclear translocation of the transcription factor Foxo3a, which in turn upregulates both TRAIL and its pro-apoptotic death receptor, DR5.[3][4] This p53-independent mechanism allows for potent, cancer-specific cytotoxicity while sparing normal cells.[2][4] Preclinical studies have validated its anti-neoplastic activity in various cancer models, and clinical trials have shown promising signals of efficacy in treatment-resistant cancers.[1][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism, preclinical and clinical data, and the experimental protocols used in its evaluation.
Mechanism of Action: The TRAIL-Inducing Pathway
This compound exerts its primary anti-tumor effect by transcriptionally upregulating the TRAIL gene.[4] Unlike direct administration of recombinant TRAIL, which suffers from a short half-life and poor biodistribution, this compound stimulates the body's own cells to produce the anti-cancer protein.[2][4] The core mechanism is initiated by the concomitant inactivation of two key survival kinases: Akt (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase).[3][4]
Normally, Akt and ERK phosphorylate and sequester the transcription factor Foxo3a in the cytoplasm, rendering it inactive.[2] By inhibiting these kinases, this compound facilitates the dephosphorylation and subsequent translocation of Foxo3a into the nucleus.[2][4] Once in the nucleus, Foxo3a binds directly to the promoter region of the TRAIL gene, initiating its transcription.[4] Critically, Foxo3a also upregulates the expression of Death Receptor 5 (DR5), one of the two pro-apoptotic receptors for TRAIL, sensitizing cancer cells to the newly synthesized ligand and amplifying the apoptotic signal.[3] This dual regulation of both the ligand and its receptor is a unique feature of this compound's activity.[3]
Additional mechanisms of action have been identified, including the antagonism of the Dopamine Receptor D2 (DRD2) and binding to the mitochondrial caseinolytic protease P (ClpP), which contribute to its anti-cancer effects, particularly in glioblastoma.[5][6][7]
Preclinical and Clinical Efficacy
This compound has demonstrated a favorable safety profile and potent antitumor efficacy in a variety of preclinical cancer models, including glioblastoma, colorectal cancer, and pancreatic cancer.[1] Its ability to cross the blood-brain barrier is a key feature, making it a promising agent for central nervous system malignancies.[4][7]
Quantitative Preclinical Data
| Cancer Type | Model | Compound | Concentration/Dose | Effect | Reference |
| Colon Cancer | HCT116 Bax-/- Cells | This compound | 5 µM | ~3.5-fold increase in TRAIL promoter activity | [3] |
| Colon Cancer | HCT116 p53-/- Cells | This compound | 5 µM | ~4-fold increase in TRAIL mRNA (RT-qPCR) | [3] |
| Glioblastoma | Orthotopic Mouse Model | This compound | Not Specified | Enhanced therapeutic efficacy and tumor regression | [1] |
Quantitative Clinical Trial Data
Clinical evaluation of this compound (ONC201) has primarily focused on recurrent glioblastoma (GBM), a notoriously difficult-to-treat cancer.
| Trial Identifier | Cancer Type | Patient Population | Dosage | Key Outcomes | Reference |
| NCT02525692 | Recurrent Glioblastoma | 17 adult patients | 625 mg orally, every 3 weeks | Median OS: 41.6 weeksPFS6: 11.8%One partial response (>6 months) | [1][5] |
| Pooled Analysis | H3K27M-mutant Adult Glioma | Not Specified | 625 mg orally, weekly | Radiographic Response Rate: 30% (per RANO criteria) | [5] |
Key Experimental Protocols
The discovery and characterization of this compound involved several key experimental methodologies.
High-Throughput Screening (HTS) for TRAIL Inducers
The initial identification of this compound was accomplished through a luciferase-based reporter gene assay designed to screen for small molecules that induce the human TRAIL gene promoter.
-
Cell Line: HCT116 Bax-/- cells were stably transfected with a luciferase reporter construct under the transcriptional control of the human TRAIL gene promoter.
-
Library: The National Cancer Institute (NCI) Diversity Set II chemical library was used for the screen.[1]
-
Protocol:
-
Cells were seeded in multi-well plates.
-
Individual compounds from the library were added to the wells at a defined concentration (e.g., 5 µM).
-
After a set incubation period (e.g., 48 hours), cell viability was assessed.
-
Luciferase activity was measured using a luminometer.
-
Reporter signal was normalized to cell viability and expressed relative to DMSO-treated control cells.
-
-
Outcome: This screen identified "hit" compounds, including this compound, that modestly to potently induced TRAIL reporter activity.[3]
Real-Time Quantitative PCR (RT-qPCR) for TRAIL Transcription
To confirm that reporter activity correlated with actual gene transcription, RT-qPCR was performed.
-
Cell Line: HCT116 p53-/- cells were used to demonstrate p53-independence.[3]
-
Protocol:
-
Cells were treated with the candidate compound (e.g., 5 µM this compound) or DMSO for 48 hours.
-
Total RNA was extracted from the cells.
-
RNA was reverse-transcribed into cDNA.
-
Quantitative PCR was performed using primers specific for the human TRAIL gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative fold change in TRAIL mRNA expression was calculated using the delta-delta Ct method.
-
-
Outcome: This assay confirmed that this compound significantly increases the levels of TRAIL gene transcripts in tumor cells.[3]
Impact on the Tumor Microenvironment
A compelling aspect of this compound's therapeutic potential is its ability to modulate the tumor microenvironment (TME). The compound induces a sustained upregulation of TRAIL not only in tumor cells but also in surrounding normal tissues.[4] This creates a "bystander effect," where TRAIL secreted by healthy cells can act upon adjacent tumor cells, enhancing the overall anti-cancer activity.[2] This mechanism leverages the TME to contribute to tumor suppression, a significant advantage over therapies that solely target the cancer cell.
Conclusion and Future Directions
This compound (ONC201) represents a novel and promising therapeutic agent with a well-defined, multi-faceted mechanism of action. By activating the endogenous TRAIL pathway through Foxo3a, it induces potent and selective apoptosis in cancer cells. Its ability to cross the blood-brain barrier and the promising clinical data in recurrent glioblastoma underscore its potential in neuro-oncology.[4][5][7] Future research will likely focus on expanding its clinical evaluation in other solid tumors, exploring combination therapies to overcome resistance, and further elucidating its modulatory effects on the tumor microenvironment. The development of this compound serves as a successful example of harnessing an endogenous tumor suppressor pathway for therapeutic benefit.
References
- 1. TIC10/ONC201—a potential therapeutic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inactivation of Akt and ERK by TIC10 Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONC201 for Glioma Treatment: Adding an Important Weapon to Our Arsenal [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
Methodological & Application
Protocol for the Dissolution of TIC10g for In Vitro Assays
Introduction
TIC10g is a potent dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), which are key mediators in the innate immune response. By targeting these receptors, this compound effectively suppresses the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] Its inhibitory action on these pathways makes it a valuable tool for research in immunology, inflammation, and autoimmune diseases. Due to its hydrophobic nature, proper dissolution is critical for accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the solubilization and preparation of this compound for use in cell-based experiments.
Data Presentation
This compound Properties
| Property | Value | Source |
| Molecular Weight | Varies by salt form, refer to manufacturer's data | N/A |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO and ethanol; practically insoluble in water | [2] |
| Mechanism of Action | Dual inhibitor of TLR7 and TLR9; inhibits NF-κB and MAPK activation | [1] |
Storage and Stability
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
-
Determine the required mass of this compound:
-
Refer to the manufacturer's certificate of analysis for the exact molecular weight (MW) of your this compound batch.
-
Use the following formula to calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Volume (L) * MW ( g/mol )
-
Example: To prepare 1 mL (0.001 L) of a 10 mM stock solution of this compound with a MW of 500 g/mol : Mass (mg) = 10 mmol/L * 0.001 L * 500 g/mol = 5 mg
-
-
Weighing the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder and transfer it into the microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
-
Protocol for Preparing Working Solutions for In Vitro Assays
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.5%, and for sensitive cell lines, below 0.1%.[3][4][5][6]
-
Thaw the this compound stock solution:
-
Remove an aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize the volume of the stock solution added directly to the final culture medium, it is advisable to prepare an intermediate dilution in cell culture medium.
-
For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you can prepare a 100X intermediate solution (1 mM) by diluting the 10 mM stock 1:10 in pre-warmed cell culture medium.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation in the medium.
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.
-
Mandatory Visualization
This compound Dissolution Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
Caption: this compound inhibits TLR7/9 signaling, blocking cytokine release.
Troubleshooting
A common issue encountered with hydrophobic compounds like this compound is precipitation upon dilution in aqueous cell culture media.[2]
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding this compound stock to media. | The high concentration of DMSO in the stock solution is rapidly diluted, causing the hydrophobic compound to crash out of the aqueous solution. | - Prepare an intermediate dilution of the this compound stock in the cell culture medium before making the final dilution. - Add the this compound stock solution dropwise to the culture medium while gently vortexing. - Ensure the cell culture medium is pre-warmed to 37°C. |
| Precipitate forms over time in the incubator. | - Temperature shift: Changes in temperature between the lab bench and the 37°C incubator can affect solubility. - pH shift: The CO2 environment in the incubator can alter the pH of the medium, affecting the solubility of some compounds. - Interaction with media components: The compound may interact with serum proteins or other components in the medium over time. | - Minimize the time culture plates are outside the incubator. - Ensure the medium is properly buffered for the CO2 concentration used. - Consider using serum-free medium for the experiment if compatible with the cell line. |
| Cell toxicity observed at expected non-toxic concentrations. | The final concentration of DMSO in the culture medium is too high. | - Calculate the final DMSO concentration in your working solutions and ensure it is below the tolerance level of your cell line (typically <0.5%, ideally <0.1%).[3][4][5][6] - Perform a DMSO toxicity curve for your specific cell line to determine its tolerance. |
References
Application Notes and Protocols for ONC201 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of ONC201 in mouse xenograft models. The information is compiled from preclinical studies to guide the design and execution of in vivo efficacy experiments.
I. Introduction to ONC201
ONC201, also known as TIC10 or dordaviprone, is a first-in-class, orally active small molecule with antitumor activity.[1] Its mechanism of action is multifaceted, primarily involving the antagonism of dopamine (B1211576) D2-like receptors (DRD2 and DRD3) and the activation of the integrated stress response (ISR).[2][3] This leads to the upregulation of the pro-apoptotic ligand TRAIL and its receptor DR5, ultimately inducing cancer cell death.[2] Additionally, ONC201 has been shown to activate the mitochondrial caseinolytic protease P (ClpP).[3][4] A key advantage of ONC201 is its ability to cross the blood-brain barrier, making it a promising agent for central nervous system tumors.[2][4]
II. Recommended Dosage and Administration
The dosage and administration schedule of ONC201 in mouse xenograft models can vary depending on the tumor type and the specific experimental goals. Preclinical studies have explored a range of doses and frequencies, with the following tables summarizing the key findings.
Table 1: Recommended ONC201 Dosage in Various Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Frequency | Reference |
| Colorectal Cancer | HCT116 p53-/- | Athymic nu/nu | 25 - 100 mg/kg | Oral or IP | Weekly, every 2, 3, or 4 weeks | [5] |
| Colorectal Cancer | HT-29 | Athymic nu/nu | 50 - 100 mg/kg | Oral or IP | Weekly | [5] |
| Breast Cancer | MDA-MB-231 | Athymic nu/nu | 100 mg/kg | Oral or IP | Weekly | [5] |
| Glioblastoma | - | - | 25 mg/kg | Oral | Once every 2 weeks | [6] |
| H3K27M-mutant Glioma | PPK mouse model | - | 125 mg/kg | - | Once a week | [7] |
Note: Studies have indicated that weekly oral dosing of ONC201 appears to be as effective as daily treatment and more efficacious than less-frequent dosing in mice.[5] No significant difference in efficacy was observed between oral and intraperitoneal (IP) administration over a range of 25 to 100 mg/kg every two weeks.[5]
III. Experimental Protocols
This section provides detailed protocols for preparing and administering ONC201 and for establishing subcutaneous xenograft models.
A. ONC201 Formulation and Administration
1. Formulation for Oral Gavage:
A common vehicle for the oral administration of ONC201 is a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.[8]
-
Materials:
-
ONC201 powder
-
Methylcellulose
-
Tween 80
-
Sterile water
-
Stir plate and stir bar
-
Sterile conical tubes
-
-
Procedure:
-
Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water.
-
Calculate the required amount of ONC201 based on the desired dose (e.g., 50-100 mg/kg) and the body weight of the mice.
-
Suspend the calculated amount of ONC201 powder in the prepared vehicle solution.
-
Stir the suspension continuously to ensure homogeneity before and during administration.
-
2. Administration via Oral Gavage:
-
Materials:
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the precise volume of the ONC201 suspension to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the mouse briefly after administration to ensure there are no signs of distress.
-
B. Subcutaneous Xenograft Model Establishment
1. Cell Culture:
-
Culture the desired human cancer cell line (e.g., HT-29, HCT116) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
2. Cell Preparation for Implantation:
-
When cells reach 70-80% confluency, harvest them using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (typically >95%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.[8] Keep the cell suspension on ice.
3. Subcutaneous Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27-gauge needle.[8]
4. Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[8]
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
IV. Signaling Pathways and Experimental Workflow Diagrams
A. ONC201 Signaling Pathway
Caption: Simplified signaling pathway of ONC201.
B. Experimental Workflow for In Vivo Efficacy Study
References
- 1. researchgate.net [researchgate.net]
- 2. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 3. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assay Using TIC10g
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10g, also known as ONC201, is a small molecule inhibitor of dopamine (B1211576) receptor D2 (DRD2) and a ligand for the mitochondrial caseinolytic protease P (ClpP).[1] It is a promising anti-cancer agent that has shown efficacy in various preclinical models, including glioblastoma, colorectal, and prostate cancer.[1][2] One of the key mechanisms of action of this compound is the induction of the TNF-related apoptosis-inducing ligand (TRAIL) pathway.[3] this compound inactivates Akt and ERK kinases, leading to the nuclear translocation of the transcription factor Foxo3a.[4] In the nucleus, Foxo3a binds to the promoter of the TRAIL gene, upregulating its transcription and also increasing the expression of its pro-apoptotic receptor, Death Receptor 5 (DR5).[3][4][5] This dual induction of both the ligand and its receptor leads to potent and selective apoptosis in tumor cells, while largely sparing normal cells.[5]
These application notes provide a detailed protocol for assessing the effect of this compound on the viability of cancer cells using a luminescence-based ATP assay, a highly sensitive method for determining the number of viable cells in culture.
Data Presentation
The following table summarizes hypothetical IC50 values of this compound in various cancer cell lines, as might be determined using the protocol described below. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| U251 | Glioblastoma | 2.5 |
| SF8628 | Diffuse Intrinsic Pontine Glioma | 1.8 |
| HCT116 | Colorectal Cancer | 3.2 |
| PC-3 | Prostate Cancer | 4.5 |
| MDA-MB-231 | Breast Cancer | 1.9 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the experimental workflow for the cell viability assay.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for this compound cell viability assay.
Experimental Protocol: Cell Viability Assay Using CellTiter-Glo®
This protocol describes a method to determine the viability of glioblastoma cells (e.g., U251 cell line) after treatment with a dose range of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is an indicator of metabolically active, viable cells.[6][7][8]
Materials:
-
This compound (ONC201)
-
Glioblastoma cell line (e.g., U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well opaque-walled microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture U251 glioblastoma cells in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[9][10]
-
Add 100 µL of CellTiter-Glo® Reagent to each well, including the background control wells.[9][10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the background control wells from all other luminescence readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Expected Results:
Treatment with this compound is expected to decrease the viability of glioblastoma cells in a dose-dependent manner. The luminescence signal, and therefore the calculated cell viability, will decrease as the concentration of this compound increases. From the resulting dose-response curve, an IC50 value can be determined, which represents the potency of this compound in the specific cell line tested.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. researchgate.net [researchgate.net]
- 7. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-Akt and p-ERK after ONC201 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) levels in response to ONC201 treatment using Western blotting. ONC201 is an orally active, small molecule antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP, which has shown anti-cancer activity in various preclinical models and clinical trials.[1][2][3][4][5][6][7] A key mechanism of ONC201's action involves the inactivation of the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for tumor cell proliferation and survival.[1][8][9][10]
Introduction to ONC201 and its Mechanism of Action
ONC201 is a first-in-class small molecule that exerts its anti-tumor effects through a multi-faceted mechanism. It acts as a selective antagonist of the G protein-coupled receptor (GPCR) dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[1][2] Engagement of these targets by ONC201 leads to downstream effects, including the activation of the integrated stress response (ISR) and the inactivation of the Akt and ERK signaling pathways.[1][9][10] This ultimately results in the induction of apoptosis in tumor cells, in part through the upregulation of the pro-apoptotic ligand TRAIL and its receptor DR5.[1]
The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[11] By inhibiting the phosphorylation and therefore the activation of both Akt and ERK, ONC201 can effectively block these pro-survival signals in cancer cells.[1][8] Western blot analysis is a fundamental technique to detect and quantify the phosphorylation status of Akt and ERK, providing a direct measure of ONC201's on-target activity.
Signaling Pathway
The diagram below illustrates the simplified signaling cascade affected by ONC201.
Caption: ONC201 inhibits p-Akt and p-ERK signaling pathways.
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of p-Akt and p-ERK following ONC201 treatment.
Caption: Western blot experimental workflow.
Data Presentation
The following tables present representative quantitative data on the effects of ONC201 on p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204) levels in a cancer cell line (e.g., HT29 colorectal cancer cells), as determined by Western blot analysis. Values are normalized to total protein and expressed as a percentage of the vehicle control.
Table 1: Dose-Dependent Effect of ONC201 on p-Akt and p-ERK Levels
| ONC201 Concentration (µM) | p-Akt (Ser473) (% of Control) | p-ERK1/2 (Thr202/Tyr204) (% of Control) |
| 0 (Vehicle) | 100 ± 8.5 | 100 ± 9.2 |
| 1 | 85 ± 7.1 | 90 ± 6.8 |
| 5 | 52 ± 6.3 | 65 ± 5.4 |
| 10 | 28 ± 4.9 | 35 ± 4.1 |
| 20 | 15 ± 3.2 | 20 ± 3.5 |
Table 2: Time-Course of ONC201 (10 µM) on p-Akt and p-ERK Levels
| Treatment Time (hours) | p-Akt (Ser473) (% of Control) | p-ERK1/2 (Thr202/Tyr204) (% of Control) |
| 0 | 100 ± 7.9 | 100 ± 8.5 |
| 6 | 88 ± 6.5 | 92 ± 7.1 |
| 12 | 65 ± 5.8 | 70 ± 6.2 |
| 24 | 35 ± 4.2 | 40 ± 4.8 |
| 48 | 20 ± 3.1 | 25 ± 3.7 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line with constitutively active Akt and ERK signaling (e.g., HT29, U-87 MG).
-
ONC201: Stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: (e.g., BCA or Bradford).
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: (e.g., 4-12% gradient gels).
-
Protein Ladder.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
(Optional) Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat cells with the desired concentrations of ONC201 (e.g., 0, 1, 5, 10, 20 µM) or with a fixed concentration for a time-course experiment (e.g., 0, 6, 12, 24, 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest ONC201 dose.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them by adding 4X Laemmli sample buffer to a final 1X concentration.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel, along with a protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total proteins or a loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt and p-ERK signals to their respective total protein signals and then to the loading control.
-
Disclaimer: This document is intended for research use only. Protocols should be optimized for specific experimental conditions.
References
- 1. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstrated efficacy and mechanisms of sensitivity of ONC201: H3K27M-mutant diffuse midline glioma in the spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONC201 (Dordaviprone) in Recurrent H3 K27M-Mutant Diffuse Midline Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: High-Throughput Analysis of TIC10g-Induced Apoptosis Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10g, also known as ONC201, is a first-in-class small molecule imipridone that has demonstrated potent anti-cancer activity in a variety of preclinical models.[1][2][3] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the upregulation of Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL).[4][5][6] This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis in cancer cells using flow cytometry, a powerful technique for single-cell analysis. The protocols outlined below describe the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells, as well as methods to assess mitochondrial membrane potential and caspase activation, key events in the apoptotic cascade.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its pro-apoptotic effects through a multi-faceted signaling cascade. A key mechanism is the inactivation of the serine/threonine kinases Akt and Extracellular signal-Regulated Kinase (ERK).[1][5] This dual inactivation leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Forkhead box O3 (Foxo3a).[1][5] In the nucleus, Foxo3a binds to the promoter of the TRAIL gene, inducing its transcription.[5] Concurrently, this compound can activate the integrated stress response (ISR), leading to the increased expression of TRAIL's death receptor, DR5.[1][2][4] The binding of TRAIL to DR5 initiates the extrinsic apoptosis pathway, leading to caspase activation and programmed cell death.[6][7] Additionally, this compound has been shown to antagonize the dopamine (B1211576) receptor D2 (DRD2) and activate the mitochondrial protease ClpP, contributing to its anti-cancer effects.[8]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Mitochondrial Membrane Potential Analysis by Flow Cytometry [bio-protocol.org]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. scispace.com [scispace.com]
- 8. bio-techne.com [bio-techne.com]
Application Notes and Protocols: Immunohistochemistry for TRAIL Expression in TIC10g-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10g, also known as ONC201 or bixgordin, is a first-in-class small molecule investigational anti-tumor agent that has shown promise in preclinical and clinical studies.[1] A key mechanism of action of this compound is the induction of the Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) pathway.[2][3] TRAIL is a naturally occurring cytokine that can selectively induce apoptosis (programmed cell death) in cancer cells while sparing most normal cells.[2][3]
This compound exerts its effect by inhibiting the activity of two key kinases, Akt and ERK. This dual inactivation leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[2] Once in the nucleus, FOXO3a binds to the promoter region of the TRAIL gene, leading to its transcriptional upregulation.[2] The resulting increase in TRAIL protein expression on the surface of tumor cells can trigger apoptosis in an autocrine or paracrine manner, contributing to the anti-tumor effects of this compound.[2][3] Furthermore, studies have shown that dose intensification of this compound can lead to increased TRAIL expression and a more potent anti-tumor and anti-metastatic effect.
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection and semi-quantitative analysis of TRAIL expression in tumor tissues following treatment with this compound.
This compound-TRAIL Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound induces TRAIL expression, leading to apoptosis in cancer cells.
Caption: this compound (ONC201) signaling pathway leading to TRAIL-mediated apoptosis.
Data Presentation: TRAIL Expression in this compound-Treated Tumors
The following table summarizes representative findings on TRAIL protein expression in the colonic epithelium of Apc min/+ mice treated with this compound (ONC201). While a detailed H-score was not provided in the source study, the data indicates a clear trend of increased TRAIL expression with this compound treatment.[4]
| Treatment Group | Dosage | Administration | Tumor Type | Method of Analysis | Summary of Findings |
| Vehicle Control | - | Oral gavage, twice weekly | Colonic Adenoma | Immunohistochemistry (IHC) | Baseline/low level of TRAIL expression observed in the colonic mucosa. |
| This compound (ONC201) | 50 mg/kg | Oral gavage, twice weekly for 5 doses | Colonic Adenoma | Immunohistochemistry (IHC) & Western Blot | Significantly increased expression of TRAIL in the colonic mucosa compared to the vehicle group.[4] |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for TRAIL in Paraffin-Embedded Tumor Sections
This protocol is a synthesized methodology based on standard IHC procedures and findings from preclinical studies involving this compound.
1. Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Hydrogen Peroxide Block (3% H₂O₂ in methanol (B129727) or water)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit polyclonal anti-TRAIL antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave or pressure cooker for heat-induced epitope retrieval (HIER)
-
Light microscope
2. Experimental Workflow
The following diagram outlines the key steps in the IHC workflow for detecting TRAIL expression.
Caption: Experimental workflow for immunohistochemical staining of TRAIL.
3. Step-by-Step Procedure
a. Deparaffinization and Rehydration
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Transfer slides through a graded series of ethanol:
-
100% ethanol for 2 x 3 minutes.
-
95% ethanol for 2 x 3 minutes.
-
70% ethanol for 2 x 3 minutes.
-
-
Rinse slides in deionized water for 5 minutes.
b. Antigen Retrieval
-
Pre-heat the Sodium Citrate Buffer (pH 6.0) in a microwave or pressure cooker to 95-100°C.
-
Immerse the slides in the hot buffer and incubate for 20 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with PBST (2 x 5 minutes).
c. Blocking
-
Immerse the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBST (2 x 5 minutes).
-
Incubate the slides with Blocking Buffer for 60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
d. Antibody Incubation
-
Drain the blocking buffer from the slides (do not rinse).
-
Incubate the slides with the primary anti-TRAIL antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
Rinse the slides with PBST (3 x 5 minutes).
-
Incubate the slides with the HRP-conjugated secondary antibody at the recommended dilution for 60 minutes at room temperature in a humidified chamber.
-
Rinse the slides with PBST (3 x 5 minutes).
e. Detection and Counterstaining
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water for 5 minutes.
f. Dehydration and Mounting
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) for 2 minutes each.
-
Clear the slides in xylene (or substitute) for 2 x 5 minutes.
-
Apply a drop of mounting medium to the tissue section and place a coverslip.
4. Analysis and Quantification
-
Qualitative Assessment: Examine the slides under a light microscope. TRAIL-positive staining will appear as a brown precipitate, while the cell nuclei will be counterstained blue. Note the localization of the TRAIL signal (e.g., cytoplasmic, membranous).
-
Semi-Quantitative Assessment (H-Score): The H-score is a commonly used method to quantify IHC staining, providing a continuous score from 0 to 300.
-
Score the intensity of staining in tumor cells as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).
-
Estimate the percentage of tumor cells at each intensity level.
-
Calculate the H-score using the following formula: H-score = [1 x (% of 1+ cells)] + [2 x (% of 2+ cells)] + [3 x (% of 3+ cells)]
-
Conclusion
The induction of TRAIL expression is a key anti-tumor mechanism of this compound. Immunohistochemistry is a valuable technique to visualize and quantify this pharmacodynamic effect in preclinical tumor models. The provided protocols and information offer a framework for researchers to assess the in vivo activity of this compound and related compounds that target the TRAIL pathway. Consistent and well-validated IHC procedures are essential for generating reliable data to support drug development programs.
References
- 1. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TIC10/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral shRNA Knockdown to Validate TIC10 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10, also known as ONC201, is a promising small molecule anti-cancer agent that induces tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)-mediated cell death.[1][2] Its mechanism of action involves the dual inhibition of Akt and ERK, leading to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a.[1][3] In the nucleus, Foxo3a upregulates the transcription of the TRAIL gene, leading to apoptosis in cancer cells.[1][4] Validating the molecular targets within this pathway is crucial for understanding the efficacy of TIC10 and for the development of related therapeutics.[5]
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for silencing gene expression in a stable and long-term manner.[6][7] This application note provides a comprehensive guide for utilizing lentiviral shRNA to validate the key molecular targets of TIC10, such as Akt, Foxo3a, and TRAIL. The protocols outlined below detail the experimental workflow from lentiviral particle production to quantitative validation of target knockdown and subsequent phenotypic analysis.
Signaling Pathways and Experimental Logic
The core experimental logic is to use lentiviral shRNA to specifically silence the expression of putative TIC10 targets. By observing a diminished or altered cellular response to TIC10 treatment upon the knockdown of a specific gene, we can validate its role in the drug's mechanism of action.
Caption: TIC10 Signaling Pathway.
Experimental Workflow
The overall workflow for validating TIC10 targets using lentiviral shRNA involves several key stages, from the production of lentiviral particles to the final analysis of cellular phenotypes.
Caption: Experimental Workflow Diagram.
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Particle Production
This protocol describes the generation of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral shRNA transfer plasmid (targeting Akt, Foxo3a, or TRAIL)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
0.45 µm syringe filter
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish so they are approximately 40-50% confluent the next day.[8]
-
Transfection Mixture Preparation:
-
In Tube A, add 60 µl of Lipofectamine to 500 µl of Opti-MEM.[8]
-
In Tube B, mix 10 µg of the shRNA plasmid, 5 µg of the packaging plasmid, and 5 µg of the envelope plasmid in 500 µl of Opti-MEM.[8]
-
Incubate both tubes at room temperature for 10 minutes.
-
Add the contents of Tube B to Tube A, mix gently, and incubate for 45 minutes at room temperature.[8]
-
-
Transfection: Add the transfection mixture dropwise to the HEK293T cells.[8]
-
Incubation: Incubate the cells for 5-8 hours in a 37°C, 5% CO2 incubator.[8] Afterwards, replace the medium with fresh complete medium.
-
Virus Harvest:
-
Storage: Aliquot the viral supernatant and store at -80°C.
Protocol 2: Lentiviral Transduction and Generation of Stable Cell Lines
This protocol details the infection of target cells with the produced lentiviral particles.
Materials:
-
Target cancer cell line
-
Lentiviral particles
-
Polybrene
-
Puromycin
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate such that they are approximately 70% confluent on the day of transduction.[9]
-
Transduction:
-
Media Change: The following day, replace the virus-containing medium with fresh complete medium.[12]
-
Puromycin Selection:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration (typically 1-10 µg/ml) should be determined beforehand by a titration experiment.[9][11]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[12][13]
-
-
Expansion: Pick individual resistant colonies and expand them to generate stable knockdown cell lines.[10]
Protocol 3: Validation of Gene Knockdown
This protocol describes how to confirm the silencing of the target gene at both the mRNA and protein levels.
A. Quantitative Reverse Transcription PCR (qRT-PCR) for mRNA Level Validation
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for the target gene (Akt, Foxo3a, or TRAIL) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Isolate total RNA from both the stable knockdown and control (non-targeting shRNA) cell lines.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.[14][15]
-
qPCR: Perform qPCR using primers for the target gene and a housekeeping gene for normalization.[14][16]
-
Data Analysis: Calculate the relative expression of the target gene in the knockdown cells compared to the control cells using the ΔΔCt method.[17]
B. Western Blot for Protein Level Validation
Materials:
-
RIPA lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein (Akt, Foxo3a, or TRAIL) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration.[18][19]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a membrane.[18][19]
-
Immunoblotting:
-
Detection: Detect the signal using an ECL substrate and an imaging system.[6]
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control.[18]
Protocol 4: Cell Viability and Apoptosis Assays
These assays are used to assess the phenotypic effects of TIC10 treatment in the knockdown cell lines.
A. MTT Cell Viability Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the stable knockdown and control cells in 96-well plates.
-
TIC10 Treatment: Treat the cells with a range of TIC10 concentrations for a specified time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.[20]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
B. Caspase-Glo® 3/7 Assay for Apoptosis
Materials:
-
Caspase-Glo® 3/7 Assay kit
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the cell number (can be done in parallel with a viability assay).
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison.
Table 1: qRT-PCR Validation of Target Gene Knockdown
| Cell Line | Target Gene | Relative mRNA Expression (Normalized to Control) | Standard Deviation |
| Control shRNA | Akt | 1.00 | 0.08 |
| Akt shRNA #1 | Akt | 0.25 | 0.03 |
| Akt shRNA #2 | Akt | 0.31 | 0.04 |
| Control shRNA | Foxo3a | 1.00 | 0.11 |
| Foxo3a shRNA #1 | Foxo3a | 0.18 | 0.02 |
| Foxo3a shRNA #2 | Foxo3a | 0.22 | 0.03 |
| Control shRNA | TRAIL | 1.00 | 0.09 |
| TRAIL shRNA #1 | TRAIL | 0.35 | 0.05 |
| TRAIL shRNA #2 | TRAIL | 0.40 | 0.06 |
Table 2: Western Blot Validation of Target Protein Knockdown
| Cell Line | Target Protein | Normalized Protein Intensity (Relative to Control) | Standard Deviation |
| Control shRNA | Akt | 1.00 | 0.12 |
| Akt shRNA #1 | Akt | 0.15 | 0.04 |
| Akt shRNA #2 | Akt | 0.20 | 0.05 |
| Control shRNA | Foxo3a | 1.00 | 0.15 |
| Foxo3a shRNA #1 | Foxo3a | 0.12 | 0.03 |
| Foxo3a shRNA #2 | Foxo3a | 0.18 | 0.04 |
| Control shRNA | TRAIL | 1.00 | 0.10 |
| TRAIL shRNA #1 | TRAIL | 0.28 | 0.06 |
| TRAIL shRNA #2 | TRAIL | 0.33 | 0.07 |
Table 3: Effect of Target Knockdown on TIC10-Induced Cytotoxicity (IC50 Values from MTT Assay)
| Cell Line | IC50 of TIC10 (µM) | Fold Change vs. Control |
| Control shRNA | 5.2 | 1.0 |
| Akt shRNA #1 | 15.8 | 3.0 |
| Foxo3a shRNA #1 | 20.1 | 3.9 |
| TRAIL shRNA #1 | 25.5 | 4.9 |
Table 4: Effect of Target Knockdown on TIC10-Induced Apoptosis (Caspase 3/7 Activity)
| Cell Line | TIC10 Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Untreated |
| Control shRNA | Untreated | 1500 | 1.0 |
| Control shRNA | 10 µM TIC10 | 12500 | 8.3 |
| Akt shRNA #1 | Untreated | 1450 | 1.0 |
| Akt shRNA #1 | 10 µM TIC10 | 4500 | 3.1 |
| Foxo3a shRNA #1 | Untreated | 1520 | 1.0 |
| Foxo3a shRNA #1 | 10 µM TIC10 | 3800 | 2.5 |
| TRAIL shRNA #1 | Untreated | 1480 | 1.0 |
| TRAIL shRNA #1 | 10 µM TIC10 | 2900 | 2.0 |
Conclusion
The protocols and methodologies described in this application note provide a robust framework for the validation of TIC10g targets using lentiviral shRNA knockdown. By systematically silencing key components of the TIC10 signaling pathway, researchers can elucidate the precise mechanism of action of this novel anti-cancer agent. The successful application of these techniques will contribute to a deeper understanding of TIC10's therapeutic potential and aid in the development of more effective cancer therapies.
References
- 1. TIC10/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Validated shRNA Lentivirus - Premade, Ready to ship [gentarget.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. origene.com [origene.com]
- 11. cd-genomics.com [cd-genomics.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. scbt.com [scbt.com]
- 14. qRT-PCR to verify RNAi knockdown – Bytes of the Apple [blogs.reed.edu]
- 15. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 16. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. qiagen.com [qiagen.com]
- 18. benchchem.com [benchchem.com]
- 19. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CRISPR/Cas9 screening for TIC10g resistance genes
Application Note & Protocol
Topic: CRISPR/Cas9 Genome-Wide Screening to Identify Genes Mediating Resistance to TIC10 (ONC201)
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in oncology research, functional genomics, and the study of drug resistance mechanisms.
Introduction
TIC10, also known as ONC201, is a first-in-class small molecule imipridone with promising anti-cancer activity across a range of malignancies, including notoriously difficult-to-treat brain tumors like glioblastoma.[1][2] Its mechanism of action is multifaceted, distinguishing it from conventional cytotoxic agents. ONC201 was initially identified as a compound that induces the transcription of Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL), a protein that selectively triggers apoptosis in cancer cells.[1][3][4]
Subsequent research has elucidated a more complex signaling network. ONC201 functionally inactivates AKT and ERK, leading to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which in turn upregulates TRAIL expression.[1][4][5][6] Concurrently, ONC201 activates the integrated stress response (ISR), resulting in the increased expression of TRAIL's Death Receptor 5 (DR5).[6][7] More recently, the direct molecular targets have been identified as the mitochondrial protease ClpP, which ONC201 allosterically activates, and the dopamine (B1211576) receptor D2 (DRD2), which it antagonizes.[8][9] This combined action on multiple pathways culminates in potent, tumor-selective apoptosis.
Despite its promise, the development of drug resistance remains a significant challenge in cancer therapy. Genome-wide CRISPR/Cas9 loss-of-function screens are powerful, unbiased tools for identifying genes whose inactivation confers a survival advantage in the presence of a therapeutic agent.[8] By systematically knocking out every gene in the genome, this technology allows for the discovery of novel resistance pathways, potential combination therapy targets, and patient stratification biomarkers.
This application note provides a detailed protocol for performing a pooled CRISPR/Cas9 knockout screen to identify genes that mediate resistance to TIC10 (ONC201).
TIC10 (ONC201) Signaling Pathway
The anti-cancer effects of TIC10 (ONC201) are initiated through its interaction with at least two key cellular targets, DRD2 and ClpP, which triggers several downstream signaling cascades culminating in apoptosis. The diagram below illustrates the core mechanisms of action.[7][8]
Experimental Workflow for CRISPR/Cas9 Screen
The overall workflow involves generating a diverse population of gene-knockout cells, applying drug selection pressure, and identifying the genes whose loss allows cells to survive and proliferate.
Detailed Experimental Protocols
These protocols are designed for a genome-wide positive selection screen to identify genes conferring resistance to TIC10 (ONC201). A human glioblastoma cell line (e.g., U87MG, A172) is recommended, given the clinical relevance of ONC201 in this cancer type.[2]
Protocol 1: Generation of a Cas9-Expressing Stable Cell Line
-
Transduction: Plate 1 x 10^6 cells in a 6-well plate. Transduce cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., Blasticidin).
-
Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., 5-10 µg/mL Blasticidin). The concentration should be predetermined from a kill curve.
-
Expansion: Culture the cells under selection pressure for 1-2 weeks, replacing the medium every 2-3 days, until non-transduced control cells are eliminated.
-
Validation: Confirm Cas9 expression and activity via Western Blot for the Cas9 protein and a functional assay (e.g., Surveyor assay) using an sgRNA targeting a non-essential gene like AAVS1.
-
Cell Banking: Expand the validated Cas9-expressing cell line and create a frozen cell bank.
Protocol 2: Lentiviral sgRNA Library Transduction
-
Determine Titer: Perform a titration of the pooled lentiviral sgRNA library on the Cas9-expressing cell line to determine the viral volume needed to achieve a multiplicity of infection (MOI) of 0.3-0.5. This low MOI is critical to ensure that most cells receive a single sgRNA.[6]
-
Library Transduction: Seed a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 300-500 cells per sgRNA. For a library with 100,000 sgRNAs, this means seeding at least 30-50 million cells.
-
Transduce: Add the calculated volume of the viral library to the cells in the presence of polybrene (4-8 µg/mL).
-
Selection: 48 hours post-transduction, apply selection (e.g., 1-2 µg/mL puromycin (B1679871) for libraries with a puromycin resistance cassette) for 2-3 days to select for successfully transduced cells.
-
Collect T0 Sample: After selection, harvest a representative population of cells (maintaining >300x coverage) to serve as the baseline (T0) reference for sgRNA distribution.
Protocol 3: TIC10 (ONC201) Drug Selection
-
Determine IC50: Prior to the screen, perform a dose-response assay on the Cas9-expressing cell line to determine the concentration of TIC10 (ONC201) that inhibits cell growth by 50% (IC50) and 80% (IC80) over a period of 7-14 days.
-
Initiate Treatment: Plate the transduced cell library population into two pools: a control pool treated with vehicle (e.g., DMSO) and a treatment pool treated with TIC10 (ONC201) at a concentration around the IC80. Maintain library coverage throughout.
-
Maintain Selection: Continue to culture the cells for 14-21 days, passaging as needed and maintaining library coverage and drug concentration. The goal is to allow the small population of resistant cells to grow out.
-
Harvest: Once significant cell death is observed in the treatment arm followed by the outgrowth of resistant colonies, harvest the cells from both the control and treated populations.
Protocol 4: Genomic DNA Extraction and sgRNA Sequencing
-
gDNA Extraction: Extract high-quality genomic DNA (gDNA) from the T0, control, and TIC10-treated cell pellets using a commercial kit suitable for large cell numbers. Ensure the amount of starting gDNA maintains library representation (>300x coverage).
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first PCR uses primers flanking the sgRNA cassette. The second PCR adds Illumina sequencing adapters and barcodes for multiplexing samples.
-
Purification: Purify the final PCR products.
-
Sequencing: Quantify and pool the barcoded libraries. Perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq), ensuring sufficient read depth to quantify sgRNA abundance accurately (target >200 reads per sgRNA).
Protocol 5: Bioinformatic Data Analysis
-
Demultiplexing & Counting: Demultiplex the sequencing data and align reads to the sgRNA library reference file to generate a read count table for each sgRNA in each sample.
-
Enrichment Analysis: Use a computational tool like MAGeCK to analyze the sgRNA count data.[9] MAGeCK will normalize the counts, calculate the log-fold change of each sgRNA between the treated and control samples, and determine statistical significance (p-value and FDR) for both individual sgRNAs and at the gene level.
-
Identify Hits: Genes with multiple significantly enriched sgRNAs are considered primary candidate resistance genes.
Data Presentation and Interpretation
The output from the bioinformatic analysis should be summarized in a table to facilitate the identification of top candidate genes. A positive selection screen for TIC10 resistance would be expected to enrich for sgRNAs targeting genes whose loss prevents apoptosis or drug action.
Table 1: Hypothetical Results from a CRISPR Screen for TIC10 Resistance
| Gene Rank | Gene Symbol | Description | sgRNA Count (Treated) | sgRNA Count (Control) | Enrichment Score | p-value | FDR |
| 1 | EGFR | Epidermal Growth Factor Receptor | 15,430 | 120 | 8.5 | 1.2e-8 | 2.5e-7 |
| 2 | FOXO3A | Forkhead Box O3 | 12,110 | 95 | 8.1 | 5.6e-8 | 8.9e-7 |
| 3 | DRD2 | Dopamine Receptor D2 | 9,850 | 150 | 7.2 | 1.1e-7 | 1.5e-6 |
| 4 | BID | BH3 Interacting Domain Death Agonist | 8,500 | 210 | 6.5 | 4.3e-7 | 4.8e-6 |
| 5 | ATF4 | Activating Transcription Factor 4 | 7,600 | 180 | 6.3 | 9.8e-7 | 9.9e-6 |
| ... | ... | ... | ... | ... | ... | ... | ... |
| 15,000 | ACTB | Actin Beta | 110 | 115 | -0.1 | 0.85 | 0.92 |
Interpretation of Results:
-
Top Hits: Genes like EGFR are strong candidates, as EGFR signaling is a known resistance mechanism to ONC201.[10][11][12] Loss of positive regulators of apoptosis or key components of the drug's mechanism of action, such as FOXO3A, DRD2, or ATF4, would also be expected to confer resistance.
-
Pathway Analysis: The list of candidate genes should be subjected to pathway analysis to identify entire signaling cascades that may be involved in TIC10 resistance.
Hit Confirmation and Validation
It is critical to validate the top candidate genes from the primary screen.
-
Individual Knockouts: Design 2-3 new, independent sgRNAs for each top candidate gene.
-
Generate Knockout Lines: Transduce the Cas9-expressing parental cell line with these individual sgRNAs to create single-gene knockout pools.
-
Confirm Knockout: Verify gene knockout at the protein level via Western Blot.
-
Functional Assays: Perform cell viability or proliferation assays (e.g., CellTiter-Glo) on the knockout cell pools in the presence of a range of TIC10 (ONC201) concentrations. A rightward shift in the dose-response curve compared to control cells (transduced with a non-targeting sgRNA) confirms the gene's role in resistance.
References
- 1. TIC10/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIC10/ONC201—a potential therapeutic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TIC10 potential cancer drug structure established - ecancer [ecancer.org]
- 4. DSpace [repository.upenn.edu]
- 5. oncotarget.com [oncotarget.com]
- 6. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. Found: A Cancer Drug’s Mechanism of Action | The Scientist [the-scientist.com]
- 10. CTNI-17. CLINICAL EFFICACY AND PREDICTIVE BIOMARKERS OF ONC201 IN H3 K27M-MUTANT DIFFUSE MIDLINE GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chadtough.org [chadtough.org]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Oral Administration of ONC201 to Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral administration of the anti-cancer agent ONC201 to mice, designed for preclinical in vivo studies. The information compiled is based on established methodologies from peer-reviewed research to ensure reproducibility and accuracy.
Overview and Data Summary
ONC201 is an orally active, first-in-class small molecule that induces tumor cell death through multiple mechanisms, including the upregulation of the TRAIL pathway and antagonism of dopamine (B1211576) receptor D2 (DRD2).[1][2] Effective oral delivery in mouse models is critical for evaluating its therapeutic efficacy and pharmacodynamics.
Quantitative Data for Oral ONC201 Administration in Mice
The following table summarizes key quantitative parameters from various preclinical studies. This data serves as a guide for experimental design, allowing for the selection of appropriate dosages, vehicles, and administration frequencies based on the specific tumor model and research question.
| Parameter | Range/Examples | Study Context/Mouse Model | Reference |
| Dosage | 25 - 100 mg/kg | Colorectal cancer xenografts (HCT116, HT29), Breast cancer xenografts (MDA-MB-231) | [3][4] |
| 50 mg/kg | Colorectal cancer prevention (Apc min/+ mice) | [5] | |
| 125 mg/kg | Diffuse Intrinsic Pontine Glioma (DIPG) xenograft | [6] | |
| 130 mg/kg | Serous Ovarian Cancer (KpB transgenic model) | [7] | |
| Vehicle | 10% DMSO, 70% PBS, 20% Cremophor EL | Colorectal cancer xenograft | [3] |
| 0.5% Methylcellulose (B11928114), 0.1% Tween 80 in sterile water | General xenograft models | [8] | |
| 1% Methylcellulose, 0.2% Tween 80 | DIPG xenograft | [6] | |
| Frequency | Weekly | Colorectal, Breast, Ovarian cancer models | [3][7] |
| Twice weekly | Colorectal cancer prevention (Apc min/+ mice) | [5] | |
| Daily | Dose-schedule comparison studies | [3] | |
| Every 5 days | DIPG xenograft | [6] | |
| Administration Volume | 100 - 200 µL | General recommendation for oral gavage in mice | [8] |
Experimental Protocols
This section outlines a detailed methodology for the preparation and oral administration of ONC201 to mice via gavage.
Materials and Reagents
-
ONC201 (also known as TIC10) powder
-
Vehicle components (select one formulation):
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cremophor EL
-
Methylcellulose
-
Tween 80
-
Sterile water
-
-
Weighing scale
-
Appropriately sized tubes for mixing
-
Vortex mixer or sonicator
-
Syringes (1 mL)
-
Ball-tipped oral gavage needles (20-22 gauge for adult mice)[9]
-
Experimental mice (e.g., nu/nu, C57BL/6J, BALB/c)
-
Personal Protective Equipment (PPE)
Preparation of ONC201 Formulation
Formulation 1: DMSO/PBS/Cremophor EL [3]
-
Calculate the total volume of the formulation needed based on the number of mice and the administration volume (e.g., 100 µL per mouse).
-
Prepare a 10:70:20 (v/v/v) solution of DMSO, PBS, and Cremophor EL.
-
Weigh the required amount of ONC201 powder based on the desired dose (e.g., 100 mg/kg) and the concentration needed for the final volume.
-
First, dissolve the ONC201 powder in the DMSO component.
-
Sequentially add the PBS and then the Cremophor EL, vortexing thoroughly between each addition to ensure a homogenous suspension.
Formulation 2: Methylcellulose/Tween 80 [6][8]
-
Prepare the vehicle solution: 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Calculate and weigh the necessary amount of ONC201 powder.
-
Suspend the ONC201 powder in the prepared vehicle.
-
Ensure the suspension is homogenous by vortexing vigorously or using a sonicator.
Oral Gavage Administration Procedure
-
Animal Handling: Weigh each mouse to calculate the precise volume of the ONC201 suspension to be administered.
-
Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.
-
Needle Measurement: Before the first administration, measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.[9]
-
Administration:
-
Attach the gavage needle to a syringe filled with the calculated volume of the ONC201 formulation.
-
Gently insert the ball-tipped needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Once the needle is at the predetermined depth, slowly dispense the liquid.
-
Carefully withdraw the needle.[9]
-
-
Monitoring: Observe the mouse for a few minutes post-administration to ensure there are no signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.[9] The control group should receive the vehicle only, administered in the same manner.
Visualized Workflows and Pathways
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the efficacy of orally administered ONC201 in a mouse xenograft model.
Caption: Workflow for an ONC201 in vivo xenograft study.
ONC201 Signaling Pathway
This diagram outlines the primary mechanism of action for ONC201 in cancer cells, leading to apoptosis.
Caption: ONC201's mechanism of action in tumor cells.
References
- 1. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 2. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Anti-Tumor and Anti-Invasive Effects of ONC201 on Ovarian Cancer Cells and a Transgenic Mouse Model of Serous Ovarian Cancer [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Monitoring Tumor Growth in ONC201 Treated Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: ONC201, a first-in-class small molecule imipridone, has emerged as a promising anti-cancer agent, particularly for CNS tumors like H3 K27M-mutant diffuse midline glioma (DMG).[1][2] Its ability to cross the blood-brain barrier allows it to target tumors within the brain.[3][4][5] ONC201 exerts its anti-tumor effects through a unique dual mechanism of action, targeting both the dopamine (B1211576) receptor D2 (DRD2) and the mitochondrial protease ClpP.[1][6][7] This application note provides a comprehensive overview of ONC201's signaling pathway and detailed protocols for monitoring its efficacy in preclinical animal models.
ONC201 Mechanism of Action
ONC201's anti-cancer activity stems from its ability to engage two key cellular targets:
-
Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as an antagonist of DRD2, a G protein-coupled receptor overexpressed in various malignancies, including glioblastoma.[3][5][6] This antagonism leads to the inactivation of the Akt/ERK signaling pathways, which are crucial for tumor cell proliferation and survival.[3] The inhibition of Akt/ERK results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a, which upregulates the pro-apoptotic ligand TRAIL.[4]
-
Mitochondrial ClpP Activation: ONC201 also functions as an allosteric agonist of the caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP).[1][6] Hyperactivation of ClpP disrupts mitochondrial function, impairs oxidative phosphorylation, and induces an integrated stress response (ISR).[3][8][9] The ISR, mediated by transcription factors ATF4 and CHOP, leads to the upregulation of Death Receptor 5 (DR5), the receptor for TRAIL.[3][4]
The combined effect of TRAIL upregulation (via DRD2 antagonism) and DR5 upregulation (via ClpP activation) culminates in potent, p53-independent apoptosis in cancer cells.[3][6]
Experimental Protocols for In Vivo Efficacy Studies
Monitoring the effect of ONC201 in animal models requires a multi-faceted approach, combining tumor growth measurements, survival analysis, and post-mortem tissue analysis.
Animal Model Selection and Tumor Implantation
-
Models: Subcutaneous xenografts, patient-derived xenografts (PDX), and orthotopic models (e.g., intracranial for glioma) are commonly used.[3][8][10] Nude or other immunodeficient mice are suitable for human cell line xenografts.
-
Cell Lines: A variety of cancer cell lines have been used in ONC201 studies, including those for glioblastoma, colorectal cancer, and ovarian cancer.[3][9][11]
-
Protocol: Subcutaneous Tumor Implantation
-
Culture selected cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10⁶ cells per 100 µL. For some models, cells may be mixed 1:1 with Matrigel to improve tumor take rate.
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitor animals for tumor development.
-
-
Protocol: Orthotopic (Intracranial) Tumor Implantation
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum).
-
Using a Hamilton syringe, slowly inject 1-5 µL of the cell suspension (e.g., 1 x 10⁵ cells) into the brain parenchyma.
-
Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.
-
Provide appropriate post-operative care, including analgesics.
-
ONC201 Administration
-
Formulation: ONC201 can be formulated for oral administration.
-
Dosing Regimen: A common dose used in preclinical mouse models is 100-125 mg/kg, administered once weekly via oral gavage.[8][10][12]
-
Procedure:
-
Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³ for subcutaneous models) or a set number of days post-implantation for orthotopic models.[10]
-
Randomize animals into control (vehicle) and treatment groups.
-
Administer ONC201 or vehicle according to the planned schedule.
-
Tumor Growth and Animal Welfare Monitoring
Consistent and accurate monitoring is critical for assessing therapeutic efficacy and adhering to humane endpoints.
-
Protocol: Subcutaneous Tumor Measurement
-
Frequency: Once tumors are palpable, measure them at least twice weekly using digital calipers.[13] For rapidly growing tumors, increase the frequency to 3-5 times per week.[14]
-
Measurement: Record the longest diameter (Length) and the shortest diameter (Width).
-
Volume Calculation: Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .[13]
-
Data Logging: Maintain a detailed log for each animal, including date, tumor measurements, body weight, and body condition score (BCS).[14]
-
-
Protocol: Orthotopic Tumor Monitoring (Bioluminescence Imaging - BLI)
-
Requirement: This method requires tumor cells engineered to express a luciferase reporter gene.
-
Frequency: Image animals weekly or bi-weekly to track tumor growth.
-
Procedure:
-
Administer D-luciferin substrate via intraperitoneal (IP) injection.
-
Anesthetize the animals.
-
Image the animals using an in vivo imaging system (e.g., IVIS) to detect the bioluminescent signal.
-
Quantify the signal (photon flux) in the region of interest (ROI) corresponding to the tumor. A reduction in signal indicates tumor regression.[3]
-
-
-
Animal Welfare and Humane Endpoints:
In Vivo Experimental Workflow
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from various preclinical animal models treated with ONC201.
Table 1: ONC201 Efficacy in Glioblastoma (GBM) Animal Models
| Model Type | Treatment Regimen | Key Finding | Reference |
| Intracranial GBM Xenograft | Single dose of ONC201 | Doubled median survival compared to control. | [3] |
| H3K27M-mutant DMG (PPK) | 125 mg/kg ONC201, weekly | Significant survival benefit. | [8] |
| H3.3K27M, p53 mutant DMG | 100 mg/kg ONC201, weekly | Median survival increased to 141 days vs. 97 days for control. | [12] |
| H3K27M-mutant Glioma | ONC201 | 50% prolongation of median survival. | [17] |
| Orthotopic IDH-WT GBM | ONC201 + Radiation + TMZ | Average survival of 123 days (some >200) vs. 44-103 days for other combinations. | [18] |
Table 2: ONC201 Efficacy in Other Solid Tumor Animal Models
| Cancer Type | Model Type | Treatment Regimen | Key Finding | Reference |
| Prostate (CRPC-NEPC) | PDX-engrafted Nude Mice | 125 mg/kg ONC201, weekly for 5 weeks | Reduced tumor volume. | [10] |
| Colorectal | Human Xenograft | ONC201 + Bevacizumab | Significant tumor regression or complete tumor ablation. | [11][19] |
Post-Mortem Analysis Protocols
After reaching the study endpoint, tumors and relevant organs should be harvested for further analysis to elucidate the in vivo mechanism of action.
-
Protocol: Immunohistochemistry (IHC)
-
Fix harvested tumors in 10% neutral buffered formalin for 24 hours.
-
Process tissues and embed in paraffin (B1166041).
-
Section the paraffin blocks at 4-5 µm thickness and mount on slides.
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Ki-67: To assess cell proliferation.
-
Cleaved Caspase-3: To detect apoptosis.
-
DR5: To confirm target engagement.
-
CD31: To evaluate tumor vascularity.[20]
-
-
Incubate with a secondary antibody conjugated to HRP.
-
Develop with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic analysis.
-
Quantify staining using imaging software (e.g., ImageJ).
-
Conclusion: The protocols and data presented provide a robust framework for evaluating the preclinical efficacy of ONC201 in various cancer models. Careful and consistent monitoring of tumor growth, animal welfare, and relevant biomarkers is essential for generating reliable and reproducible data. The unique dual mechanism of ONC201, targeting both DRD2 and ClpP, offers a compelling rationale for its continued investigation in oncology drug development.
References
- 1. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. michiganmedicine.org [michiganmedicine.org]
- 3. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 5. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-Tumor and Anti-Invasive Effects of ONC201 on Ovarian Cancer Cells and a Transgenic Mouse Model of Serous Ovarian Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-tumor effects of ONC201 in combination with VEGF-inhibitors significantly impacts colorectal cancer growth and survival in vivo through complementary non-overlapping mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. virtualtrials.org [virtualtrials.org]
- 13. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. lac.pku.edu.cn [lac.pku.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. oncotarget.com [oncotarget.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Blood-Brain Barrier Penetration Assays of TIC10g (ONC201)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10g, also known as ONC201, is a first-in-class, orally active small molecule that has shown significant promise in preclinical and clinical settings for the treatment of various cancers, including notoriously difficult-to-treat brain tumors like glioblastoma.[1][2] A critical attribute for any neuro-oncological therapeutic is its ability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).[1][2][3]
These application notes provide a detailed overview and experimental protocols for assessing the BBB penetration of this compound. The methodologies described herein cover both in vitro and in vivo approaches to quantify the ability of this compound to reach its intended target within the CNS.
Mechanism of Action of this compound
This compound is a small molecule antagonist of the dopamine (B1211576) D2 and D3 receptors (DRD2/3).[1] Its anticancer effects are mediated through the induction of the integrated stress response (ISR) and the subsequent upregulation of the pro-apoptotic protein, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][3][4][5][6] The activation of the ISR by this compound leads to an increase in the transcription factor ATF4, which in turn upregulates the expression of Death Receptor 5 (DR5), a receptor for TRAIL.[4][5][6] This dual induction of both the ligand (TRAIL) and its receptor (DR5) on tumor cells leads to selective apoptosis.[1][3][4][5][6]
Caption: Signaling pathway of this compound (ONC201) leading to tumor cell apoptosis.
Data Presentation: Quantitative Assessment of BBB Penetration
The following tables summarize the expected quantitative data from the described BBB penetration assays for this compound.
Table 1: In Vitro Blood-Brain Barrier Permeability of this compound
| Assay Type | Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Reference Compound (Papp) |
| PAMPA-BBB | Artificial Lipid Membrane | Expected to be > 4.0 | High | Caffeine (> 4.0) |
| Transwell Assay | hCMEC/D3 Monolayer | Expected to be > 6.0 | High | Propranolol (> 8.0) |
Note: Specific Papp values for this compound are not publicly available and should be determined experimentally. The values presented are expected based on its known CNS activity.
Table 2: In Vivo Blood-Brain Barrier Penetration of this compound in Rodents
| Animal Model | Administration Route | Dose (mg/kg) | Time Point (hours) | Brain Concentration (µM) | Plasma Concentration (µM) | Brain-to-Plasma Ratio (Kp) |
| Rat | Oral | To be determined | 2 | ~7.0[7] | ~0.27[7] | ~5[2] |
| Mouse | Intraperitoneal | 50 | 1 | To be determined | To be determined | To be determined |
Note: The data from the rat model is derived from human clinical studies and non-tumor-bearing rat biodistribution studies.[2][7] The mouse model parameters are suggested for a typical preclinical study.
Experimental Protocols
The following are detailed protocols for assessing the BBB penetration of this compound.
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay provides a high-throughput method to predict passive, transcellular permeability across the BBB.
Caption: Experimental workflow for the PAMPA-BBB assay.
Materials:
-
PAMPA plate sandwich (96-well filter plate and acceptor plate)
-
BBB-specific lipid solution (e.g., porcine brain lipid extract)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Positive control (e.g., Caffeine)
-
Negative control (e.g., Atenolol)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare Donor Solutions: Dissolve this compound and control compounds in a suitable solvent (e.g., DMSO) and then dilute to a final concentration of 100 µM in PBS (final DMSO concentration <1%).
-
Coat the Filter Plate: Add 5 µL of the BBB lipid solution to each well of the filter plate membrane.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble and Incubate: Carefully place the lipid-coated filter plate onto the acceptor plate. Add 200 µL of the donor solution to each well of the filter plate. Cover and incubate for 4-18 hours at room temperature with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of this compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA]t / Cequilibrium)
-
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
[CA]t = Concentration in the acceptor well at time t
-
Cequilibrium = (VD*[CD]0) / (VD + VA)
-
[CD]0 = Initial concentration in the donor well
-
-
In Vitro Transwell Blood-Brain Barrier Assay
This assay utilizes a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) to model the BBB, providing a more biologically relevant system that includes potential for active transport and efflux.
Materials:
-
hCMEC/D3 cell line
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Collagen-coated flasks and plates
-
Endothelial cell growth medium
-
This compound, positive and negative controls
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system
Protocol:
-
Cell Culture: Culture hCMEC/D3 cells in collagen-coated flasks according to the supplier's recommendations.
-
Seeding on Transwells: Seed hCMEC/D3 cells onto the apical side of the collagen-coated Transwell inserts at a density of 2.5 x 10⁴ cells/cm².
-
Monolayer Formation: Culture the cells for 5-7 days to allow for the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the transendothelial electrical resistance (TEER) using a voltmeter. TEER values should be >150 Ω·cm².
-
Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical chamber and measure its passage into the basolateral chamber after 1 hour. Low permeability indicates a tight monolayer.
-
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with fresh, pre-warmed medium.
-
Add this compound (e.g., 10 µM) to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh medium.
-
-
Quantification and Papp Calculation: Analyze the concentration of this compound in the collected samples by LC-MS/MS and calculate the Papp value as described for the PAMPA-BBB assay.
In Vivo Blood-Brain Barrier Penetration Study in Mice
This protocol describes a pharmacokinetic study in mice to determine the brain-to-plasma concentration ratio of this compound.
Caption: Workflow for the in vivo BBB penetration study in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for injection (e.g., in DMSO and saline)
-
Anesthetics
-
Heparinized tubes
-
Saline for perfusion
-
Brain homogenization buffer
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
This compound Administration: Administer this compound at a dose of 50 mg/kg via intraperitoneal injection.
-
Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-injection, anesthetize a cohort of mice (n=3-5 per time point).
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Brain Perfusion and Collection: Immediately after blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Dissect the brain and weigh it.
-
Sample Processing:
-
Store plasma samples at -80°C until analysis.
-
Homogenize the brain tissue in 4 volumes of homogenization buffer. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Quantification: Determine the concentration of this compound in plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue).
-
Calculate the brain-to-plasma ratio (Kp) = Cbrain / Cplasma.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the blood-brain barrier penetration of this compound. The combination of in vitro screening assays and in vivo pharmacokinetic studies will generate the necessary data to fully characterize the CNS distribution of this promising anticancer agent. The ability of this compound to efficiently cross the BBB is a key factor in its clinical development for the treatment of primary and metastatic brain tumors.
References
- 1. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONC201/TIC10 plus TLY012 anti-cancer effects via apoptosis inhibitor downregulation, stimulation of integrated stress response and death receptor DR5 in gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ONC201/TIC10 plus TLY012 anti-cancer effects via apoptosis inhibitor downregulation, stimulation of integrated stress response and death receptor DR5 in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of ONC201 in Human Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC201, also known as dordaviprone, is a first-in-class small molecule inhibitor of the G protein-coupled receptor DRD2 with promising anti-cancer activity, particularly in H3 K27M-mutant diffuse midline gliomas.[1][2][3] Robust and reliable bioanalytical methods are crucial for characterizing its pharmacokinetic profile and informing clinical development. This application note provides a detailed protocol for the quantification of ONC201 in human plasma using a sensitive and specific High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology described is based on information from published clinical trials and established bioanalytical techniques.[2][4]
Principle
This method utilizes protein precipitation to extract ONC201 and a deuterated internal standard (IS) from human plasma. The processed samples are then analyzed by reversed-phase HPLC, which separates the analytes from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Data Presentation
The following tables summarize the key parameters of the HPLC-MS/MS method and representative pharmacokinetic data from clinical studies.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | ONC201 (dordaviprone) |
| Internal Standard (IS) | Deuterated ONC201 |
| Matrix | Human Plasma (K2EDTA) |
| Sample Preparation | Protein Precipitation |
| HPLC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ONC201 | 387.2 | 283.2 | User-defined |
| ONC201 (Qualifier) | 387.2 | 91.1 | User-defined |
| Deuterated ONC201 | Dependent on deuteration | User-defined | User-defined |
Note: Collision energies should be optimized for the specific instrument used.
Table 3: Method Validation Summary (Representative)
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
Table 4: Representative Pharmacokinetic Parameters of ONC201 in Human Plasma (625 mg oral dose)
| Parameter | Mean Value |
| Tmax (hours) | 1.8[4] |
| Cmax (µg/mL) | 3.6[4] |
| Half-life (hours) | 11.3[4] |
Experimental Protocols
Materials and Reagents
-
ONC201 (dordaviprone) reference standard
-
Deuterated ONC201 internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma with K2EDTA as anticoagulant
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
Spike 50 µL of plasma with the deuterated internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
HPLC Method
-
Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Linear gradient from 95% to 5% B
-
3.6-5.0 min: Hold at 5% B for column re-equilibration
-
Mass Spectrometry Method
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
MRM Transitions:
-
ONC201: m/z 387.2 → 283.2 (quantifier), 387.2 → 91.1 (qualifier)
-
Deuterated ONC201: To be determined based on the mass of the stable isotope-labeled standard.
-
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Note: All MS parameters, including collision energies and source settings, should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.
Data Analysis
-
Integrate the peak areas for ONC201 and the deuterated internal standard.
-
Calculate the peak area ratio of ONC201 to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ONC201 in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for ONC201 quantification in plasma.
Caption: Simplified signaling pathway of ONC201.
References
- 1. Safety and pharmacokinetics of ONC201 (dordaviprone) administered two consecutive days per week in pediatric patients with H3 K27M-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Severe Renal Impairment on Dordaviprone (ONC201) Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Safety and pharmacokinetics of ONC201 (dordaviprone) administered two consecutive days per week in pediatric patients with H3 K27M-mutant glioma | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Co-treatment Protocols for TIC10g with Other Chemotherapeutics: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TIC10g, also known as ONC201, is a small molecule inhibitor of Dopamine Receptor D2 (DRD2) and an agonist of the mitochondrial protease ClpP. Its primary anti-cancer mechanism involves the induction of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) signaling pathway, leading to apoptosis in cancer cells. The unique mechanism of action of this compound, which involves the dual inactivation of Akt and ERK leading to the nuclear translocation of Foxo3a and subsequent TRAIL gene transcription, presents a compelling rationale for its use in combination with conventional chemotherapeutic agents. This document provides detailed application notes and protocols for co-treatment strategies involving this compound and other chemotherapeutics, based on preclinical findings.
Synergistic Combinations and Cellular Context
Preclinical studies have demonstrated that this compound exhibits synergistic anti-cancer effects when combined with various chemotherapeutic agents across different cancer types. The synergistic interactions are often cell-context dependent and can be quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Combination with Taxanes (Paclitaxel and Docetaxel) in Breast Cancer
In triple-negative breast cancer (TNBC) cell lines that are relatively resistant to this compound monotherapy, a synergistic effect has been observed with taxanes.
| Cell Line | Chemotherapeutic | Combination Index (CI) |
| MDA-MB-436 | Paclitaxel | < 1 (Synergistic) |
| MDA-MB-436 | Docetaxel | < 1 (Synergistic) |
| HCC1937 | Paclitaxel | < 1 (Synergistic) |
| HCC1937 | Docetaxel | < 1 (Synergistic) |
Table 1: Summary of synergistic interactions between this compound and taxanes in TNBC cell lines.
Combination with Bcl-2/Bcl-xL Inhibitors (ABT-263) in Glioblastoma
This compound in combination with the Bcl-2/Bcl-xL inhibitor ABT-263 has been shown to induce synergistic apoptosis in glioblastoma cells. This combination leads to the suppression of the anti-apoptotic protein Mcl-1.
Combination with MEK Inhibitors (Trametinib) in Triple-Negative Breast Cancer
The combination of this compound with the MEK inhibitor trametinib (B1684009) has been found to synergistically inhibit the growth of both this compound-sensitive and -resistant TNBC cell lines. This combination leads to an increase in caspase-3/7 activity, indicative of apoptosis.
Combination with VEGF Inhibitors (Bevacizumab) in Colorectal Cancer
In preclinical models of colorectal cancer, the combination of this compound with the anti-angiogenic agent bevacizumab has resulted in significant tumor regression.
Combination with Temozolomide (B1682018) and Radiation in Glioblastoma
Preclinical evidence suggests a synergistic cytotoxic effect when this compound is combined with temozolomide and radiation in glioblastoma cells. This combination enhances apoptosis and the integrated stress response[1][2].
Combination with Radiation in Breast Cancer
In breast cancer cell lines, combining this compound with radiation therapy has been shown to decrease cell viability more effectively than either treatment alone. For instance, in MDA-MB-468 cells, treatment with 1 µM ONC201 followed by 8 Gy of radiation resulted in a significant decrease in cell viability compared to each treatment individually[3].
Signaling Pathways and Experimental Workflows
The co-treatment of this compound with other chemotherapeutics often results in a multi-pronged attack on cancer cells. The following diagrams illustrate the key signaling pathway of this compound and a general workflow for evaluating synergistic effects.
Caption: this compound induces apoptosis via the TRAIL pathway.
Caption: General experimental workflow for synergy assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound in combination with other chemotherapeutics and to calculate the IC50 values.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
This compound (ONC201)
-
Chemotherapeutic agent of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a range of concentrations of this compound, the chemotherapeutic agent, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Calculation of Combination Index (CI)
The Chou-Talalay method is used to quantify the interaction between this compound and the co-administered chemotherapeutic.
Procedure:
-
Determine the IC50 values for this compound and the chemotherapeutic agent alone and in combination from the cell viability assay data.
-
Use software such as CompuSyn to calculate the CI values. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism[4][5].
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following co-treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment (e.g., 48 hours) by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive[6][7].
Western Blot Analysis
This protocol is used to assess the effect of co-treatment on the expression and phosphorylation status of key proteins in the TRAIL signaling pathway.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-TRAIL, anti-DR5, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Foxo3a, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Separate protein lysates (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
Conclusion
The combination of this compound with various chemotherapeutic agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The synergistic effects observed in preclinical studies, particularly with taxanes, Bcl-2/Bcl-xL inhibitors, MEK inhibitors, and in combination with temozolomide and radiation, warrant further investigation and clinical translation. The provided protocols offer a framework for researchers to systematically evaluate the potential of novel this compound co-treatment regimens. Careful consideration of cell context and rigorous quantitative analysis of synergy are crucial for the successful development of these combination therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. EXTH-57. PRECLINICAL COMBINATION OF ONC201 WITH RADIOTHERAPY OR TEMOZOLOMIDE IN GBM, DIPG AND ATRT CELL LINES RESULTS IN DOPAMINE RECEPTOR ANTAGONISM, ATF4 INDUCTION AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TIC10/ONC201 synergizes with Bcl-2/Bcl-xL inhibition in glioblastoma by suppression of Mcl-1 and its binding partners in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ONC201 and an MEK Inhibitor Trametinib Synergistically Inhibit the Growth of Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Stable Cell Lines Expressing TIC10g Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and characterizing stable mammalian cell lines for studying the effects of TIC10 (also known as ONC201), a small molecule inhibitor of Akt and ERK signaling that induces the expression of the pro-apoptotic ligand TRAIL. The protocols detailed below are designed to generate robust tools for high-throughput screening, mechanism-of-action studies, and the overall development of TIC10 and related compounds.
Introduction to TIC10 and its Targets
TIC10 is a promising anti-cancer agent that transcriptionally upregulates Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in a p53-independent manner.[1][2] Its mechanism of action involves the dual inactivation of the protein kinases Akt and ERK.[1][2][3] This leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a (Forkhead box protein O3a).[1][2][4] In the nucleus, Foxo3a binds to the promoter of the TNFSF10 gene (encoding TRAIL) and activates its transcription.[2][4] TIC10 has also been shown to upregulate the TRAIL death receptor DR5, further sensitizing cancer cells to apoptosis.[1][5] The unique ability of TIC10 to induce the expression of both the ligand (TRAIL) and its receptor (DR5) makes it a potent and selective anti-cancer therapeutic.[5][6]
Data Presentation
Table 1: In Vitro Efficacy of TIC10 (ONC201) in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Notes |
| HCT116 p53-/- | Colon Cancer | Low µM range | p53-independent activity demonstrated.[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but induces regression in xenografts. | Effective in preclinical in vivo models.[1] |
| DLD-1 | Colon Cancer | Not specified, but induces tumor stasis in xenografts. | Demonstrates in vivo efficacy.[1] |
| SW480 | Colon Cancer | Not specified, but induces sustained regression in xenografts. | Orally bioavailable and effective.[1] |
| Glioblastoma Multiforme (GBM) cell lines | Glioblastoma | Low µM range | Crosses the blood-brain barrier.[2] |
| Pediatric Lymphoma cell lines | Lymphoma | 1.3 - 5.06 | Induces apoptosis in a dose-dependent manner.[7] |
Table 2: Clinical Trial Data for ONC201 in H3K27M-mutant Diffuse Midline Glioma
| Parameter | Value | 95% Confidence Interval | Clinical Trial/Study |
| Overall Response Rate (ORR) | 20.0% | 10.0% - 33.7% | Pooled analysis of 4 clinical trials and 1 expanded access protocol[1] |
| Disease Control Rate | 40.0% | 26.4% - 54.8% | Pooled analysis of 4 clinical trials and 1 expanded access protocol[1] |
| Median Duration of Response | 11.2 months | 3.8 - Not Reached | Pooled analysis of 4 clinical trials and 1 expanded access protocol[1] |
| Median Overall Survival (recurrent setting) | 9.3 months | Not specified | Combined data from ONC014 and ONC018 trials[1] |
| Median Progression-Free Survival (recurrent setting) | 3.4 months | Not specified | Combined data from ONC014 and ONC018 trials[1] |
Signaling Pathway Diagram
Caption: TIC10 signaling pathway leading to apoptosis.
Experimental Protocols
Protocol 1: Establishing a Stable Cell Line with a TRAIL Promoter-Luciferase Reporter
This protocol describes the generation of a stable cell line containing a luciferase reporter gene under the control of the human TRAIL promoter. This cell line is a valuable tool for quantifying the induction of TRAIL transcription in response to TIC10 or other potential TRAIL-inducing compounds.
Materials:
-
Mammalian cell line of choice (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TRAIL promoter-luciferase reporter plasmid (containing a selectable marker like neomycin/G418 or puromycin (B1679871) resistance)
-
Transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)
-
Selection antibiotic (G418 or puromycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Luciferase assay reagent
-
Luminometer
-
Tissue culture plates and flasks
Procedure:
-
Cell Culture and Plasmid Preparation:
-
Culture the chosen mammalian cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Propagate a high-quality preparation of the TRAIL promoter-luciferase reporter plasmid.
-
-
Transfection:
-
One day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, transfect the cells with the reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent. Include a control well with no plasmid.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, begin the selection process.
-
Split the cells into larger culture vessels (e.g., 10 cm dishes) at a low density.
-
Replace the normal growth medium with a selection medium containing the appropriate concentration of the selection antibiotic (e.g., 400-800 µg/mL G418). The optimal concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Replace the selection medium every 3-4 days.
-
Continue the selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible and non-transfected cells have been eliminated.
-
-
Isolation of Monoclonal Cell Lines:
-
Wash the plate with PBS.
-
Using a sterile pipette tip or cloning cylinders, isolate individual colonies and transfer them to separate wells of a 24-well plate containing the selection medium.
-
Expand each clone.
-
-
Screening and Validation:
-
Once the clones have been expanded, screen them for luciferase activity in response to a known TRAIL inducer, such as TIC10.
-
Seed the clonal cell lines in a 96-well plate.
-
Treat the cells with a dose range of TIC10 (e.g., 0.1 - 10 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Measure luciferase activity using a luciferase assay system and a luminometer.
-
Select the clone that exhibits the highest fold-induction of luciferase activity with low basal activity.
-
-
Cryopreservation:
-
Expand the validated stable cell line and cryopreserve multiple vials in liquid nitrogen for long-term storage.
-
Protocol 2: Establishing a Stable Cell Line Expressing Fluorescently-Tagged Foxo3a
This protocol outlines the generation of a stable cell line expressing a fluorescently tagged Foxo3a (e.g., EGFP-Foxo3a). This cell line allows for the direct visualization of Foxo3a subcellular localization and its nuclear translocation in response to TIC10 treatment.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
FBS, Penicillin-Streptomycin
-
Expression plasmid encoding a fluorescently-tagged Foxo3a (e.g., pEGFP-C1-Foxo3a) with a selectable marker
-
Transfection reagent
-
Selection antibiotic
-
PBS, Trypsin-EDTA
-
Fluorescence microscope
-
Flow cytometer (optional, for sorting)
-
Tissue culture plates and flasks
Procedure:
-
Cell Culture and Plasmid Preparation:
-
Maintain the chosen cell line in the appropriate growth medium.
-
Prepare a high-purity stock of the fluorescently-tagged Foxo3a expression plasmid.
-
-
Transfection:
-
Seed cells in a 6-well plate to achieve 70-90% confluency for transfection.
-
Transfect the cells with the expression plasmid using a suitable transfection reagent.
-
-
Selection of Stable Transfectants:
-
48 hours after transfection, begin antibiotic selection as described in Protocol 1, step 3.
-
-
Isolation of Fluorescent Colonies:
-
After 2-3 weeks of selection, identify and isolate fluorescent colonies using a fluorescence microscope.
-
Alternatively, for a polyclonal population with high expression, fluorescence-activated cell sorting (FACS) can be used to enrich the population of fluorescent cells.
-
Transfer individual fluorescent colonies to separate wells for expansion.
-
-
Screening and Validation:
-
Expand the isolated clones.
-
Validate the expression and correct localization of the fluorescently-tagged Foxo3a by fluorescence microscopy. In the basal state, the fluorescence should be predominantly cytoplasmic.
-
Treat the clonal cell lines with TIC10 (e.g., 5 µM) for a time course (e.g., 0, 2, 4, 8, 24 hours).
-
Observe the nuclear translocation of the fluorescently-tagged Foxo3a using a fluorescence microscope.
-
Select the clone that shows robust and consistent nuclear translocation of the fusion protein upon TIC10 treatment.
-
-
Cryopreservation:
-
Expand the validated stable cell line and store multiple vials in liquid nitrogen.
-
Experimental Workflow Diagrams
Caption: Experimental workflows for generating stable cell lines.
References
- 1. onclive.com [onclive.com]
- 2. Real life data of ONC201 (dordaviprone) in pediatric and adult H3K27-altered recurrent diffuse midline glioma: Results of an international academia-driven compassionate use program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ashpublications.org [ashpublications.org]
Live-Cell Imaging of Apoptosis Induction by ONC201: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC201 is a first-in-class small molecule of the imipridone class of anti-cancer compounds that has shown promise in clinical trials for various malignancies.[1] Its primary mechanism of action involves the induction of apoptosis in tumor cells through multiple, interconnected signaling pathways.[1][2] Live-cell imaging provides a powerful tool to dissect the spatio-temporal dynamics of ONC201-induced apoptosis, offering real-time insights into the kinetics of molecular events such as caspase activation, mitochondrial dysfunction, and plasma membrane alterations. These application notes provide detailed protocols for monitoring ONC201-induced apoptosis using live-cell imaging techniques.
Signaling Pathways of ONC201-Induced Apoptosis
ONC201 orchestrates a multi-pronged attack on cancer cells, converging on the activation of apoptotic cell death. Its mechanisms can be broadly categorized into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
1. Extrinsic Pathway Activation:
ONC201 was initially identified as a potent inducer of the TNF-related apoptosis-inducing ligand (TRAIL).[1][2] It achieves this through the dual inactivation of AKT and ERK signaling pathways. This leads to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the expression of the TRAIL gene.[1][2] Concurrently, ONC201 activates the integrated stress response (ISR), leading to the increased expression of Death Receptor 5 (DR5), the cognate receptor for TRAIL.[1] The engagement of TRAIL with DR5 initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspase cascade.
2. Intrinsic (Mitochondrial) Pathway Activation:
ONC201 also potently engages the intrinsic apoptotic pathway by directly targeting mitochondria. It acts as an allosteric agonist of the mitochondrial protease ClpP.[2] This leads to the degradation of mitochondrial proteins, mitochondrial dysfunction, and an increase in mitochondrial reactive oxygen species (ROS).[3] The resulting loss of mitochondrial membrane potential triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspases. In some hematological malignancies, ONC201-induced apoptosis is primarily driven by this mitochondrial pathway through the upregulation of the pro-apoptotic protein Bim.[4]
Experimental Workflow for Live-Cell Imaging
The following diagram outlines a general workflow for conducting live-cell imaging experiments to assess ONC201-induced apoptosis.
Experimental Protocols
The following are detailed protocols for monitoring key events in ONC201-induced apoptosis using live-cell imaging.
Protocol 1: Real-Time Monitoring of Caspase-3/7 Activation
This protocol utilizes a fluorogenic substrate that becomes fluorescent upon cleavage by activated caspase-3 or -7.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Live-cell imaging compatible plates (e.g., 96-well black, clear bottom)
-
ONC201 (stock solution in DMSO)
-
Live-cell caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Hoechst 33342 (for nuclear counterstain)
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well imaging plate to achieve 50-70% confluency on the day of the experiment.
-
Reagent Preparation: Prepare a working solution of the caspase-3/7 reagent and Hoechst 33342 in complete medium according to the manufacturer's instructions.
-
Staining: Remove the culture medium and add the staining solution to each well. Incubate for 30-60 minutes at 37°C.
-
ONC201 Treatment: Prepare serial dilutions of ONC201 in the staining solution. Add the ONC201 dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Live-Cell Imaging: Place the plate in the live-cell imaging system. Set the imaging parameters to acquire phase-contrast and fluorescence images (e.g., every 30-60 minutes) for the desired duration (e.g., 24-72 hours).
-
Image Analysis: Use image analysis software to quantify the number of green fluorescent (caspase-3/7 positive) nuclei and the total number of nuclei (Hoechst 33342 positive) in each well at each time point. Calculate the percentage of apoptotic cells.
Protocol 2: Monitoring Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a potentiometric dye, such as TMRM or TMRE, which accumulates in healthy mitochondria with a high membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization, an early event in apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Live-cell imaging compatible plates
-
ONC201
-
Tetramethylrhodamine, methyl ester (TMRM) or ethyl ester (TMRE)
-
MitoTracker™ Green FM (optional, for mitochondrial localization independent of membrane potential)
-
Live-cell imaging system with environmental control
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Staining: Incubate cells with a low concentration of TMRM or TMRE (e.g., 25-100 nM) in complete medium for 30 minutes at 37°C. If using, co-incubate with MitoTracker™ Green.
-
Wash: Gently wash the cells with pre-warmed medium to remove excess dye.
-
ONC201 Treatment: Add fresh medium containing the desired concentrations of ONC201.
-
Live-Cell Imaging: Immediately begin acquiring images every 5-15 minutes to capture the dynamics of mitochondrial depolarization.
-
Image Analysis: Quantify the average fluorescence intensity of TMRM/TMRE within the mitochondrial regions over time. A decrease in intensity signifies a loss of ΔΨm.
Protocol 3: Real-Time Annexin V Staining for Phosphatidylserine (B164497) Exposure
This protocol detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using a fluorescently labeled Annexin V.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Live-cell imaging compatible plates
-
ONC201
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC, -GFP, or -Red)
-
A cell-impermeant nuclear dye (e.g., Propidium Iodide or SYTOX™ Green) to differentiate late apoptotic/necrotic cells.
-
Annexin V binding buffer
-
Live-cell imaging system with environmental control
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Reagent Preparation: Prepare a working solution containing Annexin V and the nuclear dye in 1X Annexin V binding buffer diluted in complete medium.
-
Treatment and Staining: Add the ONC201 dilutions prepared in the Annexin V staining solution directly to the cells.
-
Live-Cell Imaging: Begin image acquisition immediately, capturing images every 15-30 minutes.
-
Image Analysis: Quantify the number of Annexin V-positive cells (early apoptosis) and cells positive for both Annexin V and the nuclear dye (late apoptosis/necrosis) over time.
Data Presentation
The following tables present representative quantitative and qualitative data on ONC201-induced apoptosis.
Table 1: Quantitative Analysis of ONC201-Induced Apoptosis in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines (Flow Cytometry Data)
Data adapted from a study using Annexin V/PI staining followed by flow cytometry, as a proxy for expected live-cell imaging outcomes.
| Cell Line | ONC201 Conc. (µM) | % Apoptotic Cells (48h) | % Apoptotic Cells (72h) | % Apoptotic Cells (96h) |
| HH | 1.25 | 6.3% | - | - |
| 2.5 | 20.3% | 47.9% | - | |
| Hut78 | 2.5 | - | - | Increased |
| MJ | 2.5 | - | - | Increased |
| Primary Malignant T-cells | 1.25 | 5.8% | 4.1% | - |
| 2.5 | 19.4% | 33.7% | - |
Note: This table demonstrates the dose- and time-dependent pro-apoptotic effect of ONC201.[1]
Table 2: Expected Kinetic Data from Live-Cell Imaging of Caspase-3/7 Activation
This table provides a template for presenting kinetic data obtained from live-cell imaging experiments.
| Time (hours) | Vehicle Control (% Apoptotic) | ONC201 (2.5 µM) (% Apoptotic) | ONC201 (5 µM) (% Apoptotic) | ONC201 (10 µM) (% Apoptotic) |
| 0 | <1% | <1% | <1% | <1% |
| 6 | <1% | 5% | 10% | 15% |
| 12 | <1% | 15% | 25% | 35% |
| 24 | <2% | 30% | 50% | 65% |
| 48 | <2% | 55% | 75% | 85% |
| 72 | <3% | 70% | 85% | >90% |
Table 3: Qualitative Observations from Live-Cell Imaging of ONC201-Treated Cells
| Apoptotic Marker | Expected Observation with ONC201 Treatment |
| Cell Morphology | Cell shrinkage, membrane blebbing, and formation of apoptotic bodies. |
| Caspase-3/7 Activation | Increase in nuclear fluorescence of the caspase-3/7 sensor over time. |
| Mitochondrial Membrane Potential | Decrease in TMRM/TMRE fluorescence intensity, indicating mitochondrial depolarization. |
| Annexin V Staining | Translocation of Annexin V to the outer plasma membrane, observed as an increase in cell surface fluorescence. |
Conclusion
Live-cell imaging is an indispensable tool for elucidating the dynamic and multifaceted mechanism of action of novel anti-cancer agents like ONC201. The protocols outlined in these application notes provide a framework for researchers to quantitatively and qualitatively assess the induction of apoptosis in real-time. By monitoring key events such as caspase activation, mitochondrial depolarization, and phosphatidylserine externalization, a deeper understanding of the kinetics and dose-dependency of ONC201's pro-apoptotic effects can be achieved, facilitating its further development and clinical application.
References
- 1. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitor Stages of Apoptosis with Live Cell Kinetic Imaging [moleculardevices.com]
- 3. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Measurement of Apoptosis and Immune Cell Killing Using Live-Cell Imaging and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TIC10g solubility issues and solutions
Welcome to the technical support center for TIC10g (also known as ONC201). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, orally active anti-cancer agent. Its primary mechanism involves the dual inhibition of Akt and ERK signaling pathways. This leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the transcription of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) gene.[1][2][3][4] The induction of TRAIL triggers apoptosis (programmed cell death) in cancer cells.[1][2][3][4] Additionally, this compound has been identified as a dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), which results in the suppression of NF-κB and MAPK activation.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is poorly soluble in aqueous solutions. The most commonly recommended solvents for creating stock solutions for in vitro studies are Dimethyl Sulfoxide (DMSO) and Ethanol (B145695).[1][2] For in vivo studies, a co-solvent system is typically required.
Q3: Are there specific techniques to aid in the dissolution of this compound?
A3: Yes. To aid dissolution, especially when preparing stock solutions, techniques such as vortexing, gentle warming (not exceeding 37°C), and brief sonication can be employed.[2][5] It is also crucial to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact solubility.[5]
Q4: Can this compound be administered orally for in vivo studies?
A4: Yes, this compound is orally active and has shown favorable oral bioavailability in preclinical models.[1][6]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
-
Problem: After adding the this compound stock solution (dissolved in DMSO or ethanol) to the aqueous cell culture medium, a precipitate forms.
-
Cause: The final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium is too low to maintain the solubility of this compound. This compound is poorly soluble in aqueous solutions.
-
Solution:
-
Decrease the final concentration of this compound: If experimentally feasible, lowering the final working concentration of this compound may prevent precipitation.
-
Increase the solvent concentration (with caution): While increasing the final DMSO or ethanol concentration might improve solubility, it's crucial to keep it at a level that is non-toxic to the cells (typically below 0.5% for most cell lines). Always run a vehicle control (media with the same final solvent concentration without this compound) to assess solvent toxicity.
-
Serial dilutions: Prepare intermediate dilutions of the this compound stock solution in the cell culture medium with vigorous mixing to avoid localized high concentrations that can lead to precipitation.
-
Issue 2: Inconsistent Results in in vivo Studies
-
Problem: High variability in experimental outcomes is observed between animals receiving orally administered this compound.
-
Cause: This could be due to inconsistent absorption resulting from poor and variable solubility of the formulation in the gastrointestinal tract.
-
Solution:
-
Optimize the formulation: Utilize a co-solvent system or a nanoparticle-based formulation to improve solubility and absorption. A common vehicle for oral administration in mice consists of a mixture of DMSO, PEG300, Tween 80, and saline.[5]
-
Ensure consistent administration: Standardize the gavage technique and the volume of the formulation administered to each animal.
-
Fasting: Administer the formulation to fasted animals to reduce variability in gastric emptying and food-drug interactions, unless otherwise specified by the experimental design.
-
Quantitative Data Summary
The solubility of this compound can vary depending on the source and purity of the compound, as well as the solvent quality. The following tables summarize the reported solubility data.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 1 - 77 | 2.59 - 199.22 | Sonication and use of new, anhydrous DMSO is recommended.[1][2][5][7][8][9] |
| Ethanol | 10 - 77 | 25.87 - 199.22 | Sonication may be required to achieve higher concentrations.[1][2][8][9] |
| Water | Insoluble | - | [7] |
| DMF | 20 | 51.75 | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | 1.29 |
Table 2: Example In Vivo Formulation for Oral Administration
| Component | Percentage (%) | Purpose |
| DMSO | 10 | Primary Solvent |
| PEG300 | 40 | Co-solvent |
| Tween 80 | 5 | Surfactant/Emulsifier |
| Saline | 45 | Vehicle |
| Resulting Solubility | ≥ 0.5 mg/mL | Clear Solution [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 386.49 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.86 mg of this compound.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved.
-
If the compound does not dissolve completely, use a sonicator for brief intervals or gently warm the solution to 37°C.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Oral Formulation of this compound for Murine Studies
Materials:
-
This compound
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure: This protocol is adapted from a standard vehicle formulation for poorly soluble compounds and aims for a final concentration of ≥ 0.5 mg/mL.[5]
-
Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL).
-
To prepare 1 mL of the final formulation, add the solvents sequentially in the following order, mixing thoroughly after each addition:
-
Add 100 µL of the 5 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween 80. Mix well.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
-
The final concentration of this compound in this formulation will be 0.5 mg/mL.
-
Ensure the final solution is clear before administration. If precipitation occurs, sonication or gentle warming may be used.
-
This formulation should be prepared fresh before each use.
Visualizations
Signaling Pathways
Caption: this compound inhibits Akt and ERK, leading to FOXO3a activation and TRAIL-mediated apoptosis.
Caption: this compound inhibits TLR7 and TLR9 signaling, reducing NF-κB and MAPK-driven inflammation.
Experimental Workflow
Caption: General workflow for in vitro and in vivo experiments using this compound.
References
- 1. ubpbio.com [ubpbio.com]
- 2. TIC10 | Apoptosis | TNF | TargetMol [targetmol.com]
- 3. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TIC10/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TIC10 Isomer | TargetMol [targetmol.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. caymanchem.com [caymanchem.com]
ONC201 Cell Culture Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address common issues and inconsistencies encountered during in vitro experiments with the anti-cancer agent ONC201.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I observing high variability in my cell viability (e.g., MTT, MTS) assay results between experiments?
Inconsistent results in cell viability assays are a common challenge. Several factors can contribute to this variability when working with ONC201.
Potential Causes and Troubleshooting Steps:
-
Cell Line Sensitivity and Heterogeneity: Different cancer cell lines exhibit varying sensitivities to ONC201.[1][2][3] The expression levels of ONC201's primary targets, Dopamine Receptor D2 (DRD2) and the mitochondrial protease ClpP, can differ between cell lines and even within passages of the same cell line, leading to inconsistent responses.[4][5]
-
Solution: Ensure you are using a consistent and low passage number for your cell line. Regularly perform cell line authentication. If possible, quantify the expression of DRD2 and ClpP in your cell model.
-
-
ONC201 Concentration and Treatment Duration: The anti-proliferative and apoptotic effects of ONC201 are both dose and time-dependent.[1] Some cell lines may require higher concentrations or longer incubation times to exhibit a significant response.[1]
-
Solution: Perform a thorough dose-response and time-course experiment for each new cell line to determine the optimal concentration and duration for your experimental goals.
-
-
Vehicle Control (DMSO) Concentration: High concentrations of the solvent used to dissolve ONC201, typically DMSO, can be toxic to cells and mask the true effect of the drug.
-
Solution: Maintain a final DMSO concentration well below 0.5% in your culture medium and ensure the vehicle control group is exposed to the same DMSO concentration as the treated groups.
-
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of viability assays.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Refer to the table below for recommended starting densities.
-
Caption: General workflow for an ONC201 cell viability assay.
FAQ 2: My IC50 values for ONC201 are inconsistent or different from published data.
Variations in IC50 values are a common source of confusion. It is crucial to understand that the IC50 is not an absolute value but is highly dependent on the experimental conditions.
Potential Causes and Troubleshooting Steps:
-
Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can yield different IC50 values.
-
Solution: Consistently use the same viability assay for all comparative experiments. When comparing your data to published literature, ensure the same assay was used.
-
-
Time-Dependent Effects: ONC201 can have a delayed effect in some cell lines, with maximum activity observed at 96 hours or later.[1] An IC50 value determined at 48 hours may be significantly higher than one determined at 96 hours.
-
Solution: Conduct a time-course experiment to identify the optimal endpoint for your cell line.
-
-
Cell Line-Specific Differences: As mentioned previously, the intrinsic sensitivity of cell lines to ONC201 varies greatly.[2][6]
-
Solution: Establish a baseline IC50 for your specific cell line and passage number under your standardized experimental conditions.
-
| Cell Line Type | ONC201 Concentration Range (µM) | Treatment Duration (hours) | Assay Type | Reference |
| H3 K27M-mutant glioma | 0.1 - 10 | 72 | MTT | [4] |
| Cutaneous T-cell lymphoma | 1.25 - 10 | 48, 72, 96 | MTS | [1] |
| Colorectal cancer (HCT116) | Not specified | 72 | Cell Viability | [4] |
| Ovarian cancer | Up to 100 | 72 | MTT | [7] |
| Breast cancer (non-TNBC) | GI50 doses | 72 | CellTiterGlo | [8] |
FAQ 3: I am not observing the expected induction of apoptosis after ONC201 treatment.
While ONC201 is known to induce apoptosis, the extent and timing can be cell-type specific.[1][7] In some cases, the primary effect might be anti-proliferative rather than apoptotic.[8]
Potential Causes and Troubleshooting Steps:
-
Insufficient Dose or Duration: Apoptosis induction by ONC201 is dose and time-dependent. Lower concentrations or shorter incubation times may only lead to cell cycle arrest.[1][8]
-
Solution: Increase the concentration of ONC201 and/or extend the treatment duration based on preliminary viability assays.
-
-
Apoptosis Assay Sensitivity: The method used to detect apoptosis is critical. Early apoptotic events are best detected by Annexin V staining, while later events can be monitored by measuring caspase activity or sub-G1 DNA content.
-
Solution: Use a combination of apoptosis assays to get a comprehensive picture. For example, co-stain with Annexin V and a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Line Resistance: Some cell lines may be resistant to ONC201-induced apoptosis.[8] The anti-tumor effect in these cells might be primarily cytostatic.
-
Solution: Investigate other cellular outcomes, such as cell cycle arrest, by performing cell cycle analysis (e.g., PI staining and flow cytometry).
-
Caption: Decision tree for troubleshooting apoptosis assays.
FAQ 4: I'm having trouble with my Western blots for ONC201-related signaling pathways.
Western blotting for proteins in the ONC201 signaling pathway can be challenging due to low protein abundance or antibody issues.
Potential Causes and Troubleshooting Steps:
-
Weak or No Signal:
-
Cause: Insufficient protein loading, low abundance of the target protein, or suboptimal antibody concentration.
-
Solution: Increase the amount of protein loaded per lane. Use an antibody known to be effective for Western blotting and optimize its concentration. Ensure the primary antibody is incubated for a sufficient time (e.g., overnight at 4°C).
-
-
High Background:
-
Cause: Inadequate blocking, excessive antibody concentration, or insufficient washing.
-
Solution: Optimize the blocking step by using an appropriate blocking buffer (e.g., 5% BSA or non-fat milk) for at least 1 hour at room temperature. Reduce the primary and secondary antibody concentrations and increase the number and duration of wash steps.[9]
-
-
Non-specific Bands:
-
Cause: Primary antibody may be cross-reacting with other proteins, or the protein sample may be degraded.
-
Solution: Use a more specific primary antibody. Ensure that protease and phosphatase inhibitors are added to your lysis buffer to prevent protein degradation.[4]
-
Caption: Simplified signaling pathway of ONC201.
Detailed Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[4]
-
Treatment: Treat cells with a range of ONC201 concentrations (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).[4]
-
MTT Incubation: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with ONC201 at the desired concentration and for the optimal duration determined from viability assays.
-
Cell Collection: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., 5 µL of each).
-
Incubation: Incubate at room temperature for 5-15 minutes in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse ONC201-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[4]
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[4]
References
- 1. ONC201 selectively induces apoptosis in cutaneous T-cell lymphoma cells via activating pro-apoptotic integrated stress response and inactivating JAK/STAT and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cell line sensitivity: Topics by Science.gov [science.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anti-Tumor and Anti-Invasive Effects of ONC201 on Ovarian Cancer Cells and a Transgenic Mouse Model of Serous Ovarian Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
ONC201 Technical Support Center: Degradation and Stability in Solution
Welcome to the ONC201 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of ONC201 in experimental solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause ONC201 to degrade in solution?
A1: ONC201 is primarily sensitive to light and oxidation.[1][2][3][4] It is relatively stable under hydrolytic (both acidic and basic) and thermal stress conditions when in solid form.[1] Degradation in solution is significantly influenced by the pH of the medium.
Q2: How does pH affect the stability of ONC201 in solution?
A2: An acidic environment (pH < 6) significantly enhances the stability of ONC201 against both photo-oxidation and chemical oxidation.[3] As the pH increases, the rate of degradation under light exposure and in the presence of oxidizing agents also increases.
Q3: What are the known degradation products of ONC201?
A3: Forced degradation studies have identified several degradation products resulting from photolytic and oxidative stress.[2][4] These products arise from structural changes to the imidazole, tetrahydropyridine, and piperidine (B6355638) rings, as well as the displacement of the benzyl (B1604629) and o-xylene (B151617) rings.[2]
Q4: What is the recommended solvent for preparing ONC201 stock solutions?
A4: While specific solvent recommendations for long-term storage are not extensively detailed in the provided literature, aqueous solutions are commonly used for experimental purposes. Given its increased stability in acidic conditions, using a slightly acidic buffer (pH < 6) may be beneficial for short-term experimental use. For clinical trial purposes, ONC201 has been formulated as an oral solution and in chewable units, indicating its compatibility with aqueous-based vehicles.[5]
Q5: Can I use antioxidants to prevent the degradation of ONC201?
A5: Yes, certain antioxidants can mitigate oxidative degradation. N-acetylcysteine and sodium sulfite (B76179) have been shown to have a protective effect. However, ascorbic acid is not recommended as it may chemically interact with ONC201, leading to the formation of different degradation products.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of ONC201 in cell-based assays.
Possible Cause: Degradation of ONC201 in the experimental solution.
Troubleshooting Steps:
-
Protect from Light: Prepare and handle ONC201 solutions under subdued light. Use amber-colored vials or wrap containers in aluminum foil to minimize light exposure during storage and experiments.
-
Control pH: Ensure the pH of your final assay medium is slightly acidic (ideally pH < 6) if compatible with your experimental system. Dissolving ONC201 dihydrochloride (B599025) in water typically results in a pH of around 4.[1]
-
Fresh Preparations: Prepare ONC201 solutions fresh for each experiment whenever possible. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Avoid Contaminants: Ensure solvents and buffers are free of oxidizing contaminants.
Workflow for Handling ONC201 in the Laboratory
Quantitative Data on ONC201 Stability
The following tables summarize the degradation of ONC201 under various stress conditions based on data extracted from published studies.
Table 1: Photodegradation of ONC201 in Aqueous Solution (1 mg/mL) at Different pH Values
| Time (hours) | Remaining ONC201 at pH 4 (%) | Remaining ONC201 at pH 6 (%) |
| 0 | 100 | 100 |
| 3 | ~95 | ~85 |
| 6 | ~90 | ~75 |
| 24 | ~70 | ~40 |
| 48 | ~50 | ~20 |
Data extracted and estimated from Figure 6 of Annereau et al., Pharmaceutics, 2023.[1]
Table 2: Oxidative Degradation of ONC201 in Aqueous Solution (1 mg/mL) with 0.3% H₂O₂ at Room Temperature
| Time (hours) | Remaining ONC201 (pH 4.1) (%) | Remaining ONC201 (pH 6.1) (%) |
| 0 | 100 | 100 |
| 24 | ~80 | ~60 |
| 48 | ~65 | ~40 |
| 72 | ~50 | ~25 |
Data extracted and estimated from Figure 9a of Annereau et al., Pharmaceutics, 2023.[1]
Table 3: Effect of Antioxidants on Oxidative Degradation of ONC201 (1 mg/mL with 0.3% H₂O₂) after 72 hours
| Condition | Remaining ONC201 (%) |
| ONC201 + H₂O₂ (pH 4.1) | ~50 |
| ONC201 + H₂O₂ + N-acetylcysteine (0.5 mg/mL) | ~80 |
| ONC201 + H₂O₂ + Sodium Sulfite (0.5 mg/mL) | ~50 |
| ONC201 + H₂O₂ + Ascorbic Acid (0.5 mg/mL) | Not recommended due to interaction |
Data extracted and estimated from Figure 9a of Annereau et al., Pharmaceutics, 2023.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of ONC201
This protocol is based on the methods described by Annereau et al. (2023) and is aligned with ICH Q1A (R2) and Q1B guidelines.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of ONC201 dihydrochloride at a concentration of 1 mg/mL in ultrapure water.
2. Stress Conditions:
-
Photolytic Stress:
-
Expose the ONC201 solution to simulated light (e.g., using a Q-SUN Xe-1 xenon test chamber) with a broad spectrum (300-800 nm).
-
Collect samples at specified time points (e.g., 0, 1, 3, 6, 24, and 48 hours).
-
To study the effect of pH, adjust the pH of the solution to desired values (e.g., 4 and 6) using dilute HCl or NaOH before light exposure.
-
-
Oxidative Stress:
-
Add hydrogen peroxide (H₂O₂) to the ONC201 solution to a final concentration of 0.3%.
-
Store the solution at room temperature, protected from light.
-
Analyze samples at various time points (e.g., 0, 24, 48, and 72 hours).
-
-
Hydrolytic and Thermal Stress (for comparison):
-
Hydrolytic: The literature indicates ONC201 is stable under these conditions. To confirm, incubate the solution with 1M HCl and 1M NaOH at 40°C for up to a week.
-
Thermal: The literature indicates ONC201 solid is stable. To confirm, store ONC201 powder at 105°C for 15 days.
-
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Quantify the remaining ONC201 and detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for ONC201
This method is adapted from the analytical conditions reported by Annereau et al. (2023).[1]
1. Chromatographic System:
-
HPLC System: Agilent 1260 Infinity or equivalent, coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
Column: Phenomenex C18 (250 x 4.6 mm; 5 µm).
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: 254 nm.
-
Flow Rate: 0.4 mL/min.
2. Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in ultrapure water.
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile.
3. Gradient Program:
-
0-35 min: 95% A → 0% A
-
35-37 min: 0% A → 95% A
-
37-40 min: 95% A (re-equilibration)
4. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase (initial conditions) to an appropriate concentration for analysis.
5. Data Analysis:
-
Integrate the peak area of ONC201 and any degradation products.
-
Calculate the percentage of remaining ONC201 relative to the time-zero sample.
ONC201 Signaling Pathway
ONC201 exerts its anti-cancer effects through a dual mechanism of action: antagonism of the Dopamine Receptor D2/3 (DRD2/3) and allosteric agonism of the mitochondrial protease ClpP.[6][7]
ONC201 Dual Mechanism of Action
This technical support guide provides a foundational understanding of ONC201's stability and degradation characteristics. For further in-depth information, please refer to the cited scientific literature.
References
- 1. Molecular Mechanisms Involved in the Chemical Instability of ONC201 and Methods to Counter Its Degradation in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolu… [ouci.dntb.gov.ua]
- 3. Molecular Mechanisms Involved in the Chemical Instability of ONC201 and Methods to Counter Its Degradation in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. ONC201 (Dordaviprone) in Recurrent H3 K27M–Mutant Diffuse Midline Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TIC10g in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering resistance to TIC10g (also known as ONC201) in their cancer cell experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential molecular mechanisms?
A1: Acquired resistance to this compound, a TRAIL-inducing compound, can arise from various molecular alterations. The primary mechanisms often involve changes in the TRAIL signaling pathway or the activation of pro-survival pathways.[1][2][3][4][5] Key mechanisms include:
-
Alterations in the TRAIL Signaling Pathway:
-
Downregulation or mutation of Death Receptors (DR4/DR5): Reduced expression or mutations in these receptors can prevent this compound-induced TRAIL from initiating apoptosis.[1][4]
-
Defects in Downstream Signaling Components: Impaired function of essential adaptor proteins like FADD or initiator caspase-8 can block the formation of the Death-Inducing Signaling Complex (DISC).[1][2]
-
Overexpression of Anti-Apoptotic Proteins: Increased levels of proteins like c-FLIP, Bcl-2, Bcl-X(L), and XIAP can inhibit caspase activation and prevent apoptosis.[1][2][6]
-
-
Activation of Pro-Survival Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Constitutive activation of this pathway is a common mechanism of resistance to TRAIL-induced apoptosis.[2][7]
-
MAPK/ERK Pathway: Activation of this pathway can promote cell survival and counteract the pro-apoptotic signals initiated by this compound.[1][4]
-
NF-κB Pathway: This pathway can upregulate the expression of anti-apoptotic genes, contributing to a resistant phenotype.[1][3]
-
-
Role of Cancer Stem Cells (CSCs): A subpopulation of CSCs may inherently possess or acquire resistance to this compound through mechanisms like overexpression of efflux pumps or enhanced DNA damage repair.[4]
-
EGFR Signaling: In certain contexts, such as H3K27M-mutant diffuse midline glioma, activation of EGFR signaling has been implicated in ONC201/TIC10g resistance.[8][9]
Q2: I am observing reduced efficacy of this compound in my xenograft model. What could be the contributing factors?
A2: In addition to the molecular mechanisms mentioned above, in vivo resistance can be influenced by the tumor microenvironment (TME). Factors such as the presence of immunosuppressive cells, altered cytokine profiles, and the physical barrier of the extracellular matrix can all contribute to reduced drug efficacy. Furthermore, pharmacokinetic and pharmacodynamic issues, such as poor tumor penetration, can limit the effectiveness of this compound in a xenograft model.
Q3: How can I experimentally verify the mechanism of resistance in my cell line?
A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Western Blot Analysis: Assess the protein levels of key components of the TRAIL and survival pathways (e.g., DR4, DR5, caspase-8, c-FLIP, Bcl-2, p-Akt, p-ERK).
-
Flow Cytometry: Analyze the surface expression of DR4 and DR5. You can also assess apoptosis using Annexin V/PI staining.
-
Gene Expression Analysis (qPCR or RNA-seq): Examine the mRNA levels of genes involved in the relevant pathways.
-
Functional Assays: Use specific inhibitors for pathways like PI3K (e.g., LY294002) or MEK (e.g., U0126) in combination with this compound to see if sensitivity is restored.
-
Genetic Sequencing: Sequence key genes like DR4, DR5, and caspase-8 to identify potential mutations.
Overcoming this compound Resistance: Combination Strategies
A primary strategy to overcome this compound resistance is through combination therapy. By targeting multiple pathways simultaneously, you can often restore sensitivity and achieve a synergistic anti-cancer effect.[2][10][11][12][13]
Q4: What are some effective combination strategies to overcome this compound resistance?
A4: Several classes of drugs have shown promise in preclinical studies when combined with TRAIL-inducing agents like this compound:
-
HDAC Inhibitors: Histone deacetylase inhibitors can upregulate the expression of TRAIL receptors, sensitizing resistant cells to this compound.[4][14]
-
Proteasome Inhibitors (e.g., Bortezomib): These agents can overcome resistance by reducing the levels of anti-apoptotic proteins like c-FLIP and XIAP.[2][15]
-
BH3 Mimetics (e.g., ABT-263): These drugs inhibit anti-apoptotic Bcl-2 family proteins, thereby lowering the threshold for apoptosis induction by this compound.[6][16]
-
Kinase Inhibitors: Targeting survival pathways with inhibitors of PI3K, Akt, or MEK can effectively reverse resistance.[2][17]
-
Chemotherapeutic Agents: Conventional chemotherapy can synergize with this compound by inducing cellular stress and upregulating components of the apoptotic machinery.[6]
-
Glycolysis Inhibitors (e.g., 2-Deoxyglucose): Since this compound can induce metabolic reprogramming, combining it with a glycolysis inhibitor can be an effective strategy.[18]
Data on Combination Therapies
| Combination Agent | Cancer Type | Effect | Reference |
| HDAC Inhibitors | Gastrointestinal Cancer | Increased TRAIL expression, restored sensitivity to TRAIL-induced apoptosis.[14] | [14] |
| Paxalisib (PI3K/AKT inhibitor) | Diffuse Intrinsic Pontine Glioma (DIPG) | Synergistic cytotoxicity, reduced PI3K/AKT signaling.[17] | [17] |
| ABT-263 (Bcl-2/Bcl-xL inhibitor) | Glioblastoma | Strong synergistic cell death induction.[16] | [16] |
| 2-Deoxyglucose | Medulloblastoma | Synergistically impaired cell viability.[18] | [18] |
| Everolimus | Breast Cancer | Inhibited growth of resistant cancer cells.[19] | [19] |
Experimental Protocols
Protocol 1: Western Blot for Key Signaling Proteins
-
Cell Lysis: Treat this compound-sensitive and -resistant cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, c-FLIP, Bcl-2, Caspase-8, DR5, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound alone or in combination with a second agent for 48-72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of resistance to this compound-induced apoptosis.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Mechanisms of resistance to TRAIL-induced apoptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRAIL of Hope Meeting Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Behind the Adaptive and Resistance Mechanisms of Cancer Stem Cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trailing TRAIL Resistance: Novel Targets for TRAIL Sensitization in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Countering TRAIL Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chadtough.org [chadtough.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. researchgate.net [researchgate.net]
- 14. Combination of LowDose Epigenetic Modifiers and TIC10 for the Activation of Antitumor Immunity and Inhibition of Tumor Growth in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. TIC10/ONC201 synergizes with Bcl-2/Bcl-xL inhibition in glioblastoma by suppression of Mcl-1 and its binding partners in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DIPG-32. AKT SIGNALING DRIVES RESISTANCE TO ONC201 IN DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcoming cancer resistance | eLife Science Digests | eLife [elifesciences.org]
ONC201 Technical Support Center: Optimizing Treatment Duration and Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ONC201 treatment parameters. Find troubleshooting tips and answers to frequently asked questions to refine your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ONC201?
ONC201 is the first of a new class of anti-cancer compounds known as imipridones.[1] Its primary mechanism involves the antagonism of dopamine (B1211576) receptors DRD2 and DRD3.[2][3] This action initiates a cascade of downstream effects, including the dual inhibition of Akt and ERK phosphorylation.[2][4][5] This leads to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the pro-apoptotic ligand TRAIL.[2][3][4] Additionally, ONC201 activates the integrated stress response (ISR), resulting in the upregulation of Death Receptor 5 (DR5), further sensitizing cancer cells to apoptosis.[2][3] Some studies also indicate that ONC201 can activate the mitochondrial protease ClpP, contributing to its anti-cancer effects.[1][3]
Q2: What is a typical effective concentration range for ONC201 in vitro?
The effective concentration of ONC201 in vitro is cell-line dependent. However, studies have shown anti-proliferative and pro-apoptotic effects in the low micromolar range. For instance, in various endometrial and cutaneous T-cell lymphoma cell lines, decreased cell viability and apoptosis were observed at concentrations between 1.25 µM and 10.0 µM.[6] Specifically, some endometrial cancer cell lines showed decreased viability at clinically achievable concentrations of 2–4 μM.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.
Q3: What is the recommended treatment duration to observe an effect?
The duration of ONC201 treatment required to observe an effect can vary. Inhibition of Akt and ERK phosphorylation can be detected in vivo as early as a few hours and can last up to 96 hours after a single dose.[2] For in vitro apoptosis assays, treatment times of 48 to 72 hours are commonly reported to show significant effects.[1][6] For cell viability assays, a 72-hour incubation period is a common starting point.[1]
Q4: Is ONC201 effective against cancer stem cells (CSCs)?
Yes, preclinical studies have shown that ONC201 is effective against cancer stem-like cells. It has been shown to inhibit the growth of glioblastoma CSCs in 3D neurosphere cultures.[2]
Q5: Can ONC201 cross the blood-brain barrier?
Yes, ONC201 is a small molecule that can cross the blood-brain barrier.[2][4][5] This property makes it a promising candidate for the treatment of brain tumors such as glioblastoma.[2]
Troubleshooting Guides
Problem 1: Little to no apoptosis is observed after ONC201 treatment.
-
Possible Cause 1: Suboptimal Concentration. The concentration of ONC201 may be too low for the specific cell line being used.
-
Solution: Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 20 µM) to determine the IC50 value for your cell line.
-
-
Possible Cause 2: Insufficient Treatment Duration. The incubation time may not be long enough to induce apoptosis.
-
Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72, and 96 hours) to identify the optimal time point for apoptosis induction.
-
-
Possible Cause 3: Cell Line Resistance. The cell line may be inherently resistant to ONC201-induced apoptosis.
-
Solution: Confirm the expression of key pathway components such as DRD2, DRD3, and DR5 in your cell line. Consider testing ONC201 in combination with other agents that may sensitize the cells.
-
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to variability.
-
Solution: Ensure a single-cell suspension before seeding and use a multichannel pipette for plating. Visually inspect plates after seeding to confirm even cell distribution.
-
-
Possible Cause 2: Edge Effects. Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and drug concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Drug Instability. Improper storage or handling of ONC201 can lead to degradation.
-
Solution: Store ONC201 stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Data Presentation
Table 1: In Vitro ONC201 Concentration and Effects
| Cell Line Type | Concentration Range | Observed Effects | Reference |
| Endometrial Cancer | 2 - 4 µM | Decreased cell viability, TRAIL/DR5 induction | [3] |
| Cutaneous T-cell Lymphoma | 1.25 - 10.0 µM | Time-dependent cell growth inhibition, Apoptosis | [6] |
| Colon Cancer (HCT116) | 5 µM | Surface TRAIL and DR5 expression | [1][4] |
Table 2: In Vivo ONC201 Dosing Schedules from Clinical Trials
| Dosing Schedule | Patient Population | Key Findings | Reference |
| 625 mg, once every 3 weeks | Recurrent Glioblastoma | Recommended Phase II dose, well-tolerated and biologically active. | [7] |
| 625 mg, once weekly | Recurrent H3 K27M-mutant Glioma | Well-tolerated and biologically active. | [8][9] |
| 625 mg, twice weekly | Pediatric H3 K27M-mutant Glioma | Well-tolerated, no dose-limiting toxicities reported. | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the effect of ONC201 on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
ONC201
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of ONC201 in complete medium. Remove the old medium and add 100 µL of the ONC201 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumorigenic effect of combination treatment with ONC201 and TRAIL in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ONC201 selectively induces apoptosis in cutaneous T-cell lymphoma cells via activating pro-apoptotic integrated stress response and inactivating JAK/STAT and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 8. onclive.com [onclive.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: TIC10g In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TIC10g (also known as ONC201) in in vivo experimental settings. Our goal is to help you minimize potential toxicity and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ONC201, is a first-in-class small molecule inhibitor being investigated for its anti-cancer and anti-inflammatory properties. Its mechanism of action is multi-faceted and includes:
-
Induction of TRAIL Pathway: this compound upregulates the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor, Death Receptor 5 (DR5), leading to apoptosis in cancer cells.[1][2] This is mediated through the dual inhibition of Akt and ERK signaling, which leads to the activation of the transcription factor FOXO3a.[1]
-
Dopamine Receptor D2/D3 (DRD2/3) Antagonism: ONC201 acts as a selective antagonist of DRD2 and DRD3.[1][3][4]
-
ClpP Agonism: It is also an agonist of the mitochondrial caseinolytic protease P (ClpP), leading to the degradation of mitochondrial proteins and disruption of mitochondrial function.[3][5][6]
Q2: What is the general in vivo toxicity profile of this compound?
A2: Based on extensive preclinical and clinical studies, this compound is generally considered to be well-tolerated with a favorable safety profile.[7][8][9][10][11][12] In human clinical trials, no dose-limiting toxicities (DLTs) have been observed, even with dose escalation.[8][13] The most commonly reported treatment-related adverse event is mild to moderate fatigue.[7][9] Preclinical toxicology studies in rats and dogs have also supported its safety.[10][11]
Q3: Has a Maximum Tolerated Dose (MTD) or LD50 been established for this compound in animals?
Troubleshooting Guide: In Vivo Experiments
Problem 1: Observed Animal Morbidity or Weight Loss
While this compound is generally well-tolerated, unexpected toxicity can arise from issues with formulation or administration.
| Potential Cause | Troubleshooting/Optimization |
| Vehicle-Related Toxicity | - Reduce DMSO concentration: If using a DMSO-based vehicle for oral gavage, consider reducing the percentage. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For sensitive or immunocompromised animals, the DMSO concentration can be lowered to 2%.[15] - Alternative vehicles: For oral administration, consider formulating this compound in an edible jelly or using corn oil as a vehicle, which has been shown to be well-tolerated.[16][17][18] |
| Improper Gavage Technique | - Ensure proper training: Oral gavage should be performed by trained personnel to avoid esophageal injury or accidental administration into the trachea. - Use appropriate gavage needles: Use ball-tipped, flexible plastic or stainless steel gavage needles of the correct size for the animal. |
| Compound Precipitation | - Prepare fresh formulations: Due to its low aqueous solubility, this compound formulations may not be stable over long periods. It is recommended to prepare formulations fresh for each administration. - Ensure homogeneity: Vortex or sonicate the suspension thoroughly to ensure a uniform dose is administered. |
Problem 2: Lack of In Vivo Efficacy
If you are not observing the expected therapeutic effect, it may be due to suboptimal drug exposure.
| Potential Cause | Troubleshooting/Optimization |
| Poor Bioavailability | - Optimize formulation: The dihydrochloride (B599025) salt form of ONC201 has been used in clinical trials and is administered in capsules.[10][11] For preclinical studies, ensure the formulation is optimized for oral absorption. - Consider dosing schedule: While a once-every-three-weeks schedule was used in early clinical trials, more frequent (weekly or twice-weekly) dosing has been explored and shown to be effective and well-tolerated.[8][14] |
| Insufficient Dose | - Dose escalation: If no toxicity is observed, a dose-escalation study can be performed to determine the optimal therapeutic dose in your model. Doses up to 100 mg/kg weekly have been used in mice without adverse effects.[14] |
Quantitative Data Summary
Table 1: Clinical Trial Dosing and Safety of ONC201
| Study Phase | Population | Dose and Schedule | Key Safety Findings |
| Phase I | Adult Solid Tumors | 125 mg to 625 mg orally every 3 weeks | No Grade >1 drug-related adverse events. Recommended Phase 2 Dose (RP2D) defined as 625 mg.[10][11] |
| Phase I | Pediatric H3 K27M-mutant Glioma | Adult RP2D (625 mg) scaled by body weight, once weekly | No dose-limiting toxicities. Most frequent adverse events were Grade 1-2 headache, nausea, vomiting, dizziness, and increased ALT.[13] |
| Phase I | Pediatric H3 K27M-mutant Glioma | Twice-weekly on consecutive days | Well-tolerated at all dose levels with no DLTs or Grade ≥3 treatment-related adverse events.[8] |
| Integrated Analysis | Recurrent H3 K27M-mutant Diffuse Midline Glioma | 625 mg once weekly | Most common Grade ≥3 treatment-related adverse event was fatigue (10%). No Grade 4 events, deaths, or discontinuations.[9] |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animal Handling and Restraint:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Use a sterile, appropriately sized ball-tipped gavage needle.
-
With the mouse's head tilted slightly upwards, gently insert the needle into the esophagus. The needle should pass with minimal resistance.
-
-
Substance Administration:
-
Slowly administer the prepared this compound formulation. The volume should not exceed 10 mL/kg unless otherwise justified.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate signs of distress, such as labored breathing or regurgitation.
-
Return the animal to its cage and monitor according to the experimental protocol.
-
Protocol 2: Preparation of a Common Vehicle for Oral Gavage
This formulation is widely used for administering hydrophobic compounds to rodents.
-
Component Preparation:
-
Prepare sterile solutions of Dimethyl sulfoxide (B87167) (DMSO), PEG300, Tween-80, and saline (0.9% NaCl).
-
-
Mixing Procedure:
-
In a sterile tube, dissolve the calculated amount of this compound powder in DMSO.
-
Add PEG300 and Tween-80 and vortex thoroughly.
-
Slowly add the saline while vortexing to create a stable suspension. A common final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[15]
-
-
Final Formulation:
-
The final formulation should be a homogenous suspension. Prepare fresh before each use.
-
Visualizations
References
- 1. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Neuroendocrine and rare tumor advances: A new and promising TRAIL emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. virtualtrials.org [virtualtrials.org]
- 5. Frontiers | Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Safety and pharmacokinetics of ONC201 (dordaviprone) administered two consecutive days per week in pediatric patients with H3 K27M-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. First-in-human Clinical Trial of Oral ONC201 in Patients with Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 18. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blots for Foxo3a Nuclear Translocation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western blotting for Foxo3a nuclear translocation.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any Foxo3a signal in my nuclear fraction. What are the possible causes?
A1: Several factors could lead to a lack of Foxo3a signal in the nuclear fraction:
-
Inefficient Nuclear Extraction: The nuclear lysis buffer may not be effectively disrupting the nuclear membrane. Ensure your protocol includes mechanical disruption steps like sonication or passing the lysate through a small gauge needle.[1]
-
Low Protein Expression: The cell type or treatment condition you are using may not result in significant Foxo3a nuclear translocation. It's recommended to use a positive control, such as treating cells with a PI3K inhibitor like LY294002, to induce Foxo3a nuclear import.[2][3]
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein. Always include a fresh protease inhibitor cocktail in your lysis buffers.[4][5]
-
Poor Antibody Performance: The primary antibody may not be sensitive enough or may not be recognizing the Foxo3a protein in your samples. Ensure your antibody is validated for Western blotting and use the recommended dilution.[6][7][8]
-
Inefficient Transfer: The transfer of high molecular weight proteins like Foxo3a (~71-97 kDa) to the membrane might be incomplete.[8][9] Optimize your transfer time and voltage. Staining the membrane with Ponceau S after transfer can help verify transfer efficiency.[10]
Q2: I am seeing a strong Foxo3a signal in both the cytoplasmic and nuclear fractions, even in my untreated control. What does this mean?
A2: This could indicate a few issues:
-
Cross-Contamination of Fractions: This is the most common reason. During the subcellular fractionation process, the cytoplasmic fraction can contaminate the nuclear fraction, or vice-versa. Ensure careful separation of the supernatant (cytoplasmic fraction) from the pellet (nuclear fraction). Washing the nuclear pellet with a cytoplasmic lysis buffer before nuclear lysis can help minimize contamination.[11]
-
Basal Level of Nuclear Foxo3a: Some cell types may have a basal level of Foxo3a in the nucleus even under normal growth conditions.[12]
-
Antibody Non-Specificity: The antibody may be recognizing other proteins in addition to Foxo3a. Check the antibody datasheet for any known cross-reactivity. Running a knockout or knockdown cell line as a negative control can validate antibody specificity.[8]
Q3: I am trying to detect phosphorylated Foxo3a (p-Foxo3a) and total Foxo3a. I see a strong total Foxo3a band but a very weak or no p-Foxo3a band. Why is this?
A3: Detecting phosphoproteins can be challenging. Here are some potential reasons:
-
Phosphatase Activity: Endogenous phosphatases can dephosphorylate Foxo3a during sample preparation. It is crucial to include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your lysis buffers.[5][13]
-
Low Abundance of p-Foxo3a: The phosphorylated form of Foxo3a might be present at very low levels, especially if you are expecting it in the nuclear fraction (as phosphorylation typically leads to cytoplasmic retention).[2][14]
-
Antibody Issues: The phospho-specific antibody may be of low affinity or may not be working optimally. Ensure you are using the correct blocking buffer (BSA is often recommended for phospho-antibodies over milk) and antibody dilution.[13]
-
Incorrect Subcellular Location: Phosphorylated Foxo3a is primarily located in the cytoplasm.[3][14] You should expect to see a stronger p-Foxo3a signal in the cytoplasmic fraction.
Q4: My Western blot shows multiple bands for Foxo3a. What could be the reason?
A4: Multiple bands for Foxo3a can arise from several factors:
-
Post-Translational Modifications (PTMs): Foxo3a can undergo various PTMs, including phosphorylation and ubiquitination, which can cause it to migrate at different molecular weights.[5][14]
-
Protein Isoforms: Alternative splicing of the FOXO3A gene can result in different protein isoforms. Check resources like UniProt to see if multiple isoforms are listed for your species of interest.[5]
-
Protein Degradation: If protease inhibitors are not used effectively, you may see smaller bands corresponding to degradation products.[5]
-
Antibody Non-Specificity: The antibody may be recognizing other proteins. Validate your antibody with appropriate controls.
Troubleshooting Guides
Guide 1: No or Weak Foxo3a Signal in the Nuclear Fraction
This guide provides a step-by-step approach to troubleshoot the absence of a Foxo3a signal in your nuclear extracts.
Caption: Troubleshooting workflow for no or weak Foxo3a nuclear signal.
Guide 2: Foxo3a Signal Detected in Both Cytoplasmic and Nuclear Fractions
This guide helps to address issues of cross-contamination between subcellular fractions.
| Problem | Possible Cause | Recommended Solution |
| Foxo3a in Nuclear Fraction of Untreated Cells | Cross-contamination from the cytoplasm. | 1. Carefully collect the cytoplasmic supernatant without disturbing the nuclear pellet. 2. Wash the nuclear pellet with ice-cold PBS or cytoplasmic lysis buffer before proceeding to nuclear extraction.[11] |
| Cytoplasmic marker (e.g., Tubulin, GAPDH) in Nuclear Fraction | Incomplete cell lysis, leaving cytoplasmic components attached to the nucleus. | 1. Increase incubation time in the cytoplasmic lysis buffer. 2. Ensure thorough but gentle mixing during cytoplasmic lysis. |
| Nuclear marker (e.g., Lamin B1, Histone H3) in Cytoplasmic Fraction | Nuclear lysis during the cytoplasmic extraction step due to harsh conditions. | 1. Use a milder detergent in the cytoplasmic lysis buffer (e.g., NP-40). 2. Reduce the physical disruption (e.g., vortexing) during cytoplasmic extraction. |
Experimental Protocols
Protocol 1: Subcellular Fractionation for Cytoplasmic and Nuclear Extracts
This protocol is adapted from standard cell biology methods for separating cytoplasmic and nuclear fractions for Western blot analysis.[1][4][11]
Reagents:
-
Cytoplasmic Lysis Buffer (CLB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40.
-
Nuclear Lysis Buffer (NLB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT.
-
Protease and Phosphatase Inhibitor Cocktail: Add fresh to lysis buffers before use.
Procedure:
-
Cell Collection: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of ice-cold CLB with inhibitors. Incubate on ice for 15 minutes, vortexing gently for 10 seconds every 5 minutes.
-
Isolate Cytoplasm: Centrifuge at 1,000 x g for 5 minutes at 4°C. Carefully collect the supernatant, which is the cytoplasmic fraction.
-
Wash Nuclei: Wash the remaining pellet with 200 µL of ice-cold CLB (without NP-40) to remove residual cytoplasmic proteins. Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Nuclear Lysis: Resuspend the nuclear pellet in 50-100 µL of ice-cold NLB with inhibitors.
-
Mechanical Disruption: Sonicate the nuclear suspension on ice (e.g., 3 pulses of 10 seconds each) or pass it through a 27-gauge needle 10 times to ensure complete nuclear lysis and shear DNA.[1]
-
Isolate Nuclear Proteins: Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear proteins.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
| Parameter | Cytoplasmic Lysis | Nuclear Lysis |
| Centrifugation Speed | 1,000 x g | 14,000 x g |
| Incubation Time | 15 minutes | 30 minutes |
| Key Detergent | 0.5% NP-40 | None (high salt) |
| Mechanical Disruption | Gentle vortexing | Sonication/Syringing |
Protocol 2: Western Blotting for Total and Phospho-Foxo3a
Procedure:
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) from cytoplasmic and nuclear extracts with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on an 8-10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in either 5% non-fat dry milk in TBST (for total Foxo3a) or 5% BSA in TBST (for phospho-Foxo3a).[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Foxo3a or anti-phospho-Foxo3a) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.[6][9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To detect another protein on the same blot (e.g., total Foxo3a after p-Foxo3a, or loading controls), the membrane can be stripped and re-probed.
Signaling Pathway and Experimental Workflow
Foxo3a Nuclear Translocation Signaling Pathway
The nuclear translocation of Foxo3a is primarily regulated by the PI3K/Akt signaling pathway. Growth factors activate PI3K, which in turn activates Akt. Akt then phosphorylates Foxo3a, leading to its binding to 14-3-3 proteins and subsequent retention in the cytoplasm.[2][14] Conversely, inhibition of the PI3K/Akt pathway, or activation of stress-related kinases like JNK and p38, promotes Foxo3a dephosphorylation and translocation into the nucleus, where it can regulate the transcription of target genes.[14][15][16]
Caption: Regulation of Foxo3a nuclear translocation by signaling pathways.
Experimental Workflow for Monitoring Foxo3a Nuclear Translocation
This diagram outlines the key steps in an experiment designed to measure the nuclear translocation of Foxo3a using Western blotting.
Caption: Workflow for Western blot analysis of Foxo3a translocation.
References
- 1. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 2. Kinetics of nuclear-cytoplasmic translocation of Foxo1 and Foxo3A in adult skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Interrogation of FOXO3a Nuclear Translocation Identifies Potent and Selective Inhibitors of Phosphoinositide 3-Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. FoxO3a (75D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. FoxO3a Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Anti-FOXO3A antibody [EPR1950] (ab109629) | Abcam [abcam.com]
- 9. FoxO3a Antibody (#9467) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 12. Regulation of the Intracellular Localization of Foxo3a by Stress-Activated Protein Kinase Signaling Pathways in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. A pathway from JNK through decreased ERK and Akt activities for FOXO3a nuclear translocation in response to UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Variability in TRAIL Induction with ONC201
Welcome to the technical support center for researchers utilizing ONC201. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in TNF-related apoptosis-inducing ligand (TRAIL) induction with ONC201.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ONC201 induces TRAIL and its receptor, DR5?
A1: ONC201 primarily induces TRAIL and its death receptor 5 (DR5) through the activation of the integrated stress response (ISR) pathway.[1][2][3][4] This process is largely independent of p53 status.[1][5] The key molecular players in this pathway are Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[1][2] ONC201 treatment leads to the activation of eIF2α kinases, such as HRI and PKR, which in turn phosphorylate eIF2α.[1][2] This event promotes the preferential translation of ATF4 mRNA.[5] Subsequently, ATF4, in concert with CHOP, transcriptionally upregulates the genes encoding for TRAIL and DR5, leading to apoptosis in sensitive cancer cells.[1][6]
Q2: We are observing significant variability in TRAIL induction across different cancer cell lines treated with ONC201. What could be the underlying reasons?
A2: The variability in ONC201-mediated TRAIL induction is a documented phenomenon and can be attributed to several factors intrinsic to the cancer cells:
-
Status of the Integrated Stress Response (ISR) Pathway: The functionality of the ISR pathway is paramount. Cell lines that do not activate ATF4 in response to ONC201 are often resistant and will not show significant TRAIL induction.[1][2][4]
-
Akt/ERK Signaling: ONC201 has been shown to inhibit the pro-survival Akt and ERK signaling pathways.[1][7] In some cell lines, the constitutive activity or feedback activation of these pathways can counteract the pro-apoptotic signals initiated by ONC201, leading to resistance and reduced TRAIL expression.[8]
-
EGFR Signaling: In certain contexts, such as H3K27M-mutant diffuse midline glioma, hyperactive EGFR signaling can confer resistance to ONC201, potentially by altering the metabolic landscape in a way that antagonizes the effects of ONC201.[9]
-
Expression of Inhibitor of Apoptosis Proteins (IAPs): The abundance of proteins like X-linked inhibitor of apoptosis protein (XIAP) can negatively correlate with the extent of apoptosis in response to ONC201, even if TRAIL is induced.[1][2]
-
Genetic Context: Specific mutations, such as the H3K27M mutation in diffuse midline gliomas, have been associated with a particular sensitivity to ONC201, although resistance can still emerge.[10][11]
Q3: Is there a correlation between ONC201 dosage and the level of TRAIL induction?
A3: Yes, the induction of TRAIL by ONC201 is generally dose-dependent. Higher concentrations of ONC201 typically lead to a more robust induction of TRAIL expression. However, it is crucial to determine the optimal dose for each cell line, as excessively high concentrations can lead to off-target effects or cytotoxicity that is independent of TRAIL. It is recommended to perform a dose-response curve for each new cell line being tested.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low TRAIL induction observed after ONC201 treatment. | 1. Cell line is resistant: The cell line may have a deficient Integrated Stress Response (ISR) pathway or hyperactive pro-survival signaling (e.g., Akt/ERK, EGFR).2. Suboptimal ONC201 concentration: The dose of ONC201 may be too low to effectively induce the ISR.3. Incorrect incubation time: The time course for TRAIL induction may vary between cell lines. | 1. Assess ISR activation: Perform western blot analysis for key ISR markers like phosphorylated eIF2α, ATF4, and CHOP. If these are not induced, the cell line is likely resistant via this mechanism.2. Perform a dose-response experiment: Treat cells with a range of ONC201 concentrations (e.g., 1 µM to 30 µM) to determine the optimal dose for TRAIL induction in your specific cell line.[3]3. Conduct a time-course experiment: Harvest cells at different time points (e.g., 24, 48, 72 hours) post-treatment to identify the peak of TRAIL expression. |
| TRAIL is induced, but there is no significant apoptosis. | 1. Blockade of downstream apoptotic signaling: High levels of anti-apoptotic proteins (e.g., XIAP, Bcl-2) may be present.2. Decoy receptor expression: Cancer cells may express high levels of decoy receptors (e.g., DcR1, DcR2) that bind TRAIL but do not transduce an apoptotic signal. | 1. Assess levels of anti-apoptotic proteins: Perform western blot analysis for proteins like XIAP and Bcl-2. Consider co-treatment with inhibitors of these proteins (e.g., ABT-199 for Bcl-2) to enhance ONC201-induced apoptosis.[5]2. Analyze decoy receptor expression: Use flow cytometry or qPCR to quantify the expression of decoy receptors on your cells. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Factors such as cell density, passage number, and serum concentration can influence cellular responses.2. ONC201 stability: Improper storage or handling of the ONC201 compound can lead to degradation. | 1. Standardize cell culture protocols: Ensure consistent cell seeding density, use cells within a defined passage number range, and maintain consistent media and serum formulations.2. Properly store and handle ONC201: Follow the manufacturer's instructions for storage (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment. |
Experimental Protocols
Western Blot for ISR and Apoptosis Markers
-
Cell Lysis:
-
Treat cells with ONC201 at the desired concentration and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-eIF2α, ATF4, CHOP, DR5, TRAIL, cleaved Caspase-8, cleaved PARP, p-Akt, p-ERK, and β-actin (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize using a chemiluminescence imaging system.
-
Flow Cytometry for Surface TRAIL and DR5 Expression
-
Cell Preparation:
-
Treat cells with ONC201 as required.
-
Harvest cells and wash with ice-cold PBS containing 2% FBS.
-
-
Staining:
-
Resuspend cells in staining buffer and incubate with fluorochrome-conjugated antibodies against human TRAIL and DR5 for 30-60 minutes on ice in the dark.
-
Include isotype controls to account for non-specific binding.
-
-
Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Analyze the samples on a flow cytometer.
-
Signaling Pathways and Workflows
Caption: ONC201 signaling pathway for TRAIL and DR5 induction.
Caption: Troubleshooting workflow for low TRAIL induction with ONC201.
References
- 1. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONC201 (Dordaviprone) Induces Integrated Stress Response and Death in Cervical Cancer Cells [mdpi.com]
- 4. ONC201 activates ER stress to inhibit the growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATF4 induction through an atypical integrated stress response to ONC201 triggers p53-independent apoptosis in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt/ERK Inhibitor ONC201 - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 8. DIPG-32. AKT SIGNALING DRIVES RESISTANCE TO ONC201 IN DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chadtough.org [chadtough.org]
- 10. ONC201 for Glioma Treatment: Adding an Important Weapon to Our Arsenal | MDPI [mdpi.com]
- 11. michiganmedicine.org [michiganmedicine.org]
Navigating the Nuances of TIC10/ONC201: A Technical Support Guide for Researchers
Correct Chemical Structure of TIC10/ONC201 for Optimal Study Results
For researchers, scientists, and drug development professionals utilizing the promising anti-cancer agent TIC10/ONC201, precision in methodology is paramount. This technical support center provides essential guidance, troubleshooting advice, and detailed protocols to ensure the accuracy and reproducibility of your experiments. A critical starting point is the use of the correct chemical structure, as a historical misidentification has led to confusion and the availability of inactive isomers.
The biologically active form of TIC10/ONC201 is the angular [3,4-e] isomer . The linear [4,3-d] isomer, which was initially reported, is inactive.[1][2][3] Therefore, it is crucial to verify the isomeric identity of the compound before initiating any study.
Key Chemical Identifiers for the Active Isomer of TIC10/ONC201:
| Identifier | Value |
| IUPAC Name | 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one[4] |
| CAS Number | 1616632-77-9[5][6][7] |
| Molecular Formula | C₂₄H₂₆N₄O[5][7] |
| Molecular Weight | 386.49 g/mol [4][6] |
| SMILES | CC1=CC=CC=C1CN(C2=O)C3=NCCN3C4=C2CN(CC5=CC=CC=C5)CC4[5] |
Frequently Asked Questions (FAQs)
Q1: I'm seeing inconsistent or no activity with my TIC10/ONC201 compound. What could be the issue?
A1: The most common reason for a lack of activity is the use of an incorrect isomer.[3] Ensure you have obtained the angular [3,4-e] isomer (CAS: 1616632-77-9). Commercially available compounds may sometimes be the inactive linear isomer.[8] Always verify the identity of your compound through its CAS number and, if possible, analytical data from the supplier. Another potential issue could be compound degradation. TIC10/ONC201 is sensitive to light and oxidation.[9] Proper storage and handling are crucial.
Q2: What is the recommended solvent for dissolving TIC10/ONC201?
A2: TIC10/ONC201 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[10] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: What are the optimal storage conditions for TIC10/ONC201?
A3: For long-term storage, TIC10/ONC201 powder should be stored at -20°C, protected from light.[10] Stock solutions in DMSO can also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the primary mechanism of action of TIC10/ONC201?
A4: TIC10/ONC201 has a dual mechanism of action. It was initially identified as an inducer of the TRAIL (TNF-related apoptosis-inducing ligand) pathway.[11][12] It inhibits the kinases Akt and ERK, leading to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[2][3] In the nucleus, FOXO3a upregulates the expression of TRAIL and its death receptor DR5, leading to apoptosis in cancer cells.[3][13] More recently, it has been discovered that ONC201 also activates the mitochondrial protease ClpP, which contributes to its anti-cancer effects.[1][6][7]
Troubleshooting Guides
Problem 1: Inconsistent IC50/GI50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect Isomer | Verify the CAS number (1616632-77-9) and source of your TIC10/ONC201. |
| Compound Degradation | Prepare fresh stock solutions. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. |
| Cell Line Variability | Ensure consistent cell passage number and confluency at the time of treatment. Perform cell line authentication. |
| Assay Conditions | Optimize cell seeding density and incubation time. Ensure the final DMSO concentration is consistent and non-toxic across all wells. |
Problem 2: Weak or No Signal in Western Blot for p-Akt/p-ERK Inhibition
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing p-Akt and p-ERK inhibition in your cell line. |
| Lysate Preparation | Use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process. |
| Antibody Issues | Use validated antibodies for p-Akt (Ser473) and p-ERK (Thr202/Tyr204). Optimize primary antibody dilution and incubation time. |
| Low Basal Phosphorylation | If your cells have low basal levels of p-Akt or p-ERK, consider stimulating the pathway (e.g., with growth factors) before treatment to observe a clear inhibitory effect. |
Problem 3: Difficulty Observing FOXO3a Nuclear Translocation
| Potential Cause | Troubleshooting Steps |
| Incorrect Time Point | Perform a time-course experiment to identify the peak time for FOXO3a nuclear translocation after TIC10/ONC201 treatment. |
| Fixation and Permeabilization | Optimize fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1-0.5% Triton X-100) protocols for your cell line. |
| Antibody Performance | Use a validated anti-FOXO3a antibody suitable for immunofluorescence. Optimize antibody concentration and incubation conditions. |
| Imaging and Analysis | Use a high-resolution microscope and appropriate software to quantify nuclear versus cytoplasmic fluorescence intensity. |
Quantitative Data
Table 1: Reported GI50/IC50 Values of TIC10/ONC201 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | ~2.5 | [2] |
| DLD-1 | Colorectal Cancer | ~5 | [5] |
| U87 | Glioblastoma | ~1.5 | [2] |
| MDA-MB-231 | Breast Cancer | ~5 | [12] |
| PC-3 | Prostate Cancer | 10-50 | [14] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [15] |
Note: IC50/GI50 values can vary depending on the specific assay conditions and cell line passage number.
Table 2: Solubility of TIC10/ONC201
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL | [10] |
| Ethanol | ~50 mg/mL | [10] |
| Water | Sparingly soluble | [16] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TIC10/ONC201 in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of TIC10/ONC201. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for p-Akt, p-ERK, and Total Proteins
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with TIC10/ONC201 at the desired concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), p-ERK (Thr202/Tyr204), total Akt, and total ERK (typically at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000-1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for FOXO3a Nuclear Translocation
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with TIC10/ONC201 for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-FOXO3a antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBST and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
Caption: TIC10/ONC201 signaling pathway leading to apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dual Inactivation of Akt and ERK by TIC10 Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule ONC201/TIC10 Targets Chemotherapy-Resistant Colorectal Cancer Stem-like Cells in an Akt/Foxo3a/TRAIL-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Found: A Cancer Drug’s Mechanism of Action | The Scientist [the-scientist.com]
- 5. Small molecule ONC201/TIC10 targets chemotherapy-resistant colorectal cancer stem-like cells in an Akt/Foxo3a/TRAIL-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ubpbio.com [ubpbio.com]
- 11. rsc.org [rsc.org]
- 12. TIC10/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Why is my TIC10g from a commercial source inactive?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using commercially sourced TIC10g. If you are experiencing unexpected results or inactivity with your compound, please review the information below.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My commercially sourced this compound is showing no activity in my cancer cell line assays. What are the possible reasons?
There are several potential reasons why your this compound may appear inactive. These can be broadly categorized into issues with the compound itself, experimental procedures, and cellular context.
-
Incorrect Isomer: A critical issue to be aware of is the existence of an inactive isomer of this compound (also known as ONC201). Early in its development, a structurally different and biologically inactive isomer was mistakenly identified as the active compound. It is possible that your commercial source has supplied this inactive isomer.[1] This inactive version will not reduce the viability of cancer cells.[1]
-
Compound Stability and Storage: Improper storage can lead to the degradation of this compound. While it is stable for short periods at ambient temperature for shipping, long-term storage conditions are crucial.[1][2]
-
Solubility Issues: this compound is not water-soluble.[1] If the compound is not properly dissolved, its effective concentration in your experiment will be much lower than intended, leading to a lack of activity.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The activity of this compound is dependent on its downstream signaling pathway, and variations in the expression or activity of key proteins in this pathway can affect cellular response.
-
Experimental Protocol: Suboptimal experimental conditions, such as incorrect dosage, insufficient incubation time, or issues with assay reagents, can all contribute to apparent inactivity.
Q2: How can I verify the identity and activity of my this compound?
To address the possibility of an incorrect isomer or degraded compound, we recommend the following validation steps:
-
Chemical Analysis (Recommended): The most definitive way to confirm the identity of your compound is through analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. You can compare the obtained data with the known spectra of the active this compound isomer.
-
Biological Validation Assay: A functional assay is essential to confirm the biological activity of your this compound. A straightforward approach is to perform a dose-response cell viability assay in a known sensitive cell line and compare your results to published data. Additionally, you can assess the induction of downstream markers.
Q3: What are the proper storage and handling procedures for this compound?
To ensure the stability and activity of your this compound, please adhere to the following storage and handling guidelines:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Keep in a dry, dark place.[1] |
| 0-4°C | Short-term (days to weeks) | Keep in a dry, dark place.[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | |
| -20°C | Up to 1 month | Prepare aliquots to avoid repeated freeze-thaw cycles.[2] |
Important Handling Notes:
-
Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[2]
-
This compound is not water-soluble.[1] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Signaling
This protocol allows for the assessment of this compound's effect on its key downstream targets, Akt and ERK.
Methodology:
-
Cell Culture: Plate a sensitive cancer cell line (e.g., a glioblastoma or colorectal cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A successful experiment will show a dose-dependent decrease in phospho-Akt and phospho-ERK levels.
Visual Guides
This compound Signaling Pathway
Caption: this compound induces apoptosis by inhibiting Akt and ERK, leading to Foxo3a nuclear translocation and subsequent TRAIL expression.
References
ONC201 Oral Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the oral bioavailability of ONC201.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of ONC201?
A1: The primary challenges stem from its physicochemical properties. ONC201 has poor water solubility and can exhibit stability issues, which can limit its dissolution in the gastrointestinal fluid and subsequent absorption.[1][2]
Q2: What formulation strategies have been explored to enhance ONC201's oral bioavailability?
A2: Current research and clinical studies have utilized a few key strategies:
-
Salt Formation: The dihydrochloride (B599025) salt form of ONC201 has been used in clinical trials, often administered in capsules.[3] Salt formation is a common strategy to improve the solubility and dissolution rate of poorly soluble drugs.
-
Solubilizing Excipients: A pediatric oral solution has been developed using nicotinamide (B372718), a hydrotrope, to significantly enhance the solubility and stability of ONC201.[1][4]
-
Dosing Regimen Optimization: Clinical trials have explored different dosing schedules, such as once-weekly or twice-weekly, to optimize therapeutic exposure.[5]
Q3: Is there a known food effect on the oral absorption of ONC201?
A3: In early clinical trials, ONC201 was administered without food intake for two hours before or after drug administration.[3] For some oral oncology drugs, food can significantly affect bioavailability by altering gastric pH, delaying gastric emptying, or increasing splanchnic blood flow.[6][7][8] For palbociclib (B1678290), another oral oncology drug with pH-dependent solubility, administration with food modestly increased exposure and greatly reduced pharmacokinetic variability.[9] Conversely, for UFT/leucovorin, food decreased the absorption of some components.[10] The specific impact of food on ONC201 bioavailability requires further dedicated clinical studies.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of ONC201 in preclinical animal models.
-
Possible Cause 1: Poor dissolution of the administered formulation.
-
Troubleshooting Step:
-
Characterize the solid form: Confirm the crystalline form and particle size of the ONC201 active pharmaceutical ingredient (API). Amorphous forms or micronized particles can improve dissolution rates.
-
Formulation enhancement: Consider formulating ONC201 with solubility-enhancing excipients. This could include the use of surfactants, cyclodextrins, or developing a solid dispersion.[11][12][13] For example, a pediatric oral solution of ONC201 successfully utilized nicotinamide to improve solubility.[1]
-
In vitro dissolution testing: Conduct dissolution studies under various pH conditions (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract and assess the release profile of your formulation.[14][15][16]
-
-
-
Possible Cause 2: Poor permeability across the intestinal epithelium.
-
Troubleshooting Step:
-
In vitro permeability assessment: Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of ONC201. This will help understand if the compound is subject to efflux by transporters like P-glycoprotein (P-gp).[17][18][19][20]
-
Inhibition of efflux transporters: If high efflux is suspected, co-administration with a known P-gp inhibitor (e.g., verapamil) in your in vitro or in vivo experiments can confirm the role of efflux transporters.[19]
-
-
Problem 2: Inconsistent results in in vitro dissolution studies.
-
Possible Cause 1: Inappropriate dissolution medium or method.
-
Troubleshooting Step:
-
Method validation: Ensure your dissolution method is robust and validated. Key parameters include the apparatus (e.g., USP Apparatus 2 - paddle), rotation speed, temperature, and volume of the dissolution medium.[14][16]
-
Biorelevant media: For poorly soluble drugs like ONC201, consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states, respectively.
-
"Coning" effect: If you observe a mound of undissolved powder at the bottom of the vessel (coning), especially with the paddle apparatus, consider increasing the paddle speed or using the basket apparatus (USP Apparatus 1).[14]
-
-
-
Possible Cause 2: Degradation of ONC201 in the dissolution medium.
-
Troubleshooting Step:
-
Stability assessment: ONC201 has known stability issues and is sensitive to light and oxidation.[1] Analyze the stability of ONC201 in your chosen dissolution media over the duration of the experiment.
-
Protect from light: Conduct dissolution experiments in light-protected vessels.
-
Use of antioxidants: If oxidative degradation is confirmed, the addition of antioxidants to the formulation or dissolution medium might be necessary, though this would require careful justification.
-
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral ONC201 in Clinical Trials
| Dose and Schedule | Cmax (µg/mL) | Tmax (h) | AUC0-tlast (h·µg/mL) | Half-life (h) | Patient Population | Reference |
| 625 mg every 3 weeks | 1.5 - 7.5 | 1.8 (mean) | 37.7 (mean, h·µg/L) | 11.3 (mean) | Advanced Solid Tumors | [3] |
| 375 mg (single dose) | ~1.5 | ~2 | ~15 | Not Reported | Advanced Solid Tumors | [21][22] |
| 625 mg (single dose) | ~2.5 | ~2 | ~20 | Not Reported | Advanced Solid Tumors | [21][22] |
| 625 mg (scaled by weight) once weekly | 2.3 | 2.1 | 16.4 | 8.4 | Pediatric H3 K27M-mutant glioma | [23] |
Note: AUC values may be reported in different units across studies.
Experimental Protocols
1. In Vitro Dissolution Testing for ONC201 Capsules
-
Objective: To assess the in vitro release profile of ONC201 from a capsule formulation.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media: 900 mL of pH 1.2 HCl, pH 4.5 acetate (B1210297) buffer, and pH 6.8 phosphate (B84403) buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one ONC201 capsule in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of ONC201 in the samples using a validated HPLC method.
-
-
Data Analysis: Calculate the percentage of ONC201 dissolved at each time point.
2. Caco-2 Permeability Assay for ONC201
-
Objective: To determine the intestinal permeability of ONC201 and assess if it is a substrate for efflux transporters.
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Procedure:
-
Apical to Basolateral (A-B) Transport:
-
Add ONC201 solution to the apical (donor) side of the Transwell insert.
-
At specified time intervals, collect samples from the basolateral (receiver) side.
-
-
Basolateral to Apical (B-A) Transport:
-
Add ONC201 solution to the basolateral (donor) side.
-
Collect samples from the apical (receiver) side at the same time intervals.
-
-
Efflux Inhibition (optional): Repeat the A-B and B-A transport experiments in the presence of a P-gp inhibitor (e.g., verapamil).
-
-
Analysis:
-
Quantify the concentration of ONC201 in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[19]
-
Visualizations
References
- 1. Development of a pediatric oral solution of ONC201 using nicotinamide to enhance solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human Clinical Trial of Oral ONC201 in Patients with Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Safety and pharmacokinetics of ONC201 (dordaviprone) administered two consecutive days per week in pediatric patients with H3 K27M-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of food on the bioavailability of palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of food on the oral bioavailability of UFT and leucovorin in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. pjps.pk [pjps.pk]
- 13. researchgate.net [researchgate.net]
- 14. errdoc.gabia.io [errdoc.gabia.io]
- 15. Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fip.org [fip.org]
- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 18. enamine.net [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
ONC201 Technical Support Center: Interpreting Unexpected Phenotypes
This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot unexpected experimental results with ONC201 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for ONC201?
ONC201 is a first-in-class small molecule with a dual mechanism of action. It acts as a selective antagonist of the Dopamine Receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease Caseinolytic Protease P (ClpP).[1] This dual engagement leads to the inactivation of the pro-survival Akt and ERK signaling pathways and the activation of the Integrated Stress Response (ISR).[1][2] The downstream effects include the upregulation of the TRAIL death receptor DR5, leading to apoptosis in tumor cells.[2][3][4]
Q2: We are observing minimal or no cell death after ONC201 treatment. What are the potential reasons?
Several factors can contribute to a reduced cytotoxic response to ONC201:
-
Cell-Line Specificity: The anti-cancer effects of ONC201 can vary significantly across different cell lines. For example, while many solid tumor cell lines undergo TRAIL-dependent apoptosis, some hematological malignancy cell lines exhibit TRAIL-independent effects.[1][5] The IC50 values can differ substantially based on the tumor type and its genetic background (see Table 1).
-
Target Expression: While ONC201's activity is not always strictly correlated with DRD2 expression, very low levels of its targets, DRD2 and particularly ClpP, may reduce sensitivity.[6] Studies have shown that knocking down ClpP can protect cancer cells from ONC201-mediated cytotoxicity.[7][8]
-
Compensatory Signaling: Cancer cells can develop resistance by upregulating compensatory pro-survival pathways. A known resistance mechanism involves the activation of the PI3K/AKT/mTOR signaling axis to counteract ONC201's effects.[9] In H3K27M-mutant gliomas, EGFR signaling has also been identified as a potential resistance factor.[10]
-
Experimental Conditions: Ensure that the ONC201 concentration and treatment duration are appropriate for your specific cell line. Refer to the literature for established effective concentrations (see Table 1 for examples).
Q3: We observe a paradoxical activation or sustained phosphorylation of pro-survival proteins like Akt or ERK. Is this a known phenomenon?
Yes, this can occur and may indicate a resistance mechanism. While ONC201 typically causes dual inhibition of Akt and ERK phosphorylation, this is not observed in all cell types.[2] In some contexts, particularly in resistant cells, compensatory feedback loops can be activated. For instance, some H3K27M-mutant glioma cell lines with decreased sensitivity to ONC201 were found to upregulate the PI3K/AKT/mTOR signaling pathway.[9] This paradoxical effect suggests the cell is attempting to bypass the drug's inhibitory action and may be a candidate for combination therapy.
Q4: How critical are DRD2 and ClpP expression for ONC201's efficacy?
Both targets are important, but the cellular context matters.
-
DRD2: ONC201 is a DRD2 antagonist.[6] Overexpression of DRD2 can increase sensitivity to ONC201.[6] However, CRISPR/Cas9 knockout of DRD2 in some cancer cell lines was not sufficient to completely eliminate the drug's anti-cancer effects, indicating that ONC201's activity is not solely dependent on this receptor.[6]
-
ClpP: ClpP is a direct and crucial target. ONC201 hyperactivates this mitochondrial protease, leading to the degradation of mitochondrial proteins, metabolic dysfunction, and induction of the ISR.[7][11][12] Knockdown of ClpP has been shown to significantly reduce the cytotoxic effects of ONC201, confirming its importance as a biological target.[7]
Troubleshooting Guide for Unexpected Results
Issue 1: Lower-than-expected Cytotoxicity or Cell Viability
| Potential Cause | Suggested Troubleshooting Step |
| Suboptimal Drug Concentration/Duration | Perform a dose-response curve (e.g., 0.1 µM to 20 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal IC50 and treatment window for your specific cell line. Refer to Table 1 for reported IC50 values in other lines. |
| Low Target Expression | Assess the baseline protein expression of DRD2 and ClpP in your cell model via Western Blot or mRNA expression via qRT-PCR. Compare to sensitive cell lines if possible. |
| Activation of Resistance Pathways | Analyze the phosphorylation status of key pro-survival proteins such as Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) after ONC201 treatment using Western Blot (See Protocol 1). An increase or lack of decrease may indicate resistance. |
| TRAIL-Independent Mechanism | If you do not observe an increase in DR5 or cleaved Caspase-8, the cell line may be responding via a TRAIL-independent pathway. Assess markers of the Integrated Stress Response (ISR), such as ATF4 and CHOP (see Table 2). |
Issue 2: Unexpected Upregulation of Pro-Survival Signals (e.g., p-Akt, p-ERK)
| Potential Cause | Suggested Troubleshooting Step |
| Feedback Loop Activation | This is a common mechanism of acquired drug resistance. The cell compensates for the inhibition of one pathway by activating another. |
| Pre-existing Resistance | The cell line may have intrinsic resistance mechanisms. Research the genomic background of your cell line for mutations that could activate survival pathways (e.g., EGFR, PIK3CA). Resistance to ONC201 has been linked to both EGFR and PI3K/Akt signaling.[9][10] |
| Investigating Combination Therapy | If a specific survival pathway is upregulated (e.g., PI3K/Akt), test the synergistic effect of combining ONC201 with a specific inhibitor of that pathway (e.g., a PI3K inhibitor like Paxalisib).[9] |
Data Presentation
Table 1: Reported IC50 Values of ONC201 in Various Cancer Cell Lines Note: IC50 values are highly dependent on the assay method and duration. This table provides examples to illustrate the range of sensitivity.
| Cell Line | Cancer Type | Approximate IC50 (72h) | Citation(s) |
| HCT116 | Colon Cancer | ~2.5 µM | [2] |
| RKO | Colon Cancer | ~5 µM | [2] |
| SU-DIPG-IV | Diffuse Intrinsic Pontine Glioma (DIPG) | Sensitive (Specific value not stated) | [8] |
| U251 | Glioblastoma | Sensitive (Specific value not stated) | [8] |
| OVCAR5 | Ovarian Cancer | ~10 µM (24h) | [13] |
| SKOV3 | Ovarian Cancer | ~10 µM (24h) | [13] |
| IMR-32 | Neuroblastoma | ~2.5 µM | [5] |
Table 2: Common Biomarker Changes Following ONC201 Treatment in Sensitive Cells
| Marker | Pathway | Expected Change |
| p-Akt (S473) | PI3K/Akt Signaling | Decrease |
| p-ERK1/2 (T202/Y204) | MAPK/ERK Signaling | Decrease |
| ATF4 | Integrated Stress Response | Increase |
| CHOP | Integrated Stress Response | Increase |
| DR5 (TRAIL-R2) | Extrinsic Apoptosis | Increase |
| Cleaved Caspase-3 | Apoptosis Execution | Increase |
| Cleaved PARP | Apoptosis Execution | Increase |
Key Experimental Protocols
Protocol 1: Western Blot for ONC201 Pathway Analysis
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with vehicle control (e.g., DMSO) and desired concentrations of ONC201 for the specified time (e.g., 24 or 48 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-ATF4, anti-DR5, anti-cleaved Caspase-3, anti-Actin) overnight at 4°C, following manufacturer's recommended dilutions.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assessment (Resazurin-Based Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of ONC201 and a vehicle control. Include wells with media only (no cells) for background subtraction.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Reagent Addition: Add resazurin-based reagent (e.g., alamarBlue, CellTiter-Blue) to each well (typically 10% of the well volume).
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
Analysis: Subtract the background, normalize the data to the vehicle control (as 100% viability), and plot the dose-response curve to calculate the IC50 value.
Visualized Pathways and Workflows
Caption: Canonical signaling pathways activated by ONC201.
Caption: Troubleshooting workflow for unexpected ONC201 results.
Caption: A potential compensatory resistance mechanism to ONC201.
References
- 1. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 5. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Dopamine Receptors in the Anticancer Activity of ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DIPG-32. AKT SIGNALING DRIVES RESISTANCE TO ONC201 IN DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chadtough.org [chadtough.org]
- 11. Caseinolytic protease P (CLPP) activated by ONC201 inhibits proliferation and promotes apoptosis in human epithelial ovarian cancer cells by inducing mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Anti-Tumor and Anti-Invasive Effects of ONC201 on Ovarian Cancer Cells and a Transgenic Mouse Model of Serous Ovarian Cancer [frontiersin.org]
Technical Support Center: Cell Line Specific Responses to TIC10g Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TIC10g (also known as ONC201). The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ONC201 or dordaviprone, is a small molecule anti-cancer agent. Its primary mechanism of action involves the induction of the Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL) signaling pathway, which selectively triggers programmed cell death (apoptosis) in cancer cells while sparing normal cells.[1][2] this compound is also known to be an antagonist of the Dopamine Receptor D2 (DRD2) and an agonist of the mitochondrial caseinolytic protease P (ClpP).[1][2]
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. For short-term use, the stock solution can be kept at 4°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Q3: What is a typical concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly between cell lines. A general starting point for dose-response experiments is a range from 0.1 µM to 10 µM. However, as indicated in the data table below, some cell lines may require higher concentrations for a significant effect.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the cell line and the specific assay being performed. For cell viability assays, a 72-hour incubation is common to observe significant effects. For mechanism-of-action studies, such as Western blotting for protein expression changes, shorter time points (e.g., 24 or 48 hours) may be more appropriate.
Q5: Is this compound effective against all cancer cell lines?
A5: No, the response to this compound is highly cell-line specific. Sensitivity has been observed in various cancer types, including glioblastoma (especially those with the H3 K27M mutation), medulloblastoma, gastric cancer, and others.[3] However, resistance has also been noted, often linked to the expression of specific biomarkers like the Epidermal Growth Factor Receptor (EGFR).
Data Presentation: this compound (ONC201) IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a selection of cancer cell lines as reported in the literature. This data highlights the variability in sensitivity to this compound treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| D425 | Medulloblastoma | ~1.8 | [3] |
| D458 | Medulloblastoma | ~2.5 | [3] |
| DAOY | Medulloblastoma | ~3.0 | [3] |
| HD-MB03 | Medulloblastoma | ~6.5 | [3] |
| MB-PC322 | Medulloblastoma (Primary Culture) | ~2.0 | [3] |
| SNU-1 | Gastric Adenocarcinoma | 1.35 | [2] |
| SNU-16 | Gastric Adenocarcinoma | 1.82 | [2] |
| SNU-5 | Gastric Adenocarcinoma | 2.88 | [2] |
| AGS | Gastric Adenocarcinoma | > 40 | [2] |
| PANC-1 | Pancreatic Adenocarcinoma | 6.1 | [4] |
| H1417 | Small Cell Lung Carcinoma | Potent (Specific IC50 not stated) | [5] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed in a typically sensitive cell line. | 1. Incorrect drug concentration: Calculation error or degradation of the compound. 2. Cell confluency: Cells may be too confluent, affecting drug uptake and response. 3. Serum interference: Components in the fetal bovine serum (FBS) may interfere with this compound activity. | 1. Verify concentration: Prepare a fresh dilution from a new aliquot of the stock solution. Confirm the concentration of the stock solution. 2. Optimize cell seeding density: Ensure cells are in the exponential growth phase and not overly confluent at the time of treatment. 3. Test with reduced serum: Try performing the assay in a medium with a lower FBS concentration, if compatible with your cell line. |
| High variability between replicate wells in a cell viability assay. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered drug concentrations. 3. Incomplete drug mixing: The compound was not evenly distributed in the culture medium. | 1. Improve seeding technique: Ensure a single-cell suspension and mix thoroughly before and during plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. 3. Ensure proper mixing: Gently pipette up and down after adding the drug to each well. |
| Unexpected Western blot results for TRAIL pathway proteins (e.g., no change in protein levels). | 1. Suboptimal treatment time: The time point chosen may be too early or too late to observe the desired protein expression changes. 2. Low antibody quality: The primary antibody may not be specific or sensitive enough. 3. Protein degradation: The protein of interest may be unstable. | 1. Perform a time-course experiment: Treat cells with this compound and collect lysates at multiple time points (e.g., 6, 12, 24, 48 hours). 2. Validate the antibody: Use a positive control cell line or recombinant protein to confirm antibody performance. 3. Use protease inhibitors: Ensure that protease and phosphatase inhibitors are included in the lysis buffer. |
| Cells appear stressed but do not undergo apoptosis. | 1. Induction of cell cycle arrest or senescence: this compound may be causing a cytostatic effect rather than a cytotoxic one at the concentration used. 2. Defects in the apoptotic machinery: The cell line may have mutations in key apoptotic proteins. | 1. Increase drug concentration or treatment duration: A higher dose or longer exposure may be needed to push the cells into apoptosis. 2. Assess other cell death markers: Investigate markers for other forms of cell death, such as necroptosis or autophagy. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control.
Apoptosis (Annexin V) Assay
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting for TRAIL Pathway Analysis
This protocol outlines the procedure for analyzing the expression of key proteins in the TRAIL signaling pathway following this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TRAIL, anti-DR5, anti-cleaved Caspase-8, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflows for studying this compound.
References
Technical Support Center: Optimizing TIC10g (ONC201) Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful in vivo delivery of TIC10g (also known as ONC201). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily induces cancer cell death through the upregulation of the TNF-related apoptosis-inducing ligand (TRAIL) pathway. It achieves this by dually inactivating the Akt and ERK signaling pathways, which leads to the nuclear translocation of the transcription factor Foxo3a. Foxo3a then binds to the promoter of the TRAIL gene, initiating its transcription. Additionally, this compound activates the integrated stress response (ISR), leading to the upregulation of Death Receptor 5 (DR5), further sensitizing cancer cells to TRAIL-mediated apoptosis.
Q2: What is the recommended formulation for oral administration of this compound in mice?
A2: A commonly used and effective vehicle for oral gavage of this compound in mice is a suspension of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.[1] Due to this compound's poor aqueous solubility, it is essential to ensure the suspension is homogenous before each administration.
Q3: Can this compound be administered via intraperitoneal (IP) injection?
A3: Yes, this compound can be administered via IP injection. A typical formulation for IP injection involves first dissolving this compound in 100% DMSO to create a stock solution, which is then diluted with sterile saline (0.9% NaCl) to the final desired concentration. It is crucial to keep the final DMSO concentration low (ideally 10% or less) to minimize toxicity.
Q4: What are the typical dose ranges for this compound in murine xenograft models?
A4: The effective dose of this compound can vary depending on the tumor model and administration route. For oral gavage, doses ranging from 25 mg/kg to 100 mg/kg have been shown to be effective and well-tolerated in mice.[2] For IP injections, a dose of 15 mg/kg has been used in pharmacokinetic studies.[3]
Q5: What are the known off-target effects of this compound?
A5: In addition to its primary mechanism of action, this compound has been identified as a competitive antagonist of the D2-like dopamine (B1211576) receptors, DRD2 and DRD3, with a binding affinity (Ki) of 3 μM.[3] Researchers should be aware of this potential off-target activity when interpreting experimental results, particularly in studies involving the central nervous system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Solubility / Precipitation | This compound has low aqueous solubility. | - For oral gavage, use the recommended vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. - Ensure vigorous vortexing or sonication to create a homogenous suspension before each administration. - For IP injection, ensure complete dissolution in DMSO before diluting with saline. If precipitation occurs upon dilution, try a higher DMSO concentration (while being mindful of toxicity) or a different co-solvent system. |
| Inconsistent Efficacy | - Inhomogeneous drug suspension. - Improper administration technique. - Degradation of the compound. | - Vortex the suspension immediately before dosing each animal to ensure uniform drug delivery. - Ensure proper oral gavage or IP injection technique to minimize variability. - Prepare the this compound formulation fresh before each use, as the stability of the compound in suspension over time is not well characterized. |
| Toxicity / Adverse Effects | - High dose of this compound. - Vehicle toxicity (especially with high concentrations of DMSO). | - Monitor mice for signs of toxicity, including significant weight loss (>15-20%), lethargy, ruffled fur, and changes in behavior.[2] - If toxicity is observed, consider reducing the dose or the frequency of administration. - For IP injections, ensure the final DMSO concentration is as low as possible. |
| Lack of Efficacy | - Insufficient dose or dosing frequency. - Tumor model is resistant to TRAIL-mediated apoptosis. | - Consider a dose-escalation study to determine the optimal dose for your specific model. - Increase the frequency of administration (e.g., from twice weekly to five times a week). - Confirm the expression of key pathway components (e.g., DR5) in your cancer cell line of interest. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Orally Administered this compound in a Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | 25 | Twice weekly | 37% (colon tumors in male mice) | [2][4] |
| This compound | 50 | Twice weekly | 57% (colon tumors in male mice) | [2][4] |
| This compound | 25 | Twice weekly | 57% (colon tumors in female mice) | [2][4] |
| This compound | 50 | Twice weekly | >62% (colon tumors in female mice) | [2][4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Reference |
| Intraperitoneal (IP) | 0.5 | 0.246 | 10 | |
| Intraperitoneal (IP) | 10 | 8.343 | 10 | |
| Oral (PO) | 0.5 | 0.092 | 20 | |
| Oral (PO) | 10 | 2.447 | 40 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Vehicle Preparation:
-
Prepare a 0.5% methylcellulose and 0.1% Tween 80 solution in sterile water.
-
To do this, heat half of the required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring until it is fully dispersed.
-
Add the remaining cold sterile water and continue to stir at 4°C until the solution becomes clear.
-
Add Tween 80 to a final concentration of 0.1% and mix thoroughly.
-
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the mice.
-
Weigh the this compound powder and place it in a sterile tube.
-
Add a small amount of the prepared vehicle to the powder and triturate to form a paste.
-
Gradually add the remaining vehicle to the desired final volume.
-
Vortex the suspension vigorously for at least 1-2 minutes to ensure homogeneity. If available, sonication can also be used to aid in creating a fine suspension.
-
-
Administration:
-
Administer the this compound suspension to mice using a ball-tipped gavage needle.
-
The typical administration volume is 100-200 µL.
-
The control group should receive the vehicle only.
-
Crucially, vortex the suspension immediately before dosing each animal.
-
Protocol 2: Subcutaneous Xenograft Model and this compound Treatment
-
Cell Preparation:
-
Culture a human cancer cell line of interest in the appropriate media until it reaches 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes throughout the study.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI).
-
Visualizations
References
- 1. Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apc min/+ mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 3. Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TRAIL-Inducing Compounds: TIC10g (ONC201) vs. TIC9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical TRAIL (TNF-related apoptosis-inducing ligand)-inducing compounds TIC10g (also known as ONC201) and TIC9. The information presented is supported by experimental data to aid in the evaluation of these potential anti-cancer agents. This guide also includes information on ONC206, a more potent analog of ONC201.
Executive Summary
This compound (ONC201) and TIC9 are small molecules that induce the expression of the pro-apoptotic protein TRAIL, a promising target in cancer therapy due to its ability to selectively kill cancer cells. Both compounds share a common mechanism of action by inactivating the pro-survival kinases Akt and ERK, leading to the activation of the transcription factor Foxo3a, which in turn upregulates the expression of TRAIL and its death receptor DR5.[1][2]
A key differentiator between the two is their selectivity. While both compounds induce apoptosis in cancer cells, this compound (ONC201) demonstrates a favorable therapeutic window by sparing normal cells.[1][3] In contrast, TIC9 has been shown to induce significant cell death in normal human fibroblasts under the same conditions that are cytotoxic to tumor cells.[1][3] This superior tumor selectivity led to the selection of ONC201/TIC10 as a lead compound for clinical development.[1]
Further research has led to the development of ONC206, an analog of ONC201 with significantly greater potency in inhibiting cancer cell proliferation.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound (ONC201) and ONC206 in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (ONC201) IC50 (µM) | ONC206 IC50 (µM) |
| HCT116 p53-/- | Colorectal Cancer | ~5 µM (induces high levels of sub-G1 DNA content)[3] | Not available |
| ARK1 | Serous Endometrial Cancer | 1.59 | 0.33 |
| SPEC-2 | Serous Endometrial Cancer | 1.81 | 0.24 |
| OVCAR5 | Ovarian Cancer | 1.78 | 0.18 |
| SKOV3 | Ovarian Cancer | 3.52 | 0.37 |
| ECC-1 | Endometrial Cancer | 2.14 | 0.21 |
| Ishikawa | Endometrial Cancer | 3.53 | 0.32 |
| D425 | Medulloblastoma | ~1.8-6.5 | Not available |
| D458 | Medulloblastoma | ~1.8-6.5 | Not available |
| DAOY | Medulloblastoma | ~1.8-6.5 | Not available |
| HD-MB03 | Medulloblastoma | ~1.8-6.5 | Not available |
| MB-PC322 | Medulloblastoma | ~1.8-6.5 | Not available |
| Breast Cancer Cell Lines (various) | Breast Cancer | 0.8-5 | Not available |
| Endometrial Cancer Cell Lines (various) | Endometrial Cancer | 2.4-14 | Not available |
Table 2: Comparative Effects of this compound (ONC201) and TIC9 on Apoptosis and Selectivity
| Feature | This compound (ONC201) | TIC9 |
| Induction of Apoptosis in Cancer Cells | Induces sustained apoptosis in vitro and in vivo.[1][3] | Induces sustained apoptosis in vitro and in vivo.[1][3] |
| Selectivity for Cancer Cells | High selectivity; spares normal cells.[1][3] | Low selectivity; induces significant cell death in normal human fibroblasts.[1][3] |
| TRAIL Upregulation | Induces sustained TRAIL upregulation.[1][3] | Induces sustained TRAIL upregulation.[1][3] |
| DR5 Upregulation | Upregulates the pro-apoptotic death receptor DR5.[1][3] | Upregulates the pro-apoptotic death receptor DR5.[1][3] |
| Genotoxicity in Normal Cells | Lacks genotoxicity in normal fibroblasts.[1][3] | Not explicitly stated, but induces cell death in normal fibroblasts.[1][3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and TIC9
Caption: Signaling pathway of this compound and TIC9.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: General workflow for in vitro assays.
Experimental Protocols
Cell Viability (MTT/MTS) Assay
This protocol is used to assess the cytotoxic effects of this compound and TIC9 on cancer and normal cell lines and to determine their half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer and normal cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (ONC201) and TIC9 compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and TIC9 in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate for another 15 minutes with shaking to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound and TIC9.
Materials:
-
Cancer and normal cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound (ONC201) and TIC9 compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or TIC9 for the indicated time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the levels of total and phosphorylated Akt, ERK, and the nuclear translocation of Foxo3a.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound (ONC201) and TIC9 compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Foxo3a, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or TIC9. Lyse the cells with RIPA buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The available preclinical data suggests that both this compound (ONC201) and TIC9 are effective inducers of the TRAIL-mediated apoptotic pathway in cancer cells. However, a critical distinction lies in their selectivity. This compound (ONC201) exhibits a promising safety profile by selectively targeting tumor cells while sparing normal cells.[1][3] In contrast, TIC9's lack of tumor selectivity, as evidenced by its toxicity to normal fibroblasts, presents a significant hurdle for its therapeutic development.[1][3] The development of ONC206, a more potent analog of ONC201, further underscores the potential of this class of compounds in cancer therapy. Further investigation into the in vivo efficacy and safety of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ONC201 and Other Small Molecule TRAIL Inducers in Oncology Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals on the Performance and Mechanisms of Small Molecule Inducers of TRAIL-Mediated Apoptosis.
The induction of apoptosis in cancer cells via the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway presents a promising therapeutic strategy. Small molecule inducers of TRAIL have garnered significant interest due to their potential for oral bioavailability and their ability to overcome the limitations of recombinant TRAIL protein therapies. This guide provides a detailed comparison of ONC201, a leading clinical-stage TRAIL inducer, with other classes of small molecules that activate this pathway, supported by experimental data and detailed methodologies.
ONC201: A First-in-Class Imipridone
ONC201 (also known as TIC10) is a pioneering small molecule that transcriptionally upregulates both TRAIL and its death receptor 5 (DR5). Its mechanism of action is independent of p53, a critical advantage in treating cancers with mutated p53. ONC201 dually inhibits Akt and ERK, leading to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[1][2] Nuclear FOXO3a then binds to the promoter regions of the TRAIL and DR5 genes, initiating their transcription.[1][2] Furthermore, ONC201 activates the integrated stress response (ISR), which also contributes to the upregulation of DR5.[3] This dual induction of both the ligand and its receptor amplifies the pro-apoptotic signal.
Clinical trials have shown promising activity of ONC201, particularly in patients with H3K27M-mutant diffuse midline gliomas, leading to its breakthrough therapy designation by the FDA.[4] Preclinical studies have demonstrated its ability to cross the blood-brain barrier, a crucial feature for treating central nervous system malignancies.[2]
TIC9: A Close Analog with a Different Profile
Discovered through the same screening that identified ONC201, TIC9 shares a similar mechanism of inducing TRAIL and DR5 via the Akt/ERK/FOXO3a pathway.[1] However, a key distinction lies in their safety profiles. While both are potent inducers of cell death in cancer cells, ONC201 exhibits a significantly wider therapeutic window. Studies have shown that ONC201 is selectively cytotoxic to tumor cells, with minimal effects on normal cells, whereas TIC9 has been reported to induce significant cell death in normal human fibroblasts and to exhibit genotoxicity.[1][5] This superior safety profile is a primary reason for the clinical development of ONC201 over TIC9.
Comparative Efficacy of ONC201 and TIC9
The following table summarizes the available quantitative data comparing the cytotoxic effects of ONC201 and TIC9.
| Compound | Cell Line | Assay Type | IC50 / Effect | Cell Type | Reference |
| ONC201 | HCT116 p53-/- | Sub-G1 DNA Content (Apoptosis) | Significant increase at 5 µM after 72h | Human Colon Carcinoma | [1] |
| HFF | Sub-G1 DNA Content (Apoptosis) | No appreciable cell death at 5 µM after 72h | Human Foreskin Fibroblast (Normal) | [1] | |
| HCT116 | Cell Viability | More potent against tumor cells | Human Colon Carcinoma | [1] | |
| HFF | Cell Viability | Less potent against normal cells | Human Foreskin Fibroblast (Normal) | [1] | |
| TIC9 | HCT116 p53-/- | Sub-G1 DNA Content (Apoptosis) | Significant increase at 5 µM after 72h | Human Colon Carcinoma | [1] |
| HFF | Sub-G1 DNA Content (Apoptosis) | Significant cell death at 5 µM after 72h | Human Foreskin Fibroblast (Normal) | [1] |
Other Classes of Small Molecule TRAIL Inducers and Sensitizers
Beyond the imipridone class, several other types of small molecules can induce or sensitize cancer cells to TRAIL-mediated apoptosis.
SMAC Mimetics
Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are compounds that antagonize Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2. By inhibiting IAPs, SMAC mimetics lower the threshold for caspase activation and can sensitize cancer cells to TRAIL-induced apoptosis. Some SMAC mimetics can also induce the degradation of cIAPs, leading to the activation of the non-canonical NF-κB pathway and the production of endogenous TNF-α, which can further promote apoptosis in an autocrine or paracrine manner.
| Compound Class | Representative Compound | Mechanism of Action | Reported IC50 / Efficacy | Reference |
| SMAC Mimetics | Birinapant (TL32711) | Antagonizes cIAP1, cIAP2, and XIAP | Sensitizes various cancer cell lines to TRAIL-induced apoptosis. | [6][7] |
| LCL161 | Pan-IAP inhibitor | Induces apoptosis in combination with TRAIL. | [6] | |
| GDC-0152 | Pan-IAP inhibitor | Synergizes with TRAIL to induce apoptosis. | [6] |
Proteasome Inhibitors
Proteasome inhibitors, such as bortezomib, have been shown to sensitize cancer cells to TRAIL-induced apoptosis. Their mechanism involves the upregulation of DR5 on the cell surface.[8] By inhibiting the proteasome, these drugs lead to the accumulation of misfolded proteins and induce the unfolded protein response (UPR), which in turn can increase the expression of DR5.
| Compound Class | Representative Compound | Mechanism of Action | Reported IC50 / Efficacy | Reference |
| Proteasome Inhibitors | Bortezomib (PS-341) | Upregulates DR5 expression | IC50 values in multiple myeloma cell lines range from 1.9 to 10.2 nM (48h incubation).[9] | [8] |
Natural Compounds
Several naturally occurring compounds have been identified as sensitizers of TRAIL-mediated apoptosis. These compounds often have pleiotropic effects on various signaling pathways.
-
Curcumin: This polyphenol found in turmeric can enhance TRAIL-induced apoptosis by upregulating death receptors DR4 and DR5 and downregulating anti-apoptotic proteins like Mcl-1.[10][11]
-
Resveratrol (B1683913): A polyphenol found in grapes and other fruits, resveratrol can sensitize cancer cells to TRAIL by activating FOXO transcription factors, which can upregulate TRAIL and its receptors.[12][13][14]
| Compound Class | Representative Compound | Mechanism of Action | Reported IC50 / Efficacy | Reference |
| Natural Compounds | Curcumin | Upregulates DR4/DR5, downregulates Mcl-1 | IC50 for MCF-7 breast cancer cells is approximately 24.5 µM.[15] | [10][11] |
| Resveratrol | Activates FOXO transcription factors | Sensitizes prostate cancer cells to TRAIL-induced apoptosis. | [12][13][14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating TRAIL-inducing compounds.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the small molecule inducer (e.g., ONC201, TIC9) or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound of interest at the desired concentration and for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for Akt/ERK Signaling
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
ONC201 stands out as a promising small molecule TRAIL inducer due to its p53-independent mechanism of action, its ability to cross the blood-brain barrier, and its favorable safety profile compared to its close analog, TIC9. While other classes of small molecules, such as SMAC mimetics and proteasome inhibitors, also effectively promote TRAIL-mediated apoptosis, they often act as sensitizers rather than direct inducers of the TRAIL ligand itself. Natural compounds offer a diverse range of mechanisms to enhance TRAIL signaling, though their potency and specificity may vary. The choice of a TRAIL-inducing agent for a specific research or therapeutic application will depend on the cancer type, its genetic background (e.g., p53 status), and the desired therapeutic strategy (monotherapy vs. combination therapy). This guide provides a foundational framework for comparing these agents and designing further preclinical and clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The proteasome inhibitor PS-341 (bortezomib) up-regulates DR5 expression leading to induction of apoptosis and enhancement of TRAIL-induced apoptosis despite up-regulation of c-FLIP and survivin expression in human NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin enhances the apoptosis-inducing potential of TRAIL in prostate cancer cells: molecular mechanisms of apoptosis, migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol Enhances Antitumor Activity of TRAIL in Prostate Cancer Xenografts through Activation of FOXO Transcription Factor | PLOS One [journals.plos.org]
- 13. Resveratrol Enhances Antitumor Activity of TRAIL in Prostate Cancer Xenografts through Activation of FOXO Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol induces growth arrest and apoptosis through activation of FOXO transcription factors in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
Validating ONC201 Target Engagement in Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended molecular target within a cellular context is a critical step in drug discovery. This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of ONC201, a first-in-class small molecule with a unique anti-cancer mechanism of action.
ONC201 is known to have two direct molecular targets: the G protein-coupled receptor DRD2 (Dopamine Receptor D2) and the mitochondrial protease ClpP (Caseinolytic mitochondrial matrix peptidase proteolytic subunit).[1][2][3] Engagement of these targets by ONC201 initiates a cascade of downstream signaling events, ultimately leading to tumor cell death.[2][4] This guide will delve into various experimental approaches to confirm this crucial first step of target interaction within the cell.
Comparison of Target Engagement Methodologies
Several techniques can be employed to measure the direct and indirect engagement of ONC201 with its targets in a cellular environment. The choice of method often depends on the specific target, available reagents, and the desired quantitative output.
| Methodology | Principle | ONC201 Target Application | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[5][6] | DRD2, ClpP | Label-free, applicable to endogenous proteins in intact cells.[1][7] | Requires specific antibodies for detection (Western Blot), throughput can be low.[1][7] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8] | DRD2 | Highly quantitative, suitable for high-throughput screening, provides real-time binding kinetics in live cells.[9][10] | Requires genetic modification of cells to express the fusion protein and a specific fluorescent tracer.[8] |
| Co-Immunoprecipitation (Co-IP) | An antibody to a known protein is used to pull down the protein and its binding partners from a cell lysate.[11] | DRD2 (with interacting proteins) | Can identify protein-protein interactions that are modulated by ONC201. | Indirect measure of target engagement, prone to false positives/negatives, requires high-quality antibodies.[12][13] |
| ClpP Activity Assay | Measures the proteolytic activity of ClpP using a fluorogenic substrate or by monitoring the degradation of a protein substrate like casein.[14][15][16] | ClpP | Direct functional assay of target engagement and activation. | Typically performed with recombinant protein or in cell lysates, not in intact cells.[14][15] |
| Western Blotting for Downstream Signaling | Measures changes in the expression or phosphorylation status of proteins in the signaling pathways downstream of the target.[17] | DRD2, ClpP (indirect) | Provides evidence of functional consequences of target engagement, can be multiplexed. | Indirect measure of direct target binding, can be influenced by off-target effects. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for DRD2 or ClpP
This protocol is adapted from established CETSA methodologies and can be applied to assess the thermal stabilization of DRD2 or ClpP upon ONC201 binding.[5]
Materials:
-
Cancer cell line expressing the target protein (e.g., glioblastoma cell line for DRD2).
-
ONC201.
-
DMSO (vehicle control).
-
PBS (phosphate-buffered saline) with protease and phosphatase inhibitors.
-
Thermal cycler.
-
Microcentrifuge.
-
Reagents and equipment for Western blotting.
-
Primary antibodies against total DRD2 or ClpP.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of ONC201 or DMSO for 2-4 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Determine and normalize protein concentrations.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein (DRD2 or ClpP).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the ONC201-treated samples compared to the control indicates target engagement.
ClpP Activity Assay
This protocol measures the activation of ClpP by ONC201 using a fluorogenic substrate.[14][15][16]
Materials:
-
Recombinant human ClpP protein.
-
ONC201.
-
DMSO.
-
Assay buffer (50 mM Tris, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 4 mM ATP, 0.02% Triton X-100, 5% glycerol, pH 8.0).
-
Fluorogenic ClpP substrate (e.g., Ac-WLA-AMC).
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, mix recombinant ClpP enzyme and the fluorogenic substrate in the assay buffer in the presence of various concentrations of ONC201 or DMSO.
-
Incubation (Optional): For some protocols, pre-incubating the enzyme and ONC201 for 60 minutes before adding the substrate can be performed.[14][15]
-
Fluorescence Measurement: Immediately measure the fluorescence of the released coumarin (B35378) at an excitation wavelength of 350 nm and an emission wavelength of 460 nm. Record the kinetics of the fluorescence signal over time.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence signal over time. Plot the rate of fluorescence change against the ONC201 concentration to determine the EC50 of ClpP activation.
Western Blotting for Downstream Signaling
This protocol is a standard method to assess the functional consequences of ONC201 target engagement by analyzing key downstream signaling proteins.[17]
Materials:
-
Cancer cell line of interest.
-
ONC201.
-
DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Reagents and equipment for Western blotting.
-
Primary antibodies against p-Akt, total Akt, p-ERK, total ERK, ATF4, CHOP, and DR5.
Procedure:
-
Cell Treatment: Treat cells with ONC201 or DMSO for the desired time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the signaling proteins of interest overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of phosphorylated or total proteins between ONC201-treated and control samples.
Visualizing ONC201's Mechanism and Validation Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways affected by ONC201 and the experimental workflows for validating its target engagement.
Caption: ONC201 Signaling Pathway.
Caption: CETSA Experimental Workflow.
Caption: Western Blot Workflow for Downstream Signaling.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Direct Molecular Target for Imipridone ONC201 Is Finally Established - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Publications — CETSA [cetsa.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Cross-Validation of TIC10g (ONC201) Effects in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of TIC10g (also known as ONC201), a promising small molecule anti-cancer agent. We will delve into its mechanism of action, cross-validate its effects across various cancer types, and compare its performance with alternative therapeutic strategies, supported by experimental data.
Introduction to this compound (ONC201)
This compound, or ONC201, is a first-in-class, orally active small molecule that has demonstrated potent anti-tumor effects in a wide range of preclinical cancer models.[1] A significant advantage of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for treating aggressive brain tumors like glioblastoma.[1] Initially identified for its ability to induce Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL), this compound's mechanism of action is multifaceted, impacting key cancer survival pathways.[1][2][3]
Mechanism of Action: The TRAIL Pathway and Beyond
The primary anti-cancer effect of this compound is mediated through the induction of the TRAIL signaling pathway, which selectively triggers apoptosis in cancer cells while sparing normal cells.[1][2] This process is initiated by the dual inactivation of two critical survival kinases: Akt and extracellular signal-regulated kinase (ERK).[1]
The core mechanism unfolds as follows:
-
Inhibition of Akt and ERK: this compound inhibits the phosphorylation of Akt and ERK, two key proteins in signaling pathways that promote cell survival and proliferation.[1]
-
Activation of Foxo3a: The inhibition of Akt and ERK leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a.[1][2]
-
TRAIL Gene Transcription: Once in the nucleus, Foxo3a binds to the promoter region of the TRAIL gene, initiating its transcription and leading to a sustained upregulation of the TRAIL protein.[1][2]
-
Induction of Apoptosis: The newly synthesized TRAIL protein then acts in an autocrine or paracrine manner, binding to its death receptors (DR4 and DR5) on the surface of cancer cells. This binding triggers the extrinsic apoptosis pathway, leading to programmed cell death.[1]
Recent studies have also identified the mitochondrial protease ClpP as a key mediator of this compound's effects, suggesting a broader impact on mitochondrial function and cellular metabolism.
Below is a diagram illustrating the core signaling pathway of this compound.
References
- 1. ONC201/TIC10 enhances durability of mTOR inhibitor everolimus in metastatic ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Frontiers | ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression [frontiersin.org]
The Sum is Greater Than the Parts: ONC201's Synergistic Power with Standard Chemotherapy
A deep dive into preclinical data reveals ONC201's potential to enhance the efficacy of standard-of-care chemotherapeutics in hard-to-treat cancers. This guide provides a comprehensive comparison of key experimental findings, detailed methodologies, and the underlying molecular mechanisms of this promising combination therapy.
The small molecule imipridone ONC201 has emerged as a compelling agent in oncology, demonstrating a unique mechanism of action that targets key survival pathways in cancer cells.[1][2] While showing promise as a monotherapy, a growing body of preclinical evidence highlights its significant synergistic effects when combined with standard chemotherapy agents. This guide synthesizes the available data for researchers, scientists, and drug development professionals to objectively evaluate the potential of ONC201 in combination regimens.
Enhancing Temozolomide's Efficacy in Glioblastoma
Glioblastoma (GBM), the most aggressive form of brain cancer, remains a significant therapeutic challenge.[1][3] The standard-of-care chemotherapy, temozolomide (B1682018) (TMZ), often faces limitations due to drug resistance.[3] Preclinical studies have shown that ONC201 can synergize with TMZ to overcome these challenges, leading to enhanced cancer cell death.[1][4]
In Vitro Synergism: Increased Apoptosis and Stress Response
In laboratory settings, the combination of ONC201 and TMZ has demonstrated a marked increase in the killing of GBM cancer cells compared to either drug alone.[4] This synergistic effect is attributed to the dual induction of the integrated stress response (ISR) pathway.[3][4] ONC201 activates the ISR, leading to the upregulation of the pro-apoptotic protein ATF4.[3] When combined with TMZ, this effect is amplified, resulting in greater expression of ATF4 and its downstream target CHOP, ultimately pushing the cancer cells towards programmed cell death (apoptosis).[4]
| Cancer Type | Cell Lines | Chemotherapy | ONC201 Conc. | Chemo Conc. | Key Findings | Reference |
| Glioblastoma | U251MG, T98G, SNB19-GFP | Temozolomide (TMZ) | 2, 4, 5 µM | 60, 120, 200 µM | Increased ATF4 and CHOP expression, indicating enhanced integrated stress response. | [3][4] |
| Glioblastoma | U251MG | Temozolomide (TMZ) | Not Specified | Not Specified | ONC201 enhances TMZ-induced apoptosis. | [1] |
In Vivo Validation: Prolonged Survival in Animal Models
The synergistic effects observed in cell cultures have been translated into significant survival benefits in animal models of GBM. In an orthotopic U251 glioblastoma mouse model, the triple combination of ONC201, TMZ, and radiotherapy (RT) dramatically prolonged median survival to 123 days, compared to 78 days with TMZ alone and 80 days with the ONC201+TMZ combination.[1][2] Notably, some mice in the triple-therapy group survived beyond 200 days, a significant extension of life in these models.[1][2]
| Animal Model | Treatment Groups | Median Survival (days) | p-value vs. Triple Combo | Reference |
| Orthotopic U251 Glioblastoma | ONC201 | 44 | p = 0.000197 | [1][2] |
| Radiotherapy (RT) | 63 | p = 0.0012 | [1][2] | |
| Temozolomide (TMZ) | 78 | p = 0.0354 | [1][2] | |
| ONC201 + RT | 55 | p = 0.0004 | [1][2] | |
| ONC201 + TMZ | 80 | p = 0.0041 | [1][2] | |
| RT + TMZ | 103 | > 0.05 | [1][2] | |
| ONC201 + RT + TMZ | 123 | - | [1][2] |
Broadening the Scope: Synergy with Other Chemotherapies
The synergistic potential of ONC201 extends beyond TMZ and glioblastoma. Preclinical investigations have explored its combination with other standard chemotherapeutic agents in different cancer types, revealing a broader applicability of this combination strategy.
Small Cell Lung Cancer (SCLC)
In SCLC cell lines H1048 and H1105, ONC201 has been shown to work synergistically with the standard first-line chemotherapy agents etoposide (B1684455) and carboplatin. This triple combination led to a potential synergistic effect on cell viability and an increase in the pro-apoptotic protein cleaved PARP (cPARP) and the stress response protein ATF4.[5]
| Cancer Type | Cell Lines | Chemotherapy | Key Findings | Reference |
| Small Cell Lung Cancer | H1048, H1105 | Etoposide + Carboplatin | Potential synergistic effect on cell viability; increased cPARP and ATF4 expression. | [5] |
Unraveling the Mechanism: A Multi-pronged Attack
The synergy between ONC201 and standard chemotherapy stems from their distinct but complementary mechanisms of action. ONC201's ability to modulate key signaling pathways sensitizes cancer cells to the cytotoxic effects of chemotherapy.
Figure 1: Synergistic Mechanism of ONC201 and Chemotherapy. This diagram illustrates how ONC201 and standard chemotherapy converge on complementary pathways to induce cancer cell death.
ONC201 primes cancer cells for apoptosis by inhibiting the pro-survival Akt/ERK signaling pathway and activating the pro-apoptotic TRAIL/DR5 pathway via the Integrated Stress Response.[1][6] Standard chemotherapy agents, on the other hand, primarily induce DNA damage, leading to cell cycle arrest and apoptosis.[1] By simultaneously targeting these distinct pathways, the combination of ONC201 and chemotherapy creates a multi-pronged attack that is more effective than either agent alone. Furthermore, ONC201 has been shown to reduce the expression of MGMT, a DNA repair enzyme that is a key mechanism of resistance to temozolomide.[1][2]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.
Cell Viability Assays
-
Cell Lines: Glioblastoma (U251MG, T98G, SNB19-GFP), Small Cell Lung Cancer (H1048, H1105).
-
Treatment: Cells were treated with varying concentrations of ONC201 (e.g., 0-10 µM for GBM) and/or chemotherapy (e.g., 0-200 µM TMZ for GBM) for specified durations (e.g., 72 hours for SCLC).
-
Assay: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Western Blotting
-
Objective: To determine the expression levels of key proteins involved in the synergistic response.
-
Procedure: Following treatment with ONC201 and/or chemotherapy for various time points (e.g., 8, 24, 48 hours for GBM), cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest, such as ATF4, CHOP, and cleaved PARP.
In Vivo Tumor Models
-
Model: Orthotopic U251 glioblastoma mouse model.
-
Treatment: Mice were treated with ONC201, temozolomide, radiotherapy, or combinations thereof.
-
Endpoint: The primary endpoint was median survival, with tumor burden also being monitored.
Figure 2: General Experimental Workflow. This flowchart outlines the key steps in the preclinical evaluation of ONC201 combination therapies.
Conclusion
The preclinical data strongly suggest that ONC201, when combined with standard chemotherapy, has the potential to significantly improve therapeutic outcomes in challenging cancers like glioblastoma and small cell lung cancer. The synergistic mechanisms, involving the enhancement of apoptosis and the integrated stress response, provide a solid rationale for further clinical investigation. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to build upon these promising findings and translate them into effective clinical strategies.
References
A Head-to-Head Battle for Cancer Therapy: Comparing the In Vivo Efficacy of TIC10g and Recombinant TRAIL
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. Among the promising strategies is the targeting of the TNF-related apoptosis-inducing ligand (TRAIL) pathway, a critical route for inducing programmed cell death in cancer cells while sparing normal tissues. This guide provides an objective comparison of two key players in this arena: TIC10g (also known as ONC201), a small molecule inducer of the TRAIL pathway, and recombinant TRAIL (rTRAIL), a direct protein therapeutic.
This comprehensive analysis presents available in vivo efficacy data, detailed experimental methodologies, and visual representations of their distinct mechanisms of action to aid in informed decision-making for future research and development.
At a Glance: Key Differences in In Vivo Efficacy
While direct head-to-head in vivo studies comparing the single-agent efficacy of this compound and recombinant TRAIL are limited, available data from various preclinical models provide valuable insights. A key study in an endometrial cancer xenograft model investigated both agents as monotherapies and in combination, offering a glimpse into their relative potency in a controlled setting.
| Parameter | This compound (ONC201) Monotherapy | Recombinant TRAIL Monotherapy |
| Tumor Growth Inhibition | Modest | Modest |
| Survival Benefit | Not significant compared to vehicle | Not significant compared to vehicle |
Note: The data presented is from a study focused on the combination of this compound and recombinant TRAIL. The primary endpoint was the efficacy of the combination, and the monotherapy arms were included as controls. The modest effects observed for the single agents in this specific study may not be representative of their full potential in optimized monotherapy settings.
Deeper Dive: In Vivo Efficacy Data
The following tables summarize quantitative data from preclinical in vivo studies for this compound and recombinant TRAIL in various cancer models. It is crucial to note that these studies were not designed for a direct comparison; therefore, experimental conditions such as cell lines, animal models, and dosing regimens differ.
This compound (ONC201) In Vivo Efficacy
| Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Colorectal Cancer (CSC-initiated) | Athymic nude mice | 50 mg/kg, i.p., on days 7, 14, and 22 post-implantation | Significantly reduced tumor growth and prevented the passage of tumors.[1] |
| Lung Cancer (A549 xenograft) | SCID mice | 10 mg/kg or 50 mg/kg, i.p. | Potently inhibited tumor growth in a dose-dependent manner.[2] |
| Endometrial Cancer (AN3CA xenograft) | Nude mice | 100 mg/kg, p.o., once per week | No significant difference in tumor growth compared to vehicle control in this specific combination-focused study.[3] |
Recombinant TRAIL In Vivo Efficacy
| Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Malignant Glioma (xenografts) | SCID mice | Local injection of Ad.hTRAIL | Suppressed the outgrowth of human glioma xenografts.[4] |
| Endometrial Cancer (AN3CA xenograft) | Nude mice | 5 mg/kg, i.v., once per week | No significant difference in tumor growth compared to vehicle control in this specific combination-focused study.[3] |
| Colon Carcinoma and Mammary Adenocarcinoma (orthotopic xenografts) | Not specified | Repeated systemic infusion | Suppressed tumor progression.[5] |
Mechanisms of Action: Two Distinct Approaches to Activating the TRAIL Pathway
This compound and recombinant TRAIL employ fundamentally different strategies to leverage the tumor-killing potential of the TRAIL pathway. Recombinant TRAIL acts as a direct agonist, while this compound functions as an indirect inducer of the pathway.
Recombinant TRAIL: The Direct Agonist
Recombinant TRAIL mimics the endogenous TRAIL protein. It directly binds to death receptors DR4 and DR5 on the surface of cancer cells. This binding triggers receptor trimerization and the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent execution of apoptosis.
This compound (ONC201): The Indirect Inducer
This compound is a small molecule that penetrates cells and modulates intracellular signaling pathways. It inactivates the protein kinases Akt and ERK, which are often overactive in cancer cells. This inactivation leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a. In the nucleus, Foxo3a binds to the promoter regions of the genes for both TRAIL and its death receptor DR5, leading to their increased expression and subsequent autocrine and paracrine induction of apoptosis.
Experimental Corner: A Look at the Protocols
The following are generalized protocols for in vivo xenograft studies, based on methodologies reported in the cited literature. Specific details may vary between individual studies.
General In Vivo Xenograft Study Workflow
Key Experimental Details
1. Cell Lines and Culture:
-
Human cancer cell lines (e.g., AN3CA for endometrial cancer, A549 for lung cancer, various glioblastoma cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3]
2. Animal Models:
-
Immunocompromised mice, such as athymic nude or SCID mice (4-6 weeks old), are typically used to prevent rejection of human tumor xenografts.[2][3]
3. Tumor Cell Implantation:
-
A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.[3]
4. Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2. Animal body weight and general health are also monitored.
5. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
This compound (ONC201): Typically administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection at doses ranging from 10 to 100 mg/kg, with schedules varying from once weekly to multiple times a week.[1][2][3]
-
Recombinant TRAIL: Administered intravenously (i.v.) or via local injection at doses around 5 mg/kg, often on a weekly schedule.[3][4]
-
A vehicle control group receives the solvent used to dissolve the therapeutic agents.
6. Endpoint and Data Analysis:
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of morbidity in the control group.
-
Tumor growth curves are plotted, and statistical analyses (e.g., ANOVA, t-test) are used to compare differences between treatment groups.
-
Kaplan-Meier survival curves are generated to analyze the effect of treatment on overall survival.[3]
Conclusion: Navigating the Therapeutic Landscape
Both this compound and recombinant TRAIL represent promising avenues for cancer therapy by targeting the TRAIL pathway. Recombinant TRAIL offers a direct, albeit potentially short-lived, pro-apoptotic signal. Its efficacy in clinical trials has been hampered by a short half-life and the development of resistance.[5]
This compound, on the other hand, presents a novel, indirect approach. As an orally bioavailable small molecule that can cross the blood-brain barrier, it offers potential advantages in terms of administration and targeting of central nervous system malignancies.[6] Its mechanism of inducing both the ligand (TRAIL) and its receptor (DR5) may offer a more sustained and potent anti-tumor response.[2]
The available in vivo data, particularly from the endometrial cancer combination study, suggests that while monotherapy with either agent may have modest effects in certain contexts, their combination can lead to significantly enhanced anti-tumor activity and improved survival.[3] This highlights a potential synergistic relationship that warrants further investigation.
Ultimately, the choice between these two strategies, or their potential combination, will depend on the specific cancer type, its molecular characteristics, and the desired therapeutic outcome. This guide provides a foundational comparison to inform the next generation of research aimed at harnessing the power of the TRAIL pathway for the benefit of cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumorigenic effect of combination treatment with ONC201 and TRAIL in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNF-related apoptosis-inducing ligand (TRAIL): A new path to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ONC201 and Other Akt Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical-stage small molecule ONC201 with other prominent Akt inhibitors. This document summarizes preclinical and clinical data, details experimental methodologies, and visualizes key cellular pathways to inform future research and development.
ONC201, initially identified for its ability to induce TNF-related apoptosis-inducing ligand (TRAIL), has emerged as a promising anti-cancer agent with a unique mechanism of action that distinguishes it from classical Akt inhibitors. While it modulates the Akt signaling pathway, its primary targets and downstream effects present a different therapeutic profile compared to direct inhibitors of the Akt kinase. This guide will delve into a head-to-head comparison of ONC201 with three well-characterized Akt inhibitors: capivasertib (B1684468), ipatasertib (B1662790), and MK-2206, which represent both ATP-competitive and allosteric inhibition mechanisms.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between ONC201 and the other inhibitors lies in their direct targets. Capivasertib, ipatasertib, and MK-2206 are designed to directly inhibit the Akt kinase, a central node in the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. In contrast, ONC201 acts upstream, primarily as an antagonist of the dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP. This leads to a cascade of downstream effects, including the inactivation of Akt and ERK signaling pathways.
dot
Figure 1. Comparative Mechanism of Action. This diagram illustrates the distinct mechanisms of ONC201, which acts on upstream targets DRD2 and ClpP to indirectly inactivate Akt and ERK, versus direct Akt inhibitors that bind to and inhibit the Akt kinase itself.
Preclinical Efficacy: A Comparative Overview
Direct comparison of preclinical efficacy is challenging due to the use of different cancer models and experimental conditions in published studies. However, the available data indicate distinct areas of promise for each inhibitor.
| Inhibitor | Cancer Model | Key Findings | Citation |
| ONC201 | Glioblastoma (GBM) | Induces apoptosis in temozolomide-resistant GBM cell lines and shows efficacy in orthotopic mouse models.[1][2] In combination with radiotherapy and temozolomide, it significantly reduces tumor burden and prolongs survival in a GBM mouse model.[3][4] | |
| Capivasertib | Breast Cancer | Demonstrates efficacy in breast cancer cell lines, particularly those with PIK3CA or MTOR alterations, both as a single agent and in combination with endocrine therapy.[5][6][7] Effective in palbociclib-resistant ER+ breast cancer preclinical models when combined with fulvestrant (B1683766).[8] | |
| Ipatasertib | Prostate Cancer | In PTEN-deficient prostate cancer xenograft models, ipatasertib shows dose-dependent inhibition of tumor growth.[9] | |
| MK-2206 | Lung Cancer | Demonstrates antitumor activity in small cell lung cancer (SCLC) cell lines with PI3K or PTEN mutations and enhances the activity of topotecan.[10] In non-small cell lung cancer (NSCLC) cells with acquired resistance to cetuximab, MK-2206 inhibits cell proliferation.[11] |
Table 1. Summary of Preclinical Efficacy.
Clinical Trial Data: A Snapshot of Clinical Performance
Clinical trials have further delineated the therapeutic potential and target patient populations for each of these inhibitors.
| Inhibitor | Indication | Key Clinical Trial Results | Citation |
| ONC201 | H3K27M-mutant Diffuse Midline Glioma | In patients treated before recurrence, the median overall survival was 21.7 months.[12][13][14] For recurrent disease, the overall response rate (RANO-HGG) was 20.0%, with a median duration of response of 11.2 months.[15] The drug is generally well-tolerated.[15][16] | |
| Capivasertib | HR+/HER2- Advanced Breast Cancer | In the CAPItello-291 trial, capivasertib plus fulvestrant significantly improved progression-free survival (PFS) compared to placebo plus fulvestrant (median PFS 7.2 vs 3.6 months).[17][18][19] | |
| Ipatasertib | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | In the IPATential150 trial, for patients with PTEN-loss tumors, ipatasertib plus abiraterone (B193195) improved radiographic PFS compared to abiraterone alone.[20][21] However, this benefit was not observed in the overall study population.[22] | |
| MK-2206 | Advanced Solid Tumors | In a Phase I study, the maximum tolerated dose was established at 60 mg on alternate days, with rash and stomatitis being dose-limiting toxicities.[23][24] Limited single-agent activity was observed, leading to a focus on combination trials.[24] In combination with paclitaxel, it showed preliminary antitumor activity.[25] |
Table 2. Summary of Key Clinical Trial Data.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.
Western Blot for Akt Pathway Inhibition
This protocol is used to assess the phosphorylation status of Akt and its downstream targets, providing a direct measure of inhibitor activity.
dot
Figure 2. Western Blot Experimental Workflow. This diagram outlines the key steps involved in performing a western blot to analyze protein phosphorylation.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., glioblastoma, breast, or prostate cancer cell lines) in 6-well plates. Once the cells reach 70-80% confluency, treat them with the desired concentrations of the inhibitor (ONC201 or a direct Akt inhibitor) or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated Akt (e.g., p-Akt Ser473, p-Akt Thr308), total Akt, and downstream targets (e.g., p-GSK3β), as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.[26][27]
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a nonlinear regression curve.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Akt kinase.
Protocol:
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add a solution containing the recombinant active Akt enzyme (e.g., AKT1, AKT2, or AKT3) and a suitable substrate (e.g., a GSK-3 fusion protein or a peptide substrate).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.[28][29]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[28]
Conclusion
ONC201 and direct Akt inhibitors represent distinct therapeutic strategies for targeting the Akt signaling pathway. ONC201's unique mechanism of action, involving DRD2 and ClpP, offers a novel approach that may be effective in tumors resistant to direct Akt inhibition and has shown particular promise in H3K27M-mutant gliomas. Direct Akt inhibitors like capivasertib, ipatasertib, and MK-2206 have demonstrated efficacy in specific cancer types, often dictated by the underlying genetic alterations in the PI3K/Akt pathway. The choice of inhibitor for future research and clinical development will depend on the specific cancer type, its molecular profile, and the desired therapeutic outcome. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 2. A phase 2 study of the first imipridone ONC201, a selective DRD2 antagonist for oncology, administered every three weeks in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Adding capivasertib to fulvestrant in patients with hormone receptor-positive advanced breast cancer: a cost-effectiveness analysis [frontiersin.org]
- 8. Combining the AKT inhibitor capivasertib and SERD fulvestrant is effective in palbociclib-resistant ER+ breast cancer preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. "Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas I" by Minesh Mehta, Matthew Hall et al. [scholarlycommons.baptisthealth.net]
- 14. michiganmedicine.org [michiganmedicine.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Unprecedented Results for a Deadly Glioma [atriumhealth.org]
- 17. Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]
- 18. labiotech.eu [labiotech.eu]
- 19. Adding Capivasertib to Fulvestrant May Improve Progression-Free Survival in Patients With Advanced HR-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. 2minutemedicine.com [2minutemedicine.com]
- 22. oncnursingnews.com [oncnursingnews.com]
- 23. First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. academic.oup.com [academic.oup.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. promega.com [promega.com]
- 29. benchchem.com [benchchem.com]
TIC10g: A Comparative Guide to its Cancer Cell Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TIC10g (also known as ONC201), a promising anti-cancer agent, and its selectivity for cancer cells over normal cells. We will delve into its mechanism of action, compare its performance with alternative therapies, and provide detailed experimental data and protocols to support our findings.
Executive Summary
This compound, a first-in-class small molecule, has demonstrated significant anti-tumor activity in preclinical and clinical studies. A key attribute of this compound is its remarkable selectivity in inducing cell death in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is primarily attributed to its unique mechanism of action, which involves the induction of the pro-apoptotic cytokine TRAIL and its death receptor DR5, specifically in tumor cells. This guide will explore the molecular underpinnings of this selectivity and compare it to other TRAIL-targeting therapies.
Data Presentation: Comparative Cytotoxicity of this compound and Alternatives
The following table summarizes the available quantitative data on the cytotoxic effects (IC50 values) of this compound and alternative TRAIL-pathway targeting agents in various cancer and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A higher IC50 value indicates lower cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound (ONC201) | H3 K27M-mutant Glioma (n=5) | Brain Cancer | ~0.6 (median) | [1] |
| H3 wildtype/G34 variant Glioma (n=7) | Brain Cancer | ~1.5 (median) | [1] | |
| Normal Human Dermal Fibroblasts | Normal | Not significantly cytotoxic | ||
| Cardiomyocytes | Normal | Not significantly cytotoxic | ||
| Mapatumumab | Malignant Mesothelioma | Lung Cancer | Variable sensitivity | [2] |
| Lexatumumab | Malignant Mesothelioma | Lung Cancer | Generally more sensitive than to Mapatumumab | [2] |
| Dulanermin (rhTRAIL) | Various tumor cell lines | Cancer | Preferentially triggers apoptosis vs normal cells | [3][4] |
| Tigatuzumab | DR5-positive human tumor cell lines | Various Cancers | Potent in vitro cytotoxicity | [5][6] |
| Normal Tissues | Normal | Minimal toxicity | [6] | |
| Conatumumab | Colon and Pancreatic cancer cell lines | Cancer | Induces apoptosis | [7] |
Mechanism of Action: How this compound Achieves Selectivity
This compound's cancer cell selectivity stems from its multi-faceted mechanism of action that exploits vulnerabilities specific to cancer cells.
-
Induction of TRAIL and DR5: this compound upregulates the expression of both the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor 5 (DR5) on the surface of cancer cells, but not normal cells.[8] This leads to a potent "death signal" that triggers apoptosis, a form of programmed cell death.
-
Dual Inactivation of Akt and ERK: The upregulation of TRAIL is a consequence of this compound's ability to simultaneously inactivate two key pro-survival signaling pathways, Akt and ERK.[8] In normal cells, these pathways are more tightly regulated, making them less susceptible to this effect.
-
Foxo3a Activation: The inactivation of Akt and ERK leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a. In the nucleus, Foxo3a directly binds to the TRAIL gene promoter, switching on its transcription.
-
ClpP Agonism: this compound also acts as an agonist of the mitochondrial caseinolytic protease P (ClpP). This activity disrupts mitochondrial function, further contributing to cell death in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound or alternative compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Protein Expression and Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Foxo3a, anti-DR5)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to selective cancer cell apoptosis.
Experimental Workflow for Assessing Cancer Cell Selectivity
Caption: Workflow for evaluating the in vitro selectivity of anti-cancer compounds.
Conclusion
This compound (ONC201) represents a promising therapeutic agent with a well-defined mechanism for its selective cytotoxicity towards cancer cells. Its ability to co-opt the TRAIL pathway in a tumor-specific manner provides a significant therapeutic window, a highly desirable characteristic for any anti-cancer drug. While direct, comprehensive comparative data with other TRAIL-targeting agents is still emerging, the existing evidence strongly supports the continued investigation and clinical development of this compound as a selective cancer therapy. The experimental protocols and workflows provided in this guide offer a framework for researchers to further explore and validate the efficacy and selectivity of this compound and other novel anti-cancer compounds.
References
- 1. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human agonistic TRAIL receptor antibodies Mapatumumab and Lexatumumab induce apoptosis in malignant mesothelioma and act synergistically with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of pharmacodynamic biomarkers in a Phase 1a trial of dulanermin (rhApo2L/TRAIL) in patients with advanced tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dulanermin in cancer therapy: still much to do - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tigatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 6. Phase 2, multicenter, open-label study of tigatuzumab (CS-1008), a humanized monoclonal antibody targeting death receptor 5, in combination with gemcitabine in chemotherapy-naive patients with unresectable or metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conatumumab, a fully human mAb against death receptor 5 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
Unraveling the Dual Mechanisms of TIC10g (ONC201): A Comparative Guide to Replicating Key Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the reported mechanisms of action for the anti-cancer agent TIC10g (also known as ONC201). It details the seminal findings and subsequent discoveries, offering a comparative look at the experimental data and the methodologies required to replicate these pivotal studies.
This compound, a first-in-class imipridone, has garnered significant attention for its potent anti-tumor activity. Its mechanism of action has been the subject of extensive research, revealing a dual-pronged approach to inducing cancer cell death. Initially identified as an inducer of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, subsequent studies have unveiled a second, independent mechanism involving the activation of the mitochondrial caseinolytic protease P (ClpP). This guide will dissect these two key pathways, presenting the supporting experimental data in a comparative format and providing detailed protocols for replication.
The TRAIL-Dependent Pathway: Inhibiting Pro-Survival Signaling
The foundational research on this compound identified its ability to transcriptionally upregulate the pro-apoptotic protein TRAIL. This is achieved through the dual inactivation of two key pro-survival kinases: Akt and extracellular signal-regulated kinase (ERK).[1][2][3] The inactivation of Akt and ERK leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a.[2] Once in the nucleus, Foxo3a binds to the promoter of the TRAIL gene, initiating its transcription and leading to an increase in TRAIL protein levels.[1] This, in turn, can induce apoptosis in cancer cells. Some studies have also shown that this compound can upregulate the TRAIL death receptor DR5, further sensitizing cancer cells to TRAIL-mediated apoptosis.[1]
Comparative Data: TRAIL Pathway Activation
The following table summarizes the key quantitative findings related to the TRAIL-dependent mechanism of this compound from various studies. It is important to note that experimental conditions such as cell lines, drug concentrations, and treatment durations can influence the observed effects.
| Experimental Endpoint | Method | Vehicle Control | This compound (ONC201) Treatment | Reference |
| Akt Phosphorylation (Ser473) | Western Blot | Normalized to 1.0 | Significant decrease observed (e.g., ~0.2-0.5 fold of control) | [1][4] |
| ERK Phosphorylation (Thr202/Tyr204) | Western Blot | Normalized to 1.0 | Significant decrease observed (e.g., ~0.3-0.6 fold of control) | [1][4] |
| Foxo3a Nuclear Translocation | Immunofluorescence | Predominantly cytoplasmic | Significant increase in nuclear localization | [2] |
| TRAIL Promoter Activity | Luciferase Reporter Assay | Normalized to 1.0 | >2-fold induction | [1] |
| TRAIL mRNA Expression | RT-qPCR | Normalized to 1.0 | Dose-dependent increase | [1] |
The ClpP-Mediated Pathway: A Mitochondrial Assault
More recent investigations have uncovered a second, TRAIL-independent mechanism of this compound involving the mitochondrial protease ClpP.[5][6] this compound acts as an allosteric agonist of ClpP, leading to its hyperactivation.[7] This dysregulated activation of ClpP results in the degradation of various mitochondrial proteins, impairing mitochondrial function and inducing a metabolic stress response.[5][6] The disruption of mitochondrial integrity can ultimately trigger apoptosis. This mechanism is particularly relevant in the context of H3K27M-mutant diffuse midline gliomas, where this compound has shown promising clinical activity.[5][7]
Comparative Data: ClpP Pathway Activation
The table below presents quantitative data related to the ClpP-mediated mechanism of this compound.
| Experimental Endpoint | Method | Reported Value | Reference |
| ClpP Activation (EC50) | In vitro Protease Assay | ~1.25 µM | [8][9] |
| Cell Viability (IC50) in ClpP-dependent cells | MTS/CCK8 Assay | Varies by cell line (low micromolar range) | [6][10] |
| Mitochondrial Protein Levels (e.g., NDUFA12, SDHA) | Western Blot | Significant decrease upon this compound treatment | [6] |
Visualizing the Mechanisms
To better understand the signaling cascades involved, the following diagrams illustrate the two primary mechanisms of action of this compound.
Caption: The TRAIL-dependent signaling pathway of this compound.
Caption: The ClpP-mediated mitochondrial pathway of this compound.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below. These protocols are synthesized from various publications and represent a general framework that may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis of Akt and ERK Phosphorylation
Objective: To quantify the levels of phosphorylated Akt (p-Akt) and ERK (p-ERK) relative to total Akt and ERK in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control. Express the results as a fold change relative to the vehicle-treated control.[11][12][13][14][15][16][17]
-
TRAIL Promoter Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the TRAIL promoter in response to this compound.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells in a 24- or 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing the TRAIL promoter and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control.
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment duration (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
Immunofluorescence for Foxo3a Nuclear Translocation
Objective: To visualize and quantify the subcellular localization of Foxo3a following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound or vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against Foxo3a overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Foxo3a in a significant number of cells using imaging software. The ratio of nuclear to cytoplasmic fluorescence can be calculated to determine the extent of nuclear translocation.[23][24][25][26][27][28][29][30]
-
ClpP Protease Activity Assay
Objective: To measure the in vitro enzymatic activity of ClpP in the presence of this compound.
Methodology:
-
Reagents: Recombinant human ClpP protein, a fluorogenic ClpP substrate (e.g., a casein-based substrate or a specific peptide substrate), and an appropriate assay buffer.
-
Assay Procedure:
-
Pre-incubate recombinant ClpP with various concentrations of this compound or vehicle control in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
Conclusion
The anti-cancer agent this compound (ONC201) exerts its effects through at least two distinct and well-documented mechanisms: the induction of the TRAIL-dependent apoptotic pathway via inhibition of Akt/ERK signaling and the activation of the mitochondrial protease ClpP. The experimental evidence for both pathways is robust, although the relative contribution of each may vary depending on the cancer type and cellular context. This guide provides a framework for researchers to replicate and further investigate these findings, ultimately contributing to a deeper understanding of this compound's therapeutic potential. The provided protocols, while comprehensive, should be adapted and optimized for specific experimental systems to ensure reliable and reproducible results.
References
- 1. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qeios.com [qeios.com]
- 4. Metabolic Reprogramming by Dual AKT/ERK Inhibition Through Imipridones Elicits Unique Vulnerabilities in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Caseinolytic protease P (CLPP) activated by ONC201 inhibits proliferation and promotes apoptosis in human epithelial ovarian cancer cells by inducing mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demonstrated efficacy and mechanisms of sensitivity of ONC201: H3K27M-mutant diffuse midline glioma in the spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. raybiotech.com [raybiotech.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. thesciencenotes.com [thesciencenotes.com]
- 19. med.emory.edu [med.emory.edu]
- 20. assaygenie.com [assaygenie.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Luteolin in Safflower Leaves Suppresses Microglial Inflammation Through FOXO3-Mediated Trem2 Transcription [mdpi.com]
- 25. Regulation of the Intracellular Localization of Foxo3a by Stress-Activated Protein Kinase Signaling Pathways in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. FoxO3a (75D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
- 28. A pathway from JNK through decreased ERK and Akt activities for FOXO3a nuclear translocation in response to UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Kinetics of nuclear-cytoplasmic translocation of Foxo1 and Foxo3A in adult skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Chemical Interrogation of FOXO3a Nuclear Translocation Identifies Potent and Selective Inhibitors of Phosphoinositide 3-Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Human Mitochondrial ClpP Protease Assay [profoldin.com]
- 32. researchgate.net [researchgate.net]
- 33. pubs.aip.org [pubs.aip.org]
- 34. The activated ClpP peptidase forcefully grips a protein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 35. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Gene Expression Profiles Following ONC201 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression profiles induced by the novel anti-cancer agent ONC201 and the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ), with a focus on glioblastoma. This analysis is supported by experimental data from publicly available datasets and published literature.
Introduction to ONC201 and Its Mechanism of Action
ONC201 is a first-in-class small molecule that has shown significant promise in preclinical and clinical studies, particularly for H3K27M-mutant diffuse midline gliomas.[1] Its mechanism of action is distinct from traditional cytotoxic chemotherapies and involves the induction of the integrated stress response (ISR), leading to the upregulation of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor, DR5.[2][3] This ultimately triggers programmed cell death in cancer cells. Furthermore, ONC201 is known to act as a selective antagonist of the dopamine (B1211576) receptor D2 (DRD2).[2]
Comparative Gene Expression Analysis: ONC201 vs. Temozolomide
While a direct head-to-head study comparing the global gene expression profiles of ONC201 and temozolomide in the same experimental setting is not yet available in the public domain, we can infer a comparative analysis based on existing data from separate studies. This comparison highlights the distinct mechanisms of these two therapeutic agents.
Temozolomide, an alkylating agent, induces DNA damage, leading to the activation of DNA repair pathways and, ultimately, apoptosis.[4] Its efficacy is significantly influenced by the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that can reverse TMZ-induced DNA methylation.[4]
The following tables summarize the key differentially expressed genes and affected pathways associated with ONC201 and temozolomide treatment in cancer cells, primarily focusing on glioblastoma.
Table 1: Comparison of Key Upregulated Genes
| Gene | ONC201 | Temozolomide | Function |
| TRAIL (TNFSF10) | ↑ | ↔ | Pro-apoptotic ligand |
| DR5 (TNFRSF10B) | ↑ | ↔ | TRAIL receptor |
| CHOP (DDIT3) | ↑ | ↑ | Pro-apoptotic transcription factor (ISR) |
| ATF4 | ↑ | ↑ | Transcription factor (ISR) |
| GDF15 | ↑ | ↑ | Growth differentiation factor 15, stress response |
| MGMT | ↓ | ↑ (in resistant cells) | DNA repair enzyme |
| Genes involved in DNA Damage Response (e.g., GADD45A, p21) | ↔/↑ | ↑ | Cell cycle arrest, DNA repair |
| Pro-inflammatory Cytokines (e.g., IL-6, IL-8) | ↔ | ↑ | Inflammation |
Note: (↑) Upregulated, (↓) Downregulated, (↔) No significant change. Data for ONC201 is inferred from its known mechanism of action and studies in various cancer types. Data for Temozolomide is derived from studies on glioblastoma cell lines.[4][5][6][7][8]
Table 2: Comparison of Key Downregulated Genes
| Gene | ONC201 | Temozolomide | Function |
| Akt (Protein levels/activity) | ↓ | ↔ | Pro-survival signaling |
| ERK (Protein levels/activity) | ↓ | ↔ | Pro-survival signaling |
| Cyclin D1 | ↓ | ↓ | Cell cycle progression |
| MGMT | ↓ | ↔ (in sensitive cells) | DNA repair enzyme |
| Anti-apoptotic Bcl-2 family members | ↓ | ↓ | Inhibition of apoptosis |
Note: (↓) Downregulated, (↔) No significant change. Data for ONC201 is inferred from its known mechanism of action. Data for Temozolomide is derived from studies on glioblastoma cell lines.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in this analysis, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of ONC201 leading to apoptosis.
Caption: Signaling pathway of Temozolomide leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for gene expression profiling.
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting and reproducing experimental findings. Below are representative protocols for the key experiments cited in this guide.
Cell Culture and Drug Treatment
Glioblastoma cell lines (e.g., U87, U251) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells are seeded at a specified density and allowed to attach overnight. The following day, the media is replaced with fresh media containing either ONC201 (at various concentrations, e.g., 1-10 µM) or temozolomide (e.g., 50-200 µM), or a vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours) before harvesting for subsequent analysis.
RNA Isolation and Quality Control
Total RNA is extracted from treated and control cells using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a NanoDrop spectrophotometer. RNA integrity is assessed using an Agilent Bioanalyzer to ensure high-quality RNA for downstream applications.
Gene Expression Profiling using RNA-Sequencing
-
Library Preparation: RNA-seq libraries are prepared from total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq.
-
Data Analysis: Raw sequencing reads are first assessed for quality using tools like FastQC. Adapters are trimmed, and low-quality reads are removed. The cleaned reads are then aligned to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR. Gene expression is quantified using tools such as RSEM or featureCounts.
-
Differential Expression Analysis: Differential gene expression between treatment and control groups is determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed genes are performed using tools like GSEA, DAVID, or Metascape to identify significantly altered biological pathways.
Gene Expression Profiling using Microarray
-
cRNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then used as a template for in vitro transcription to synthesize biotin-labeled cRNA using a commercial kit (e.g., Affymetrix GeneChip WT PLUS Reagent Kit).
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix Human Gene 2.0 ST Array) overnight in a hybridization oven.
-
Washing and Staining: The microarray chip is washed and stained with a streptavidin-phycoerythrin conjugate using a fluidics station.
-
Scanning and Data Extraction: The chip is scanned using a high-resolution scanner, and the signal intensities are extracted using the manufacturer's software.
-
Data Analysis: The raw data is normalized using methods such as RMA (Robust Multi-array Average). Differential gene expression analysis is performed using statistical methods like the limma package in R. Genes with a p-value < 0.05 and a fold change > 2 are typically considered significantly differentially expressed. Pathway analysis is then performed as described for RNA-seq.
Biomarkers of Response and Resistance
Gene expression profiling has been instrumental in identifying potential biomarkers that can predict a patient's response to ONC201. For instance, baseline tumor gene expression of EGFR and the cortical developmental transcription factor FOXG1 have been identified as potential biomarkers of radiographic response to ONC201 in H3 K27M-mutant diffuse midline glioma.[9] Conversely, high EGFR expression may also contribute to resistance to ONC201.[5]
For temozolomide, the methylation status of the MGMT promoter is a well-established predictive biomarker.[4] Tumors with a methylated MGMT promoter have lower expression of the MGMT protein and are more sensitive to TMZ treatment.
Conclusion
The analysis of gene expression profiles reveals the distinct and complementary mechanisms of action of ONC201 and temozolomide. ONC201 induces a unique stress response pathway leading to apoptosis, largely independent of direct DNA damage. In contrast, temozolomide's efficacy is intrinsically linked to its ability to induce DNA damage and the cell's capacity to repair that damage. These differences in their molecular signatures provide a strong rationale for further investigation into their potential synergistic effects in combination therapies and for the development of targeted treatment strategies based on the specific gene expression profile of a patient's tumor. The continued application of high-throughput gene expression profiling will be critical in advancing personalized medicine in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gene signatures associated with prognosis and chemotherapy resistance in glioblastoma treated with temozolomide [frontiersin.org]
- 5. Identification and Verification of Key Genes Associated with Temozolomide Resistance in Glioblastoma Based on Comprehensive Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ijbiotech.com [ijbiotech.com]
- 8. Frontiers | Identification and verification of the temozolomide resistance feature gene DACH1 in gliomas [frontiersin.org]
- 9. mdpi.com [mdpi.com]
TIC10g (ONC201): A Comparative Analysis of a Novel Foxo3a Activator in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Forkhead box O3a (Foxo3a) has emerged as a critical tumor suppressor, often inactivated in various cancers. Its activation is a promising therapeutic strategy, leading to the development of several small molecule activators. Among these, TIC10g (also known as ONC201) has garnered significant attention for its unique mechanism of action and promising preclinical and clinical activity. This guide provides a comprehensive comparison of this compound with other notable Foxo3a activators, supported by available experimental data, detailed methodologies, and pathway visualizations.
Mechanism of Action: A Dual-Pronged Attack
This compound distinguishes itself through a multi-faceted mechanism that ultimately converges on the activation of Foxo3a. Unlike some activators that may directly target Foxo3a or upstream kinases, this compound orchestrates a signaling cascade that potently induces the nuclear translocation and transcriptional activity of Foxo3a.
This compound's Primary Mechanism:
-
Inhibition of Akt and ERK: this compound dually inactivates the PI3K/Akt and RAF/MEK/ERK signaling pathways. These pathways are frequently hyperactivated in cancer and are major negative regulators of Foxo3a, phosphorylating it and leading to its cytoplasmic sequestration and degradation.[1][2]
-
Foxo3a Nuclear Translocation: By inhibiting Akt and ERK, this compound prevents the phosphorylation of Foxo3a. This allows the dephosphorylated, active form of Foxo3a to translocate from the cytoplasm to the nucleus.[1][2]
-
TRAIL Induction: Once in the nucleus, Foxo3a acts as a transcription factor, upregulating the expression of its target genes. A key target is the TNF-related apoptosis-inducing ligand (TRAIL).[1][2][3]
-
Induction of Apoptosis: The induced TRAIL then binds to its death receptors (DR4 and DR5) on the surface of cancer cells, triggering the extrinsic apoptosis pathway and leading to programmed cell death.[1]
This mechanism provides a distinct advantage by not only activating the tumor-suppressing functions of Foxo3a but also by inducing a potent and cancer-specific cell death pathway through TRAIL.
Comparison with Other Foxo3a Activators
Several natural and synthetic compounds have been identified as activators of Foxo3a. While direct, head-to-head comparative studies with this compound are limited, we can compare their mechanisms and available potency data.
| Activator | Class | Mechanism of Action | Potency (EC50/IC50) | Clinical Status |
| This compound (ONC201) | Imipridone | Dual inhibitor of Akt and ERK, leading to Foxo3a dephosphorylation, nuclear translocation, and TRAIL-mediated apoptosis.[1][2] | IC50: 433 nM - 3.97 µM (Glioblastoma TICs)[4] | Phase II/III clinical trials for various cancers, including glioma.[2][5][6][7] |
| Resveratrol | Natural Polyphenol | Activates SIRT1, which deacetylates and activates Foxo3a. May also inhibit PI3K/Akt signaling.[8][9] | EC50 (Foxo3a translocation): 97.9 µM[8] | Preclinical; some clinical trials for other indications. |
| Piperlongumine | Natural Alkaloid | Induces Foxo3a nuclear translocation independent of PI3K/Akt signaling.[8] | EC50 (Foxo3a translocation): 37.7 µM[8] | Preclinical. |
| Harmine | Natural β-carboline | Induces Foxo3a nuclear translocation independent of PI3K/Akt signaling; may involve DYRK1A inhibition.[8] | EC50 (Foxo3a translocation): 81.2 µM[8] | Preclinical. |
| Other Natural Compounds | Various | Includes Curcumin, Quercetin, and EGCG, which generally act by inhibiting upstream kinases (e.g., PI3K/Akt) or activating other pathways (e.g., AMPK) that converge on Foxo3a.[9] | Varies widely. | Mostly preclinical. |
| Synthetic Small Molecules | Various | Identified through in silico screening, with predicted direct binding to Foxo3a.[10] | Not yet determined in vitro/in vivo. | Discovery/Preclinical. |
Note: The provided EC50 and IC50 values are from different studies and cell lines and therefore may not be directly comparable. They are presented here to give a general sense of the potency of each compound.
Key Advantages of this compound
Based on the available data, this compound presents several potential advantages over other Foxo3a activators:
-
Potency: The IC50 values for this compound in glioblastoma tumor-initiating cells are in the nanomolar to low micromolar range, suggesting high potency.[4]
-
Dual Mechanism: The combined inhibition of two major cancer-promoting pathways (PI3K/Akt and ERK) provides a more robust and potentially durable activation of Foxo3a.[1][2]
-
TRAIL-Mediated Apoptosis: The induction of the extrinsic apoptosis pathway through TRAIL offers a distinct and potent mechanism for killing cancer cells, which may be effective even in cells resistant to other apoptotic stimuli.[1][2][3]
-
Blood-Brain Barrier Penetration: Preclinical studies have shown that this compound can cross the blood-brain barrier, making it a promising agent for treating brain tumors like glioblastoma.[2]
-
Clinical Validation: this compound is the most clinically advanced Foxo3a activator, with ongoing Phase II and III trials demonstrating its safety and preliminary efficacy in human patients.[2][5][6][7]
Experimental Protocols
Detailed experimental protocols are crucial for the validation and extension of these findings. Below are outlines of key methodologies used to characterize this compound and other Foxo3a activators.
Foxo3a Nuclear Translocation Assay (Immunofluorescence)
Methodology:
-
Cell Culture: Plate cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other Foxo3a activators for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for Foxo3a overnight at 4°C. The following day, wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity of Foxo3a to determine the extent of nuclear translocation.
TRAIL Induction Assay (Western Blot)
Methodology:
-
Cell Lysis: Treat cancer cells with this compound or other compounds for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour. Incubate the membrane with a primary antibody against TRAIL overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity of TRAIL relative to a loading control (e.g., β-actin or GAPDH) to determine the level of TRAIL induction.
Conclusion
This compound (ONC201) represents a significant advancement in the development of Foxo3a activators for cancer therapy. Its unique dual-inhibitory mechanism on the Akt and ERK pathways, coupled with the potent induction of TRAIL-mediated apoptosis, provides a strong rationale for its therapeutic potential. While other natural and synthetic compounds also activate Foxo3a, this compound's favorable preclinical profile, ability to cross the blood-brain barrier, and progress in clinical trials position it as a leading candidate in this class of anticancer agents. Further direct comparative studies are warranted to definitively establish its superiority, but the existing evidence strongly suggests that this compound holds significant advantages over other currently known Foxo3a activators.
References
- 1. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. scbt.com [scbt.com]
- 10. Potent FOXO3a Activators from Biologically Active Compound Library for Cancer Therapeutics: An in silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Durability of Response to ONC201 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the durability of the anti-cancer agent ONC201 in in vivo models, comparing its performance as a monotherapy and in combination with other agents. The information is supported by experimental data from preclinical and clinical studies, with a focus on H3K27M-mutant diffuse midline glioma (DMG), a patient population where ONC201 has shown significant promise.
Overview of ONC201's Mechanism of Action
ONC201 is a first-in-class, orally active small molecule that selectively antagonizes the G protein-coupled receptor DRD2. Its anti-cancer effects are mediated through several pathways, primarily the induction of the integrated stress response (ISR) and the inactivation of the Akt/ERK signaling pathways. This leads to the upregulation of the pro-apoptotic ligand TRAIL and its receptor DR5, ultimately triggering cancer cell death. A key aspect of ONC201's mechanism, particularly in H3K27M-mutant gliomas, involves its ability to cross the blood-brain barrier and reverse the epigenetic changes induced by the H3K27M mutation.
Preclinical In Vivo Efficacy of ONC201
A range of preclinical models have been utilized to evaluate the in vivo efficacy and durability of ONC201. These studies have been instrumental in establishing dosing schedules and identifying potential combination strategies.
Monotherapy Studies
| Model Type | Cell Line/Model | Dosing Regimen | Key Findings | Reference |
| Colorectal Cancer Xenograft | HT-29, HCT116 p53-null | 25-100 mg/kg, oral, weekly or every 2 weeks | Dose- and schedule-dependent tumor growth inhibition. Potent anti-metastatic effect. | |
| Glioblastoma Orthotopic Xenograft | SF767 | 25 mg/kg, single oral dose | Increased overall survival. | |
| H3K27M-Mutant DMG Orthotopic Xenograft | TP54 (H3.3K27M, p53 mutant) | 100 mg/kg, oral, once a week | Significant extension of survival. | |
| H3K27M-Mutant DMG In Utero Electroporation Model | PPK (p53, PDGFRA D842V, H3.3K27M) | 125 mg/kg, oral, once a week | Significantly extended survival. | |
| Ovarian Cancer Transgenic Model | KpB | 130 mg/kg, weekly | Significant suppression of tumor growth. |
Combination Therapy Studies
| Model Type | Combination Agent | Cell Line/Model | Dosing Regimen | Key Findings | Reference |
| Colorectal Cancer Xenograft | Bevacizumab (VEGF inhibitor) | HT29 | ONC201: 50 mg/kg weekly | Significant tumor regression and complete tumor ablation in some cases. | |
| DIPG Xenograft | Paxalisib (PI3K/AKT inhibitor) | SU-DIPG-VI/Luc, HSJD-DIPG-007 | Not specified in abstract | Synergistic cytotoxicity and extended xenograft survival. |
Clinical Durability of Response in H3K27M-Mutant Diffuse Midline Glioma
Clinical trials have provided significant evidence for the durable responses to ONC201 in patients with H3K27M-mutant DMG, a historically difficult-to-treat cancer.
| Patient Population | Trial/Analysis | Number of Patients | Overall Response Rate (ORR) (RANO-HGG) | Median Duration of Response (DOR) | Median Overall Survival (OS) | Reference |
| Recurrent H3K27M-mutant DMG | Pooled analysis (4 trials, 1 EAP) | 50 | 20.0% | 11.2 months | 13.7 months | |
| Non-recurrent H3K27M-mutant DMG | ONC014 & ONC018 | 35 | Not Reported | Not Reported | 21.7 months | |
| Recurrent H3K27M-mutant DMG | ONC014 & ONC018 | 36 | Not Reported | Not Reported | 9.3 months |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by ONC201 and a general workflow for in vivo efficacy studies.
Caption: ONC201 Mechanism of Action.
Caption: General In Vivo Efficacy Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Orthotopic H3K27M-Mutant DMG Xenograft Model
-
Cell Line: TP54 (H3.3K27M, p53 mutant) human diffuse midline glioma cells.
-
Animal Model: Immunocompromised mice (e.g., NOD scid gamma mice).
-
Implantation: Stereotactic intracranial injection of TP54 cells into the pons or thalamus of the mice.
-
Treatment: Once tumors are established (confirmed by bioluminescence or MRI), mice are randomized into treatment and control groups. ONC201 is administered orally via gavage at a dose of 100 mg/kg once a week. The control group receives a vehicle control.
-
Endpoints:
-
Primary: Overall survival, defined as the time from treatment initiation to euthanasia due to tumor burden or neurological symptoms.
-
Secondary: Tumor growth monitored by imaging, and pharmacodynamic analysis of tumor tissue post-mortem to assess target engagement (e.g., changes in H3K27me3 levels).
-
Colorectal Cancer Xenograft Model for Combination Therapy
-
Cell Line: HT-29 human colorectal adenocarcinoma cells.
-
Animal Model: Athymic nude mice.
-
Implantation: Subcutaneous injection of HT-29 cells into the flank of the mice.
-
Treatment: When tumors reach a palpable size, mice are randomized. Treatment groups may include:
-
Vehicle control
-
ONC201 (50 mg/kg, oral, weekly)
-
Bevacizumab (murine equivalent, intraperitoneal injection, dose and schedule as per established protocols)
-
ONC201 + Bevacizumab
-
-
Endpoints:
-
Primary: Tumor volume, measured regularly with calipers.
-
Secondary: Overall survival, and immunohistochemical analysis of tumors for markers of apoptosis, proliferation, and angiogenesis.
-
Resistance Mechanisms and Future Directions
Despite the promising durability of response in a subset of patients, resistance to ONC201 can occur. Preclinical studies have identified several potential mechanisms:
-
EGFR Signaling: Activation of the EGFR pathway has been implicated in conferring resistance to ONC201 in H3K27M-mutant DMG.
-
PI3K/AKT Pathway: Upregulation of the PI3K/AKT/mTOR signaling axis can promote metabolic adaptation and reduce sensitivity to ONC201. This provides a strong rationale for the combination of ONC201 with PI3K/AKT inhibitors like paxalisib.
Future research will likely focus on overcoming these resistance mechanisms through rational combination therapies and identifying predictive biomarkers to select patients most likely to benefit from ONC201 treatment. The ongoing clinical trials evaluating ONC201 in combination with other targeted agents will be critical in further defining its role in the treatment of H3K27M-mutant gliomas and other cancers.
Safety Operating Guide
Navigating the Disposal of TIC10g: A Guide to Safety and Compliance
Disclaimer: This document provides general guidance on chemical handling and disposal workflows. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or institutional protocols. Researchers, scientists, and drug development professionals must consult the official SDS for TIC10g and contact their institution's Environmental Health and Safety (EHS) department for specific disposal procedures and requirements mandated by local, state, and federal regulations.
I. Pre-Disposal Safety and Handling
Proper disposal begins with safe handling. Before working with this compound (also known as ONC201), ensure you are familiar with its properties by reviewing the SDS. Always handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
When handling this compound, appropriate Personal Protective Equipment (PPE) is mandatory. The specific requirements may vary based on the procedure, but a general baseline is outlined below.
| PPE Category | Specification and Purpose |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles must be worn at all times. |
| Body Protection | A fully buttoned lab coat protects against minor spills and contamination. |
| Respiratory | Use of a NIOSH-approved respirator may be required if handling powders outside of a fume hood. |
II. General Disposal Workflow
The disposal of chemical waste like this compound is a regulated process that requires careful segregation and documentation. The following workflow provides a logical sequence for managing chemical waste in a laboratory setting.
Caption: General workflow for the safe handling and disposal of this compound waste.
III. Mechanism of Action: this compound Signaling Pathway
This compound/ONC201 is a small molecule imipridone that exhibits anti-cancer properties through several mechanisms.[1][2] A primary mechanism involves the hyperactivation of the mitochondrial protease ClpP.[3][4] This leads to the degradation of mitochondrial proteins, inducing the Integrated Stress Response (ISR) and subsequent apoptosis (programmed cell death).[3][5]
Additionally, this compound/ONC201 can inhibit the Akt and ERK signaling pathways.[6][7] This dual inhibition results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the transcription of the pro-apoptotic protein TRAIL (Tumor Necrosis Factor-related apoptosis-inducing ligand).[7][8]
Caption: Dual signaling pathways of this compound leading to cancer cell apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Caseinolytic protease P (CLPP) activated by ONC201 inhibits proliferation and promotes apoptosis in human epithelial ovarian cancer cells by inducing mitochondrial dysfunction - Kou - Annals of Translational Medicine [atm.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. TIC10/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TIC10/ONC201 synergizes with Bcl-2/Bcl-xL inhibition in glioblastoma by suppression of Mcl-1 and its binding partners in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling TIC10g
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of TIC10g (also known as ONC201), an investigatory small molecule inhibitor. The information herein is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.
Personal Protective Equipment (PPE)
Given that this compound is an investigational compound with potential cytotoxic effects, a cautious approach to personal protection is paramount. The following PPE is recommended for all laboratory procedures involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an additional barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to protect against incidental contact. |
Operational Plan: Step-by-Step Guidance
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the manufacturer's recommendations, which are typically at -20°C or -80°C.
-
The storage area should be clearly labeled as containing a potent compound.
-
-
Preparation of Solutions :
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of non-sparking tools for weighing and dispensing.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. This compound is soluble in DMSO and ethanol.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Experimental Use :
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a fume hood.
-
Avoid skin contact by wearing appropriate gloves and a lab coat.
-
After handling, wash hands thoroughly with soap and water.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up. For liquid spills, absorb with an inert material.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
All unused this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is known.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with this compound, including gloves, pipette tips, vials, and lab coats, should be considered contaminated.
-
Place these items in a dedicated, sealed hazardous waste bag or container.
-
-
Decontamination :
-
All non-disposable equipment and surfaces should be decontaminated after use. A thorough wash with an appropriate solvent followed by a detergent solution is recommended.
-
-
Final Disposal :
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for its in vitro testing.
Caption: Mechanism of action of this compound (ONC201) leading to apoptosis.[2][5][6][7]
Caption: A general workflow for in vitro testing of this compound's effect on cancer cells.
References
- 1. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. TRAIL pathway targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
